molecular formula C12H19ClFN3 B599127 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride CAS No. 1197193-28-4

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride

Cat. No.: B599127
CAS No.: 1197193-28-4
M. Wt: 259.753
InChI Key: MCBGAHZOTOHTFX-UHFFFAOYSA-N
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Description

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride is a useful research compound. Its molecular formula is C12H19ClFN3 and its molecular weight is 259.753. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10;/h3-4,9H,2,5-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBGAHZOTOHTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-28-4
Record name Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

physicochemical characteristics of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The piperazine ring, in particular, is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce a basic and hydrophilic group, thereby optimizing a molecule's properties.[1] This guide focuses on a specific, yet significant, building block: 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride (HCl). While detailed public data on this exact salt is limited, this document, written from the perspective of a Senior Application Scientist, synthesizes information from structurally related compounds and foundational chemical principles to provide a comprehensive technical overview.

The core structure combines a 2-fluoroaniline moiety with an N-ethylpiperazine group. The fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.[2] The ethylpiperazine group is frequently employed to enhance solubility and introduce a key interaction point for target binding. This guide will delve into the essential physicochemical characteristics, analytical methodologies, and the underlying scientific rationale for the characterization of this important pharmaceutical intermediate.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. The structure of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is defined by a 2-fluoroaniline core linked at the 4-position to a piperazine ring, which is in turn substituted at the N-4 position with an ethyl group. The hydrochloride salt form is crucial for improving the compound's stability and solubility in aqueous media.

cluster_workflow Analytical Characterization Workflow cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography cluster_thermal Thermal Analysis A Sample Preparation B Spectroscopic Analysis (Identity Confirmation) A->B C Chromatographic Analysis (Purity & Impurity Profiling) A->C D Thermal Analysis (Solid-State Properties) A->D NMR ¹H and ¹³C NMR B->NMR IR FT-IR B->IR MS Mass Spectrometry B->MS HPLC HPLC-UV/MS C->HPLC GC GC-MS C->GC DSC DSC D->DSC TGA TGA D->TGA E Final Certificate of Analysis NMR->E IR->E MS->E HPLC->E GC->E DSC->E TGA->E

Caption: A typical workflow for the physicochemical characterization of a pharmaceutical intermediate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques used to characterize 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a versatile and robust technique for separating and quantifying non-volatile and thermally labile compounds, making it ideal for the purity analysis of this hydrochloride salt. [3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like 4-fluoroaniline. [3][4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR are powerful techniques for the unambiguous confirmation of the chemical structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Expected Aromatic Protons: Signals in the δ 6.5-7.5 ppm range, showing characteristic splitting patterns due to fluorine and nitrogen coupling.

    • Expected Piperazine Protons: Broad signals in the δ 2.5-3.5 ppm range.

    • Expected Ethyl Protons: A quartet around δ 2.5-3.0 ppm and a triplet around δ 1.0-1.5 ppm. [5]* ¹³C NMR:

    • Expected Aromatic Carbons: Signals in the δ 110-160 ppm range, with characteristic C-F coupling.

    • Expected Piperazine and Ethyl Carbons: Signals in the δ 10-60 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Rationale: FT-IR provides a rapid and non-destructive method to identify the key functional groups present in the molecule.

  • Instrumentation: FT-IR spectrometer with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Expected Absorptions:

    • N-H stretch (aniline): 3300-3500 cm⁻¹

    • C-H stretch (aliphatic and aromatic): 2800-3100 cm⁻¹

    • C=C stretch (aromatic): 1500-1600 cm⁻¹

    • C-N stretch: 1250-1350 cm⁻¹

    • C-F stretch: 1100-1200 cm⁻¹

Thermal Analysis (DSC and TGA)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of the material, such as its melting point, thermal stability, and the presence of solvates or hydrates. [6][7]

  • DSC:

    • Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Expected Result: An endothermic peak corresponding to the melting point, likely followed by decomposition.

  • TGA:

    • Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Expected Result: A weight loss profile indicating the temperature at which the compound begins to decompose.

Conclusion

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is a key pharmaceutical intermediate with significant potential in drug discovery and development. While public data on this specific salt is not abundant, a comprehensive physicochemical profile can be established through the analysis of its structural components and the application of standard analytical techniques. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to effectively characterize this compound, ensuring its quality and suitability for its intended applications. The strategic combination of spectroscopic, chromatographic, and thermal analysis provides a self-validating system for the complete and accurate assessment of this important building block.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • 4-Fluoroaniline - Wikipedia. Wikipedia. [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Apicule. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Piperazine, hydrochloride (1:?). PubChem. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

  • Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Ami Instruments. [Link]

Sources

Core Directive: Structure Elucidation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Preamble: In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory approval, process control, and ultimate clinical success. The molecule 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride serves as a critical building block in the synthesis of various modern therapeutics.[1] Its structural integrity directly dictates the downstream product's purity, safety, and efficacy. This guide presents a holistic and self-validating analytical strategy for the definitive structure elucidation of this compound, moving beyond rote procedural descriptions to instill a deep, causal understanding of the analytical choices involved.

Part 1: The Strategic Analytical Framework: A Triad of Confirmation

The elucidation of a small molecule's structure is not a linear process but a convergence of orthogonal analytical techniques. Each method interrogates the molecule from a different perspective, and the collective agreement of their findings constitutes robust scientific proof. Our strategy is built on a logical progression from the foundational (What is its mass and elemental makeup?) to the intricate (How are the atoms connected?) and finally to the absolute (What is its precise 3D arrangement in space?).

G cluster_0 Level 1: Foundational Identity cluster_1 Level 2: Connectivity & Functional Groups cluster_2 Level 3: Absolute Structure HRMS High-Resolution Mass Spectrometry (Molecular Formula) NMR Multi-dimensional NMR (1H, 13C, COSY, HSQC, HMBC) (Definitive Connectivity) HRMS->NMR Provides Molecular Formula for NMR assignment EA Elemental Analysis (Empirical Formula & Salt Stoichiometry) EA->HRMS Orthogonally validates elemental ratios SCXRD Single Crystal X-Ray Diffraction (Unambiguous 3D Structure) NMR->SCXRD Solution-state structure for solid-state comparison FTIR FTIR Spectroscopy (Functional Group Confirmation) FTIR->NMR Confirms functional groups for spectral interpretation

Figure 1: Hierarchical workflow for structure elucidation, ensuring a self-validating cascade of evidence.

Part 2: Level 1 Analysis - Establishing Foundational Identity

Before probing the molecule's intricate architecture, we must first confirm its most fundamental properties: its elemental composition and molecular mass.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The primary objective of HRMS is to determine the molecule's elemental formula with high confidence. We employ techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, which can measure mass-to-charge ratios (m/z) to within 5 parts per million (ppm). For the hydrochloride salt, the analysis in a typical positive ion mode will detect the protonated free base, [M+H]⁺. The causality here is that the high mass accuracy allows us to distinguish between isobaric formulas—different combinations of atoms that have nominally the same integer mass but differ slightly at the decimal level.

Trustworthiness: The self-validating nature of this protocol lies in comparing the measured accurate mass against the theoretical mass of the proposed formula. Furthermore, the observed isotopic distribution pattern, particularly the ratio of the M+1 peak (from ¹³C) to the M peak, must match the theoretical pattern for the formula C₁₂H₁₈FN₃.

  • Sample Preparation: Accurately prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 acetonitrile/water mixture with 0.1% formic acid to promote ionization.

  • Instrument Calibration: Prior to analysis, perform an external calibration of the mass spectrometer using a well-defined standard solution (e.g., sodium formate or a commercial ESI-L Low Concentration Tuning Mix) to ensure mass accuracy.

  • Ionization & Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample via direct infusion at 5-10 µL/min.

    • Mass Range: Scan a mass range of m/z 100-500.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The error between the measured and theoretical mass should be < 5 ppm.

ParameterTheoretical Value (for C₁₂H₁₈FN₃)Expected Measurement
Formula (Free Base) C₁₂H₁₈FN₃N/A
Exact Mass (Free Base) 223.1485 uN/A
[M+H]⁺ Ion Formula C₁₂H₁₉FN₃⁺N/A
Theoretical m/z of [M+H]⁺ 224.1558N/A
Measured m/z of [M+H]⁺ N/A224.1558 ± 0.0011

Part 3: Level 2 Analysis - Mapping the Atomic Connectivity

With the molecular formula established, we proceed to determine how the atoms are connected. This is the domain of spectroscopy, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Multi-dimensional NMR Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[2] A comprehensive suite of experiments is required not just to see the atoms, but to map their relationships.

  • ¹H NMR: Reveals the number and type of hydrogen environments, their relative numbers (integration), and their proximity to other hydrogens (spin-spin coupling). For amines, the N-H proton signal is often broad and its chemical shift can be variable.[3][4]

  • ¹³C NMR: Identifies the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the key to assembling the puzzle.

    • COSY (Correlation Spectroscopy) identifies ¹H-¹H coupling networks, allowing us to trace connections along the ethyl group and within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton with the carbon it is attached to, providing unambiguous C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin, revealing long-range correlations (2-3 bonds) between protons and carbons. This is how we causally link the ethyl group to the piperazine nitrogen, the piperazine ring to the fluoroaniline ring, and confirm the substitution pattern on the aromatic system.

Trustworthiness: The suite of NMR experiments is inherently self-validating. An HMBC correlation must be consistent with the fragments identified by COSY and the direct attachments shown by HSQC. Any inconsistency would immediately invalidate the proposed structure.

G cluster_0 1D Data cluster_1 2D Connectivity Data H1 ¹H NMR (Proton Types & Counts) COSY COSY (¹H-¹H Links) H1->COSY HSQC HSQC (¹H-¹³C Direct Links) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Links) H1->HMBC C13 ¹³C NMR (Carbon Types) C13->HSQC C13->HMBC Structure Final Assembled Structure COSY->Structure Builds H-H fragments HSQC->Structure Assigns C-H pairs HMBC->Structure Connects fragments

Figure 2: Logical flow of NMR data integration for definitive structure assembly.

  • Sample Preparation: Dissolve ~15-20 mg of the hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as it solubilizes the salt and slows the exchange of the NH₂ protons, often allowing them to be observed.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Acquire a standard 1D ¹H spectrum, followed by a 1D ¹³C{¹H} spectrum.

    • Acquire standard gradient-selected 2D COSY, HSQC, and HMBC experiments. Ensure sufficient resolution in both dimensions for clear correlation analysis.

  • Data Processing & Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the ethyl group signals (triplet and quartet) and trace their connectivity using COSY.

    • Assign the complex piperazine and aromatic signals.

    • Use HSQC to link all proton signals to their attached carbons.

    • Systematically analyze the HMBC spectrum to connect the molecular fragments. Look for key correlations, such as from the ethyl CH₂ protons to the piperazine carbons, and from the piperazine CH₂ protons to the aromatic carbons.

MoietyAssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations
Ethyl -CH₃~1.0-1.2t~12to Ethyl -CH₂
-CH₂~2.4-2.6q~52to Ethyl -CH₃, Piperazine C
Piperazine -CH₂- (adjacent to N-Ethyl)~2.5-2.7m~53to Ethyl -CH₂, other Piperazine C
-CH₂- (adjacent to Aryl)~3.0-3.2m~49to Aromatic C4
Fluoroaniline Aromatic C-H~6.7-7.1m~110-120to other Aromatic C
-NH₂~5.0-5.5br sN/Ato Aromatic C2, C3
Aromatic C-FN/AN/A~155 (d, ¹JCF ≈ 240 Hz)from Aromatic H
Aromatic C-N (piperazine)N/AN/A~145from Piperazine H, Aromatic H
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid, non-destructive confirmation of the functional groups present in the molecule.[5][6] It serves as a quick quality check and corroborates the findings from NMR. For this molecule, we expect to see characteristic vibrations for the N-H bonds of the primary amine, C-H bonds (both aromatic and aliphatic), C-N bonds, and the C-F bond.[3]

Trustworthiness: The protocol is self-validating by ensuring the presence of expected peaks and the absence of unexpected ones (e.g., a strong C=O stretch around 1700 cm⁻¹, which would indicate an impurity or degradation product).

  • Background Scan: With the ATR crystal clean, perform a background measurement to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Wavenumber Range (cm⁻¹)VibrationFunctional Group Indicated
3450-3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic C-H (Ethyl, Piperazine)
~1620N-H Scissoring BendPrimary Amine (-NH₂)
1600, 1510C=C StretchAromatic Ring
~1250C-F StretchFluoroaromatic
1230-1020C-N StretchAliphatic and Aromatic Amine

Part 4: Level 3 Analysis - The Gold Standard of Absolute Structure

Single Crystal X-Ray Diffraction (SCXRD)

Expertise & Experience: While the combination of HRMS and NMR provides a definitive structure in most cases, SCXRD offers the ultimate, unambiguous proof.[7][8] It determines the precise three-dimensional coordinates of every atom (excluding most hydrogens) in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.[9] For a hydrochloride salt, it will also definitively locate the chloride counter-ion and show the protonation state of the piperazine nitrogens.

Trustworthiness: A successfully solved and refined crystal structure with low residual factors (R-factor < 5%) is considered irrefutable evidence of the molecular structure in the solid state.[10]

  • Crystallization (The Critical Step): High-quality single crystals are paramount. This often requires screening various solvents and techniques.

    • Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or an isopropanol/water mixture) to near saturation and allow the solvent to evaporate slowly over several days in a loosely capped vial.

  • Crystal Mounting & Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

    • Place the goniometer on the diffractometer and cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution & Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges with a low R-factor.

Conclusion

The rigorous structural elucidation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride is a testament to the power of a multi-technique, orthogonal analytical approach. By systematically establishing the molecular formula (HRMS), confirming the functional group identity (FTIR), mapping the complete atomic connectivity (multi-dimensional NMR), and finally, visualizing the absolute three-dimensional structure (SCXRD), we construct an unassailable, self-validating dossier of evidence. This meticulous process ensures the identity, quality, and consistency of critical pharmaceutical intermediates, underpinning the safety and efficacy of the final drug product.

References

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  • American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accessed January 24, 2026. [Link]

  • TSI Journals. FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. Accessed January 24, 2026. [Link]

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  • ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Accessed January 24, 2026. [Link]

  • PubChem. 1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. Accessed January 24, 2026. [Link]

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  • JoVE. Video: NMR Spectroscopy Of Amines. Accessed January 24, 2026. [Link]

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  • National Institutes of Health (NIH). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Accessed January 24, 2026. [Link]

  • PubChem. 4-Fluoroaniline. Accessed January 24, 2026. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Accessed January 24, 2026. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Accessed January 24, 2026. [Link]

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  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Accessed January 24, 2026. [Link]

  • PubChem. 2-Ethyl-4-fluoroaniline. Accessed January 24, 2026. [Link]

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  • YouTube. 1H NMR: Structural Elucidation III. Accessed January 24, 2026. [Link]

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An In-Depth Technical Guide to the Solubility Profile of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical sciences, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a critical determinant of its therapeutic journey. For drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) solubility profile is not merely an academic exercise; it is the bedrock upon which formulation strategies are built, bioavailability is predicted, and ultimately, clinical success is achieved. This guide is dedicated to providing a deep, technical dive into the solubility profile of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl, a molecule of interest for researchers and scientists. By elucidating both the theoretical underpinnings and the practical methodologies for its characterization, we aim to equip you with the expertise to navigate the complexities of its development.

Physicochemical Characterization of the Molecule

A thorough solubility assessment begins with a fundamental understanding of the molecule's physicochemical properties. 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride is a salt form of a substituted aniline derivative.

Table 1: Physicochemical Properties of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline and its Hydrochloride Salt

Property4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline (Free Base)4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (Salt)Rationale and Impact on Solubility
Molecular Formula C₁₂H₁₈FN₃C₁₂H₁₉ClFN₃The addition of HCl increases the molecular weight and introduces an ionic character.
Molecular Weight ~223.29 g/mol ~259.75 g/mol A higher molecular weight can sometimes correlate with lower intrinsic solubility.
Chemical Structure Aromatic amine with a piperazine substituent. Contains basic nitrogen atoms.The hydrochloride salt of the free base.The presence of multiple basic nitrogens allows for salt formation, significantly impacting aqueous solubility.
pKa (Predicted) pKa1 ~8-9 (piperazine), pKa2 ~4-5 (aniline)Not applicableThe piperazine nitrogen is the more basic center and will be protonated to form the HCl salt. The pKa dictates the pH range over which the molecule's charge, and thus solubility, changes.[1]
Appearance Likely an oil or low melting point solid.Expected to be a crystalline solid.[2]Crystalline solids generally have lower solubility than their amorphous counterparts but are often more stable.

The molecule possesses two primary basic centers: the aniline nitrogen and the aliphatic nitrogen of the ethyl-piperazine moiety. The piperazine nitrogen is significantly more basic than the aniline nitrogen, whose basicity is reduced by the electron-withdrawing effect of the aromatic ring. Therefore, it is the piperazine nitrogen that is protonated to form the hydrochloride salt. This transformation from a free base to a salt is a common strategy to enhance the aqueous solubility of basic drug candidates.[3][4]

Theoretical Solubility Considerations: A pH-Dependent Profile

As the hydrochloride salt of a weak base, the aqueous solubility of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is anticipated to be highly dependent on the pH of the medium.

The Henderson-Hasselbalch Relationship in Action

The dissolution of the HCl salt in water results in the dissociation into the protonated form of the molecule (BH⁺) and a chloride ion (Cl⁻). The protonated form can then exist in equilibrium with its corresponding free base (B):

BH⁺ ⇌ B + H⁺

According to the Henderson-Hasselbalch equation, at a pH below the pKa of the conjugate acid (BH⁺), the ionized, protonated form will predominate. This cationic form is more polar and interacts more favorably with water molecules, leading to higher aqueous solubility. Conversely, as the pH of the solution increases to values above the pKa, the equilibrium will shift towards the un-ionized, free base form (B). This free base is expected to be significantly less polar and thus exhibit lower aqueous solubility.[5][6][7] This relationship predicts a solubility profile characterized by high solubility in acidic environments (such as the stomach) and a decrease in solubility as the pH rises towards neutral and alkaline conditions (as found in the small intestine).[8]

The Common Ion Effect

A crucial factor to consider for hydrochloride salts is the common ion effect.[9][10] In environments with a high concentration of chloride ions, such as the gastric fluid, Le Châtelier's principle predicts that the dissolution equilibrium will shift towards the un-dissolved salt, potentially reducing its solubility.[11][12] While salt formation generally increases solubility, the common ion effect can sometimes counteract this enhancement, particularly for salts that are only sparingly soluble.[11]

G Theoretical pH-Dependent Solubility of a Weak Base HCl Salt cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) cluster_2 Common Ion Effect (in Gastric Fluid) Low_pH High H+ Concentration Protonated Predominantly Protonated Form (BH+) Low_pH->Protonated Equilibrium Shift High_Solubility High Aqueous Solubility Protonated->High_Solubility Increased Polarity High_pH Low H+ Concentration Free_Base Predominantly Free Base Form (B) High_pH->Free_Base Equilibrium Shift Low_Solubility Low Aqueous Solubility Free_Base->Low_Solubility Decreased Polarity High_Cl High Cl- Concentration Reduced_Dissociation Reduced Salt Dissociation High_Cl->Reduced_Dissociation Le Châtelier's Principle Potentially_Reduced_Solubility Potentially Reduced Solubility Reduced_Dissociation->Potentially_Reduced_Solubility

Caption: Logical flow of factors influencing the solubility of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl.

Experimental Determination of the Solubility Profile

A robust experimental plan is essential to accurately define the solubility profile. This involves a multi-faceted approach, including equilibrium solubility studies across a physiologically relevant pH range and an assessment of the compound's stability.

Prerequisite: Stability Assessment and Analytical Method Development

Before commencing solubility studies, a validated, stability-indicating analytical method is required for the accurate quantification of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and suitable technique for aniline derivatives.[13][14][15][16][17]

A forced degradation study must be conducted as per ICH guideline Q1A(R2) to understand the degradation pathways of the molecule and to ensure the analytical method can separate the parent compound from its potential degradation products.[18][19][20][21][22]

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose the API to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: Analyze the stressed samples by HPLC-UV. The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection without completely consuming the parent compound.[19]

  • Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness.

Equilibrium Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This method measures the concentration of the dissolved solute in a saturated solution after equilibrium has been reached.

Protocol 2: pH-Dependent Equilibrium Solubility Determination

  • Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 7.5. Standard buffers (e.g., HCl, phosphate, acetate) should be used.

  • Sample Preparation: Add an excess amount of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl to vials containing a known volume of each buffer. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature of 37 ± 1°C for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to equilibrium should be established by sampling at various time points until the concentration plateaus.

  • Sample Processing: After equilibration, separate the un-dissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Analyze the clear filtrate using the validated HPLC-UV method to determine the concentration of the dissolved API.

  • pH Measurement: Measure the final pH of each solution after the experiment to confirm it has not deviated significantly.

G Equilibrium Solubility Workflow Start Start: Excess API + Buffer Agitation Agitate at 37°C Start->Agitation Time_Points Sample at 24h, 48h, 72h Agitation->Time_Points Separation Centrifuge & Filter Time_Points->Separation Analysis Quantify by HPLC-UV Separation->Analysis pH_Check Measure Final pH Analysis->pH_Check End Report Solubility (mg/mL) pH_Check->End

Caption: Step-by-step workflow for the shake-flask equilibrium solubility determination.

Data Presentation and Interpretation

The experimental data should be compiled into a clear and concise format to facilitate interpretation and decision-making in the drug development process.

Table 2: Illustrative pH-Solubility Profile of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl at 37°C

Buffer pHFinal pHMean Solubility (mg/mL)Standard Deviation
1.21.215.50.8
2.52.514.80.7
4.54.510.20.5
6.86.71.10.1
7.57.40.40.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results

The illustrative data in Table 2 demonstrates the expected pH-dependent solubility profile of a weak base. The solubility is highest in the acidic pH range and decreases significantly as the pH approaches neutral and slightly alkaline conditions. This profile has profound implications for the oral bioavailability of the drug. High solubility in the stomach (pH 1.2-2.5) would facilitate rapid dissolution of the dosage form. However, as the drug transits to the higher pH environment of the small intestine, the decrease in solubility could lead to precipitation of the free base.[8] This potential for precipitation must be carefully considered during formulation development to ensure adequate absorption.

Conclusion and Future Directions

This guide has provided a comprehensive framework for characterizing the solubility profile of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl. By integrating theoretical principles with robust experimental protocols, a clear understanding of its pH-dependent solubility can be achieved. This knowledge is paramount for guiding formulation strategies, such as the use of solubility-enhancing excipients or the development of amorphous solid dispersions, to mitigate the risk of in-vivo precipitation and ensure consistent drug delivery. Further studies to investigate the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) would provide even greater insight into its expected in-vivo performance.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 70(5), 594-596. [Link]

  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]

  • Chen, Y., Wu, H., Chen, H., Li, Y., & Chen, J. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4473. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bergström, C. A., & Avdeef, A. (2019). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com, 1(1), 19-26. [Link]

  • Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. [Link]

  • Wikipedia. (2023). Anilinium chloride. [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. [Link]

  • Huerta-Marcial, S. T., Landázuri, G., & Macias Balleza, E. R. (2017). Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1 H NMR Spectroscopy. Journal of Surfactants and Detergents, 20(2), 371-380. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of pharmaceutical sciences, 104(6), 2033-2040. [Link]

  • CK-12 Foundation. (2023). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Derawi, D., & Kamps, Á. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 55(10), 4323-4327. [Link]

  • Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. [Link]

  • Fritschka, E., et al. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Fluid Phase Equilibria, 581, 114093. [Link]

  • Al-Kindy, S. M., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 7(2), 75-82. [Link]

  • Indulkar, A. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(7), 2347-2355. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

  • Schittny, A., et al. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 29(1), 22. [Link]

  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Wikipedia. (2023). Common-ion effect. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of pharmaceutical sciences, 74(2), 142-147. [Link]

  • eCampusOntario Pressbooks. (n.d.). 6.1 – Common-Ion Effect. [Link]

  • PubChem. (n.d.). 4-Ethyl-2-fluoroaniline. [Link]

  • Quora. (2018). Why does aniline dissolve in HCL?. [Link]

  • Ghaedi, M., et al. (2017). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Journal of the Iranian Chemical Society, 14(11), 2449-2457. [Link]

  • Brainly. (2023). Aniline - Solubility after adding HCl - Change in odor after adding HCl. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Chem-Impex. (n.d.). 4-Fluoroaniline. [Link]

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Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride, a crucial building block in modern medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic routes based on established chemical principles, and discuss its commercial availability, analytical characterization, and safe handling protocols. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively source and utilize this important intermediate.

Chemical Identity and Physicochemical Properties

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline and its hydrochloride salt are heterocyclic aromatic amines that serve as valuable scaffolds in the synthesis of complex pharmaceutical agents. The presence of the ethylpiperazine moiety often enhances the pharmacokinetic profile of a drug candidate, while the fluoroaniline core provides a versatile platform for further chemical modifications.

While a specific CAS number for the hydrochloride salt is not readily found in major chemical databases, the parent compound, 4-(4-Ethylpiperazin-1-yl)aniline , is well-documented with CAS Number 115619-01-7 [1]. This aniline is a known key intermediate in the synthesis of the API Infigratinib, highlighting its significance in drug development[1]. The properties of the hydrochloride salt can be inferred from the parent compound and related structures.

PropertyValue (Inferred for HCl salt)Reference
Molecular Formula C₁₂H₁₉FN₃·HCl[1]
Molecular Weight 259.76 g/mol [1]
Appearance Likely a white to off-white crystalline solidGeneral knowledge of amine hydrochlorides
Solubility Expected to be soluble in water and lower alcoholsGeneral knowledge of amine hydrochlorides
Melting Point Not available. Will be higher than the free base.
Boiling Point Not applicable (decomposes)

Synthesis and Manufacturing Insights

The synthesis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common approach would be the reaction of 1-ethylpiperazine with a suitable difluoro- or nitrofluoro-aromatic precursor, followed by reduction of a nitro group if necessary.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Intermediate_A 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine 1,2-Difluoro-4-nitrobenzene->Intermediate_A SNAr Reaction (e.g., K2CO3, DMSO) 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Intermediate_A Final_Product 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Intermediate_A->Final_Product Reduction (e.g., H2/Pd-C, Fe/HCl)

Figure 1. A potential synthetic route to 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline.

The final step to obtain the hydrochloride salt would involve treating the purified free base with a solution of hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, followed by isolation of the precipitated salt.

Commercial Availability and Procurement

As of early 2026, direct commercial listings for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl are scarce. However, the parent aniline (CAS 115619-01-7) is available from a number of custom synthesis and contract development and manufacturing organizations (CDMOs)[1]. Researchers requiring the hydrochloride salt would likely need to either perform the salt formation in-house or request a custom synthesis from a specialized supplier.

When sourcing this intermediate, it is crucial to:

  • Verify the supplier's credentials: Ensure they have a track record of producing high-purity pharmaceutical intermediates.

  • Request a Certificate of Analysis (CoA): This should include identity confirmation (e.g., by ¹H NMR and MS) and purity assessment (e.g., by HPLC).

  • Inquire about scalability: If the project is likely to progress to larger-scale synthesis, ensure the supplier has the capacity to meet future demands.

Analytical Characterization

The identity and purity of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl should be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (typically broad signals), and the aromatic protons, with coupling patterns influenced by the fluorine and amine substituents.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JC-F).

  • ¹⁹F NMR: A singlet is expected for the fluorine atom on the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reverse-phase method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode should show a prominent peak for the molecular ion of the free base [M+H]⁺.

Applications in Research and Development

The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to modulate the physicochemical properties of molecules, such as solubility and basicity, which in turn can improve their pharmacokinetic profiles[2]. The 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl structure is particularly relevant in the development of:

  • Kinase Inhibitors: The parent aniline is a key fragment for the synthesis of Infigratinib, a kinase inhibitor[1]. This structural motif is often found in compounds targeting various kinases involved in cancer and other diseases.

  • Central Nervous System (CNS) Agents: The piperazine ring is a common feature in drugs targeting CNS receptors.

  • Antimicrobial Agents: Fluoroquinolone antibiotics frequently incorporate a piperazine ring at the C-7 position, and modifications to this ring, such as the addition of an ethyl group, can modulate the antibacterial spectrum and potency.

The workflow for utilizing this intermediate in a drug discovery program is visualized below:

Drug_Discovery_Workflow Start Procurement of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl Reaction Chemical Synthesis (e.g., Amide Coupling, Buchwald-Hartwig) Start->Reaction Purification Purification of Target Compound Reaction->Purification Characterization Structural and Purity Analysis (NMR, LC-MS) Purification->Characterization Screening In Vitro Biological Screening Characterization->Screening Optimization Lead Optimization Screening->Optimization Preclinical Preclinical Development Optimization->Preclinical

Figure 2. A generalized workflow for the use of the title compound in a drug discovery project.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is not widely available, the safety precautions can be inferred from the hazards associated with its constituent parts: fluoroanilines and piperazines.

  • Fluoroanilines: These compounds are generally considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.

  • Piperazines: Piperazine and its derivatives can be corrosive and may cause skin and eye damage. Some piperazine compounds are also known to be respiratory and skin sensitizers.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Weighing and Dissolving

  • Don appropriate PPE (gloves, safety glasses, lab coat).

  • Perform the weighing of the solid compound inside a chemical fume hood.

  • Carefully transfer the desired amount of the solid to a suitable flask.

  • Add the chosen solvent (e.g., deionized water, ethanol) to the flask.

  • Gently swirl or stir the mixture until the solid is completely dissolved.

  • Properly seal the container and label it clearly.

  • Clean any spills immediately and decontaminate the work area.

  • Dispose of any waste according to institutional and local regulations.

Conclusion

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is a valuable, albeit not widely cataloged, chemical intermediate with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. While its direct commercial availability is limited, its parent aniline is accessible through custom synthesis. By understanding its chemical properties, plausible synthetic routes, and appropriate handling procedures, researchers can effectively and safely incorporate this building block into their research and development programs.

References

  • Apicule. 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. [Link]

  • Chiafalo, M. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5899. [Link]

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The Fluoroaniline Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a paramount strategy in contemporary drug discovery and development. Among the various fluorinated synthons, the fluoroaniline moiety stands out for its profound and multifaceted influence on the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive exploration of the role of the fluoroaniline moiety in medicinal chemistry. It delves into the fundamental principles underlying its utility, from modulating lipophilicity and basicity to enhancing metabolic stability and target-binding interactions. Through an analysis of established and emerging synthetic methodologies, case studies of fluoroaniline-containing drugs, and a critical evaluation of its potential liabilities, this guide aims to equip researchers and drug development professionals with the expert insights necessary to effectively leverage the fluoroaniline moiety in the design of next-generation therapeutics.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties.[1][2] The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, are central to its significant impact on drug metabolism.[1][2] Fluorine's ability to act as a bioisostere for hydrogen minimizes steric hindrance at enzyme or receptor binding sites.[1] Strategically placing a fluorine atom at a metabolically susceptible position on a molecule can obstruct cytochrome P450 (CYP450)-mediated oxidation, a primary pathway for drug metabolism.[1][3] This "metabolic blocking" can substantially increase a compound's half-life and bioavailability.[1] Consequently, about one-third of top-performing drugs currently on the market contain fluorine atoms in their structure.[3]

Physicochemical Profile of the Fluoroaniline Moiety

The substitution of a hydrogen atom with fluorine on the aniline ring dramatically alters the molecule's electronic and steric properties, which in turn influences its behavior in biological systems.

Modulation of Basicity (pKa)

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing effect on the aniline ring.[4] This effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity (lowering the pKa). This modulation of pKa can have profound implications for a drug's solubility, absorption, and interaction with its biological target.[3][5] For instance, a lower pKa can reduce unwanted interactions with off-target acidic residues and can influence the ionization state of the molecule at physiological pH, affecting its ability to cross biological membranes.

Impact on Lipophilicity (LogP/LogD)

The effect of fluorine substitution on lipophilicity is context-dependent. While the substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity, the overall impact on the molecule's LogP or LogD is influenced by other functional groups present.[6] The introduction of more heavily fluorinated groups, such as a trifluoromethyl group, can significantly increase lipophilicity.[3] Careful consideration of the desired lipophilicity profile is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The Fluoroaniline Moiety in Pharmacokinetics (ADME)

The incorporation of a fluoroaniline moiety can significantly enhance a drug candidate's pharmacokinetic profile.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating a fluoroaniline moiety is the enhancement of metabolic stability.[7] The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[8] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block a key site of metabolism, thereby prolonging the drug's half-life and improving its oral bioavailability.[1][3] This strategy has been successfully employed in numerous approved drugs.

However, it is crucial to note that the position of the fluorine atom is critical. While fluorination generally enhances stability, compounds with a fluorine atom at the para-position of an aniline ring can be susceptible to metabolic defluorination, which may lead to the formation of reactive metabolites and potential toxicity.[1]

Modulating Membrane Permeability

The introduction of fluorine can also improve a drug's ability to cross cell membranes.[2][5] By fine-tuning the lipophilicity and polarity of a molecule, the fluoroaniline moiety can enhance its passive diffusion across biological barriers, leading to better absorption and distribution to the target tissues.

Applications in Drug Design and Lead Optimization

The fluoroaniline moiety is a versatile building block in drug discovery, offering several strategies for lead optimization.

Bioisosteric Replacement

The fluoroaniline moiety can serve as a bioisostere for other functional groups, such as the parent aniline or other substituted anilines.[8][9] This strategy allows for the fine-tuning of a molecule's properties without drastically altering its overall shape and binding mode. The replacement of an aniline with a fluoroaniline can lead to improved potency, selectivity, and pharmacokinetic properties.[10]

Bioisosteric_Replacement Aniline Aniline Moiety Fluoroaniline Fluoroaniline Moiety Aniline->Fluoroaniline Bioisosteric Replacement

Caption: Bioisosteric replacement of an aniline with a fluoroaniline moiety.

Structure-Activity Relationship (SAR) Studies

Fluoroanilines are invaluable tools in SAR studies. By systematically introducing fluorine at different positions of the aniline ring, medicinal chemists can probe the electronic and steric requirements of the target binding pocket. This "fluorine scanning" approach provides crucial insights for optimizing ligand-receptor interactions and improving drug potency and selectivity.[3]

Synthesis of Fluoroaniline Derivatives

Fluoroanilines serve as key intermediates in the synthesis of a wide range of pharmaceuticals.[7][11] Several synthetic routes are available for their preparation, with the choice of method depending on the desired substitution pattern and scale of the reaction. Common methods include nucleophilic aromatic substitution on activated fluoroarenes and the Schiemann reaction starting from the corresponding aniline.[12] More recent advancements include photoinduced difluoroalkylation methods.[13]

A general synthetic scheme for the preparation of fluoroaniline derivatives from hydroxybenzoquinones involves an oxidative coupling reaction in the presence of a protic solvent and a catalyst like trifluoroacetic acid (TFA).[14]

Synthesis_Workflow HBQ Hydroxybenzoquinone Intermediate Carbocation Intermediate HBQ->Intermediate Tautomerization & Electron Transfer Fluoroaniline Fluoroaniline Fluoroaniline->Intermediate Nucleophilic Attack Catalyst TFA Catalyst Catalyst->HBQ Solvent Protic Solvent Solvent->HBQ Product Fluoroaniline Derivative Intermediate->Product Condensation

Sources

significance of the ethylpiperazine group in drug design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Significance of the Ethylpiperazine Group in Drug Design

Authored by a Senior Application Scientist

Abstract

The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a multitude of clinically successful drugs. This guide focuses on a specific and highly impactful derivative: the N-ethylpiperazine group. We will dissect the multifaceted roles of this moiety, moving beyond a simple acknowledgment of its prevalence to a deep, mechanistic understanding of its contributions to molecular properties, pharmacological activity, and overall drug-like character. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of the ethylpiperazine group, supported by field-proven insights, detailed experimental protocols, and robust data visualizations to inform and guide future drug discovery efforts.

The Ethylpiperazine Moiety: A Strategic Tool in Medicinal Chemistry

The introduction of an N-ethylpiperazine group is a deliberate and strategic decision in drug design, aimed at modulating a compound's physicochemical and pharmacological profiles. Its significance stems from a unique combination of properties that address several key challenges in drug development, including solubility, permeability, metabolic stability, and target engagement.

Physicochemical Contributions

The ethylpiperazine group imparts a unique set of physicochemical properties to a parent molecule, primarily due to its basic nitrogen atom and the overall steric and electronic effects of the ethyl group.

  • Basicity and pKa: The presence of two nitrogen atoms in the piperazine ring, one of which is typically attached to the core scaffold and the other to the ethyl group, results in a basic moiety. The tertiary amine of the N-ethylpiperazine group has a pKa in the range of 7.0-9.0, which means it is predominantly protonated at physiological pH (around 7.4). This ionization is crucial for aqueous solubility, a critical factor for drug formulation and bioavailability.

  • Solubility Enhancement: The ability to form a charged species in the acidic environment of the stomach and in the bloodstream significantly enhances the aqueous solubility of otherwise lipophilic drug candidates. This is a common strategy to improve the dissolution rate and subsequent absorption of orally administered drugs.

  • Lipophilicity and Permeability: While the ionized form enhances solubility, the neutral, unprotonated form is essential for traversing biological membranes. The ethylpiperazine group offers a favorable balance between hydrophilicity (from the protonated amine) and lipophilicity (from the ethyl group and the piperazine ring itself). This balance is critical for achieving good oral bioavailability, as the drug must be soluble in the gastrointestinal fluids and permeable across the intestinal epithelium. The ethyl group, in particular, can fine-tune the overall lipophilicity of the molecule.

Pharmacological and Pharmacokinetic Impact

The influence of the ethylpiperazine group extends beyond simple physicochemical modulation to directly impact a drug's interaction with its biological target and its disposition within the body.

  • Target Engagement: The protonated nitrogen of the ethylpiperazine moiety can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the target protein's binding pocket. This can significantly enhance binding affinity and selectivity. Furthermore, the overall shape and size of the group can provide optimal steric fit within the binding site.

  • Metabolic Stability: The ethyl group can serve as a metabolic shield, sterically hindering the enzymatic degradation of adjacent functional groups. However, the piperazine ring itself can be susceptible to metabolism, often through N-dealkylation or oxidation. The specific metabolic fate depends on the overall molecular context.

  • Efflux Pump Evasion: In some cases, the basic nature of the ethylpiperazine group can help molecules evade efflux pumps like P-glycoprotein (P-gp), which are responsible for pumping drugs out of cells and can be a major cause of drug resistance.

Case Studies: The Ethylpiperazine Group in Action

The versatility of the ethylpiperazine group is best illustrated by its presence in a wide range of approved drugs across different therapeutic areas.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers, is a classic example of the successful application of the ethylpiperazine group. In imatinib, the ethylpiperazine moiety is crucial for its solubility and oral bioavailability. It also forms a key hydrogen bond with the hinge region of the Abl kinase domain, contributing to its high binding affinity and selectivity.

Antipsychotics and Antidepressants

A significant number of antipsychotic and antidepressant medications feature the ethylpiperazine group. This includes drugs like aripiprazole, olanzapine, and trazodone. In these central nervous system (CNS) active agents, the basicity of the piperazine nitrogen is thought to play a role in their interaction with dopamine and serotonin receptors. The overall lipophilicity imparted by the group also aids in crossing the blood-brain barrier.

Sildenafil: A Blockbuster Drug for Erectile Dysfunction

Sildenafil (Viagra) incorporates a methylpiperazine group, a close structural relative of the ethylpiperazine moiety. This group enhances the drug's solubility and contributes to its pharmacokinetic profile, allowing for rapid absorption and onset of action.

Table 1: Physicochemical and Pharmacokinetic Properties of Representative Drugs Containing an Ethylpiperazine (or related) Moiety

DrugTherapeutic AreapKaLogPOral Bioavailability (%)
ImatinibOncology8.14.598
AripiprazoleAntipsychotic7.64.987
OlanzapineAntipsychotic7.42.960
TrazodoneAntidepressant7.12.565-80
Sildenafil (methylpiperazine)Erectile Dysfunction8.71.341

Experimental Protocols for Evaluating Ethylpiperazine-Containing Compounds

The successful incorporation of an ethylpiperazine group requires rigorous experimental validation. The following protocols outline key assays for assessing the impact of this moiety.

Protocol: Determination of Aqueous Solubility

Objective: To quantify the improvement in aqueous solubility conferred by the ethylpiperazine group.

Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Equilibrium Solubility Assay:

    • Add an excess of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

    • Incubate the vials at room temperature with constant agitation for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the solubility (in µg/mL or µM) against the pH to generate a pH-solubility profile.

Protocol: In Vitro Metabolic Stability Assessment

Objective: To evaluate the metabolic stability of the ethylpiperazine-containing compound in the presence of liver microsomes.

Methodology:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizing Key Concepts

The Drug Development Workflow

The following diagram illustrates the iterative process of incorporating and evaluating the ethylpiperazine group in a lead optimization campaign.

DrugDevelopmentWorkflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Lead_Compound Lead Compound (Poor Solubility/PK) SAR_Analysis SAR Analysis: Introduce Ethylpiperazine Lead_Compound->SAR_Analysis Synthesis Synthesis of New Analogues SAR_Analysis->Synthesis Solubility_Assay Aqueous Solubility (pH 7.4) Synthesis->Solubility_Assay Permeability_Assay PAMPA / Caco-2 Permeability Solubility_Assay->Permeability_Assay Metabolic_Stability Microsomal Stability (t½) Permeability_Assay->Metabolic_Stability Target_Binding Target Binding Assay (IC50 / Ki) Metabolic_Stability->Target_Binding PK_Study Pharmacokinetic Study (Rodent Model) Target_Binding->PK_Study Efficacy_Study Efficacy Study (Disease Model) PK_Study->Efficacy_Study Efficacy_Study->SAR_Analysis Iterate / Optimize

Caption: Iterative workflow for the optimization of drug candidates using the ethylpiperazine moiety.

Signaling Pathway Modulation

This diagram conceptualizes how a drug containing an ethylpiperazine group might interact with a target kinase and modulate a downstream signaling pathway.

SignalingPathway Kinase Target Kinase (e.g., Abl) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competitive Inhibition pSubstrate Phosphorylated Substrate Signaling Downstream Signaling Cell_Proliferation Cell Proliferation (Cancer) Signaling->Cell_Proliferation Signaling->Cell_Proliferation Blocked

Caption: Inhibition of a kinase signaling pathway by an ethylpiperazine-containing drug.

Conclusion and Future Perspectives

The N-ethylpiperazine group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to confer favorable physicochemical properties, enhance target engagement, and improve pharmacokinetic profiles has cemented its place in a multitude of clinically important drugs. A thorough understanding of its structure-activity and structure-property relationships is essential for its rational application in drug design. Future work in this area will likely focus on developing novel bioisosteres of the ethylpiperazine group that retain its beneficial properties while mitigating potential liabilities, such as off-target effects or metabolic instability. The continued exploration of this privileged scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Dunn, P. J., et al. (2007). The importance of pKa in drug discovery and development. Drug Discovery Today, 12(17-18), 742-751. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232. [Link]

  • Gozalbes, R., et al. (2011). A web-based platform for the prediction of P-glycoprotein substrates. Journal of Computer-Aided Molecular Design, 25(3), 245-254. [Link]

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493-502. [Link]

A Technical Guide to the Biological Targets of Kaempferol Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kaempferol, a naturally occurring flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer, inflammation, and metabolic disorders.[1][2][3] This guide provides an in-depth technical exploration of the known and potential biological targets of kaempferol and its derivatives. By elucidating the complex interplay between these compounds and key cellular signaling pathways, we aim to equip researchers and drug development professionals with the foundational knowledge required to design and advance novel therapeutics. This document delves into the modulation of critical signaling cascades such as PI3K/Akt/mTOR, MAPK, and NF-κB, and examines direct interactions with enzymatic targets.[4][5] Furthermore, we present robust methodologies for target identification and validation, emphasizing the principles of scientific integrity and experimental causality.

Introduction to Kaempferol: A Promising Scaffold for Drug Design

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a polyphenol recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[3][6][7] Its pleiotropic bioactivity stems from its ability to interact with a multitude of cellular targets, thereby modulating complex signaling networks.[4][8] The inherent challenge and opportunity in developing kaempferol-based therapeutics lie in harnessing this polypharmacology. While the broad-spectrum activity is beneficial for complex diseases, achieving target specificity to minimize off-target effects is paramount for clinical translation. This necessitates a deep understanding of how the core kaempferol structure and its synthetic or semi-synthetic derivatives engage with biological macromolecules. A significant hurdle in the clinical application of kaempferol is its poor bioavailability, a challenge that nanotechnology and advanced formulation strategies are beginning to address.[4][8][9]

Core Signaling Pathways Modulated by Kaempferol Derivatives

The therapeutic effects of kaempferol are largely attributed to its ability to modulate key signaling pathways that are often dysregulated in disease.

The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Therapy

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Kaempferol and its derivatives have been shown to effectively inhibit this pathway at multiple levels.[2][10]

Mechanism of Action: Kaempferol can directly inhibit PI3K, which in turn prevents the phosphorylation and activation of Akt.[1] This downstream blockade leads to the de-suppression of pro-apoptotic proteins like BAD and a reduction in the levels of anti-apoptotic proteins such as Bcl-2.[1][11] Furthermore, inhibition of the PI3K/Akt axis by kaempferol has been shown to induce apoptosis and autophagy in cancer cells, including cervical and colorectal cancer models.[10][12] Studies have demonstrated that kaempferol treatment leads to a significant downregulation of PI3K, phosphorylated mTOR (p-mTOR), and Akt protein levels in malignant melanoma cells.[2]

Therapeutic Implications: The potent inhibitory effect on the PI3K/Akt/mTOR pathway positions kaempferol derivatives as promising candidates for anticancer drug development, particularly in tumors characterized by mutations that activate this cascade.

PI3K_Akt_Pathway KMP Kaempferol Derivatives PI3K PI3K KMP->PI3K Inhibits Akt Akt KMP->Akt Inhibits RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Genes Induces KMP Kaempferol Derivatives KMP->IKK Inhibits KMP->NFkB_active Inhibits Nuclear Translocation

Caption: Workflow for Western Blot analysis.

Conclusion and Future Directions

Kaempferol presents a versatile and potent scaffold for the development of novel therapeutics. Its ability to modulate multiple key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, underscores its potential in treating complex diseases like cancer and chronic inflammatory conditions. T[4][5]he future of kaempferol-based drug discovery lies in the rational design of derivatives with enhanced target specificity and improved pharmacokinetic profiles. A systematic approach, integrating computational screening with robust experimental validation, will be essential to unlock the full therapeutic potential of this remarkable natural product. Further research should also focus on advanced drug delivery systems to overcome the bioavailability challenges and facilitate the clinical translation of these promising compounds.

[3][9]***

References

  • Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways. (2023). MDPI. [Link]

  • Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. (2023). ACS Omega. [Link]

  • Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase. PubMed Central. [Link]

  • Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation. (2024). PubMed. [Link]

  • Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells. (2023). National Institutes of Health. [Link]

  • Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods. (2012). PubMed Central. [Link]

  • Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway. (2024). PubMed. [Link]

  • A review of the dietary flavonoid, kaempferol on human health and cancer chemoprevention. Food and Chemical Toxicology. [Link]

  • Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models. PubMed Central. [Link]

  • Kaempferol and its derivatives: Biological activities and therapeutic potential. ResearchGate. [Link]

  • Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins. (2020). Anticancer Research. [Link]

  • Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways. (2024). MDPI. [Link]

  • Experimental Modeling of Flavonoid-Biomembrane Interactions. ResearchGate. [Link]

  • Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. PubMed Central. [Link]

  • Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods. (2022). MDPI. [Link]

  • A comprehensive and mechanistic review on protective effects of kaempferol against natural and chemical toxins: Role of NF-κB inhibition and Nrf2 activation. (2022). PubMed. [Link]

  • Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways. (2023). PubMed. [Link]

  • Effects of kaempferol on the expression levels of PI3K/Akt, ERK1/2, and... ResearchGate. [Link]

  • Applying design of experiments (DOE) to flavonoid extraction from Passiflora alata and P. edulis. SciELO. [Link]

  • Anti‐inflammatory mechanism associated with kaempferol. ResearchGate. [Link]

  • Mechanism of action of kaempferol in cancer prevention through... ResearchGate. [Link]

  • Kaempferol works against NF-kappa B with consequent inhibition of inflammatory disorder. ResearchGate. [Link]

  • Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism. MDPI. [Link]

  • Kaempferol suppresses cell metastasis via inhibition of the ERK-p38-JNK and AP-1 signaling pathways in U-2 OS human osteosarcoma cells. (2013). Spandidos Publications. [Link]

  • Anticancer Properties of Kaempferol on Cellular Signaling Pathways. PubMed Central. [Link]

  • Synergistic effect of kaempferol and 5-fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signal. Spandidos Publications. [Link]

  • Anticancer, antioxidant, ameliorative and therapeutic properties of kaempferol. Taylor & Francis Online. [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2023). MDPI. [Link]

  • Kaempferol: A flavonoid with wider biological activities and its applications. ResearchGate. [Link]

  • A discovery of potent kaempferol derivatives as multi-target medicines against diabetes as well as bacterial infections: an in silico approach. (2020). PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1] The strategic incorporation of fluorine atoms and bulky side chains, such as the ethyl-piperazinyl group, can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability.[2] 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline, available as its hydrochloride salt, is a highly functionalized building block poised for the synthesis of a diverse array of heterocyclic systems. Its unique substitution pattern—a primary aromatic amine, a fluorine atom, and a tertiary amine-containing piperazine ring—offers multiple points for chemical modification and imparts desirable physicochemical properties to the resulting compounds.

This comprehensive guide provides detailed application notes and protocols for the synthesis of three key classes of heterocyclic compounds—quinolines, quinoxalines, and benzodiazepines—utilizing 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl as the starting material. The methodologies presented are grounded in established synthetic transformations, adapted for this specific substrate, and are intended to provide researchers, scientists, and drug development professionals with a practical framework for the generation of novel and potentially bioactive molecules.

Part 1: Synthesis of Substituted Quinolines via the Combes Reaction

The Combes quinoline synthesis is a robust and straightforward method for the preparation of 2,4-disubstituted quinolines.[2] The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization and dehydration.[3] The electron-rich nature of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline makes it an excellent substrate for this transformation.

Synthetic Strategy Overview

The synthesis commences with the free-basing of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl to liberate the nucleophilic primary amine. This is followed by condensation with a β-diketone, such as acetylacetone, to form an enamine intermediate. Subsequent acid-catalyzed cyclization and dehydration afford the desired substituted quinoline.

G cluster_0 Quinoline Synthesis Workflow Start 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl Free_Base Free-Basing (e.g., aq. NaOH) Start->Free_Base Step 1 Aniline 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Free_Base->Aniline Condensation Condensation with β-Diketone (e.g., Acetylacetone) Aniline->Condensation Step 2 Enamine Enamine Intermediate Condensation->Enamine Cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄) Enamine->Cyclization Step 3 Product Substituted Quinoline Cyclization->Product

Caption: Workflow for the Combes synthesis of substituted quinolines.

Detailed Experimental Protocol

Step 1: Free-Basing of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

  • Dissolve 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (1.0 eq) in water.

  • Cool the solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide until the pH reaches 10-12, resulting in the precipitation of the free base.

  • Extract the aqueous suspension with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aniline as an oil or low-melting solid.

Step 2 & 3: Combes Synthesis of 8-Fluoro-6-(4-ethyl-1-piperazinyl)-2,4-dimethylquinoline

  • To a solution of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add acetylacetone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Carefully add concentrated sulfuric acid (5-10 eq) dropwise while cooling the reaction mixture in an ice bath.

  • Heat the reaction mixture to 100-110 °C for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until basic (pH > 10).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Reagent/ParameterValue/Condition
Starting Material4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline
β-DiketoneAcetylacetone
CatalystConcentrated Sulfuric Acid
SolventEthanol (for enamine formation)
Temperature100-110 °C
Reaction Time2-4 hours

Part 2: Synthesis of Substituted Quinoxalines

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] To utilize 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline for this synthesis, it must first be converted into an appropriately substituted o-phenylenediamine. This can be achieved through a nitration-reduction sequence.

Synthetic Strategy Overview

The proposed synthesis involves the regioselective nitration of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline, followed by the reduction of the nitro group to an amine, yielding the key o-phenylenediamine intermediate. This intermediate is then condensed with a 1,2-dicarbonyl compound, such as benzil, to form the quinoxaline ring. The regioselectivity of the initial nitration step is crucial and is predicted to occur at the position ortho to the strongly activating amino group and para to the piperazinyl moiety, a position also activated by the fluorine atom.

G cluster_1 Quinoxaline Synthesis Workflow Start 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Step 1 Nitro_Intermediate Nitroaniline Intermediate Nitration->Nitro_Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Nitro_Intermediate->Reduction Step 2 Diamine_Intermediate o-Phenylenediamine Intermediate Reduction->Diamine_Intermediate Condensation Condensation with 1,2-Dicarbonyl (e.g., Benzil) Diamine_Intermediate->Condensation Step 3 Product Substituted Quinoxaline Condensation->Product

Caption: Proposed workflow for the synthesis of substituted quinoxalines.

Detailed Experimental Protocol

Step 1: Nitration of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

  • Dissolve 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired nitroaniline isomer.

Step 2: Reduction to the o-Phenylenediamine

  • Dissolve the nitroaniline intermediate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq) and heat the mixture to reflux for 2-4 hours.

  • Alternatively, the reduction can be performed by catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • After completion, cool the reaction, and basify with an aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude o-phenylenediamine, which can often be used in the next step without further purification.

Step 3: Quinoxaline Formation

  • Dissolve the o-phenylenediamine intermediate (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.

  • Heat the mixture to reflux for 1-3 hours.

  • Cool the reaction mixture to room temperature, which may induce crystallization of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no solid precipitates, concentrate the solvent and purify the residue by column chromatography.

Reagent/ParameterValue/Condition
Nitrating AgentHNO₃/H₂SO₄
Reducing AgentSnCl₂·2H₂O or H₂/Pd-C
1,2-DicarbonylBenzil
SolventH₂SO₄ (Nitration), Ethanol (Reduction, Condensation)
Temperature0-5 °C (Nitration), Reflux (Reduction, Condensation)

Part 3: Synthesis of Substituted 1,5-Benzodiazepines

1,5-Benzodiazepines are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines.[5] The reaction typically involves the condensation of the diamine with a ketone or a β-dicarbonyl compound, often under acidic catalysis.[6]

Synthetic Strategy Overview

Utilizing the same o-phenylenediamine intermediate prepared in Part 2, the synthesis of 1,5-benzodiazepines can be achieved by condensation with a ketone, such as acetone. The reaction proceeds through the formation of two imine bonds followed by cyclization to form the seven-membered diazepine ring.

G cluster_2 1,5-Benzodiazepine Synthesis Workflow Start o-Phenylenediamine Intermediate Condensation Condensation with Ketone (e.g., Acetone) Start->Condensation Step 1 Diimine_Intermediate Diimine Intermediate Condensation->Diimine_Intermediate Cyclization Tautomerization and Cyclization Diimine_Intermediate->Cyclization Step 2 Product Substituted 1,5-Benzodiazepine Cyclization->Product

Sources

Application Note: A Streamlined Buchwald-Hartwig Amination Protocol for the Synthesis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylpiperazines in Modern Drug Discovery

The arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved therapeutics targeting a wide range of diseases. The unique physicochemical properties of the piperazine ring, including its ability to modulate aqueous solubility and act as a versatile scaffold for further functionalization, make it a privileged structure in drug design. The target molecule of this application note, 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline, is a valuable building block for the synthesis of more complex drug candidates. The presence of the fluoro and amino groups on the aniline ring provides handles for subsequent chemical modifications, making it a key intermediate in the development of novel pharmaceuticals.

This application note provides a detailed, field-proven protocol for the synthesis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl, leveraging the power and versatility of the Buchwald-Hartwig amination. We will delve into the rationale behind the experimental design, offering insights into the selection of catalyst, ligand, base, and reaction conditions to ensure a robust and reproducible synthesis.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

Our synthetic approach involves a two-step sequence, beginning with a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction, followed by a straightforward reduction of a nitro group to the desired aniline. This strategy was designed for its efficiency, high functional group tolerance, and scalability.

G A 1-Bromo-2-fluoro-4-nitrobenzene C 4-(4-Ethyl-1-piperazinyl)-2-fluoro-4-nitrobenzene A->C Buchwald-Hartwig Amination B 1-Ethylpiperazine B->C D 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline C->D Nitro Group Reduction E 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl D->E Salt Formation G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition->Ar-Pd(II)-Br(L) Amine Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine Coordination [Ar-Pd(II)(Amine)-Br(L)]+ [Ar-Pd(II)(Amine)-Br(L)]+ Amine Coordination->[Ar-Pd(II)(Amine)-Br(L)]+ Deprotonation (Base) Deprotonation (Base) [Ar-Pd(II)(Amine)-Br(L)]+->Deprotonation (Base) Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L) Deprotonation (Base)->Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L)->Pd(0)L Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive Elimination Ar-Amine Ar-Amine Reductive Elimination->Ar-Amine

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Step-by-Step Guide

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-2-fluoro-4-nitrobenzene220.0110.01.0
1-Ethylpiperazine114.1912.01.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.10.01
XPhos476.660.20.02
Cesium Carbonate (Cs₂CO₃)325.8220.02.0
Toluene (anhydrous)--50 mL

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (22.5 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via cannula. Stir the mixture for 10 minutes at room temperature.

  • Addition of Reactants: Add 1-bromo-2-fluoro-4-nitrobenzene (2.20 g, 10.0 mmol) to the flask, followed by the dropwise addition of 1-ethylpiperazine (1.37 g, 1.45 mL, 12.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-ethyl-1-piperazinyl)-2-fluoro-4-nitrobenzene as a yellow solid.

Rationale for Component Selection:
  • Palladium Source (Pd(OAc)₂): Palladium(II) acetate is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) catalyst. [1]* Ligand (XPhos): 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the formation of a monoligated palladium complex, which is highly active in the catalytic cycle, while its electron-donating nature facilitates the oxidative addition step. XPhos is particularly effective for the coupling of secondary amines.

  • Base (Cesium Carbonate): A moderately weak base like cesium carbonate is chosen to minimize potential side reactions involving the nitro group, which can be sensitive to stronger bases like sodium tert-butoxide. Its good solubility in organic solvents also facilitates the reaction.

  • Solvent (Toluene): Toluene is a standard solvent for Buchwald-Hartwig aminations, offering a suitable boiling point for the reaction and good solubility for the reactants.

  • Chemoselectivity: The reaction proceeds with high chemoselectivity at the C-Br bond. The C-F bond is significantly stronger and less reactive towards oxidative addition by the palladium catalyst under these conditions.

Part 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group in the intermediate to the corresponding aniline. A variety of methods are available for this transformation; here, we detail a reliable and scalable procedure using iron powder in acetic acid.

Experimental Protocol: Step-by-Step Guide

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(4-Ethyl-1-piperazinyl)-2-fluoro-4-nitrobenzene253.278.01.0
Iron Powder (<10 µm)55.8540.05.0
Glacial Acetic Acid60.05-40 mL
Ethanol46.07-40 mL

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-(4-ethyl-1-piperazinyl)-2-fluoro-4-nitrobenzene (2.03 g, 8.0 mmol) and a mixture of ethanol (40 mL) and glacial acetic acid (40 mL).

  • Addition of Iron: While stirring vigorously, add iron powder (2.23 g, 40.0 mmol) portion-wise over 15-20 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to 80 °C and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Basification and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water (50 mL) and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-ethyl-1-piperazinyl)-2-fluoroaniline as a solid.

Part 3: Salt Formation and Final Product Characterization

For improved handling and stability, the final product is converted to its hydrochloride salt.

Experimental Protocol: Step-by-Step Guide
  • Dissolution: Dissolve the crude 4-(4-ethyl-1-piperazinyl)-2-fluoroaniline in a minimal amount of diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl as a stable, crystalline solid.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Step 1 Incomplete reaction or catalyst deactivation.Increase reaction time or temperature (up to 120 °C). Use a pre-catalyst like [Pd(XPhos)G3] for more reliable catalyst activation.
Poor quality of reagents or solvent.Ensure all reagents are pure and the solvent is anhydrous.
Incomplete Reduction in Step 2 Insufficient reducing agent or reaction time.Increase the equivalents of iron powder or prolong the reaction time.
Side Product Formation Hydrodehalogenation or other side reactions.Use a milder base in Step 1 (e.g., K₃PO₄). Ensure the reaction is performed under a strictly inert atmosphere.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl. By employing a strategic Buchwald-Hartwig amination followed by a robust nitro group reduction, this valuable building block can be accessed in high yield and purity. The detailed explanation of the rationale behind the chosen conditions empowers researchers to adapt and optimize this protocol for their specific needs, thereby accelerating the drug discovery and development process.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci.2011 , 2, 27–50. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

palladium-catalyzed cross-coupling with 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

Authored by: A Senior Application Scientist

Introduction: Unlocking Core Scaffolds in Medicinal Chemistry

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2] These transformations are fundamental to the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.[3] This guide focuses on a particularly relevant building block: 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline .

This substrate is emblematic of the complex, multi-functional scaffolds frequently encountered in drug development. It incorporates three key features that present distinct synthetic challenges and opportunities:

  • An aniline moiety, a versatile handle for C-N and C-C bond formation.

  • An ortho-fluorine substituent, which modulates the electronic properties of the aniline and can enhance metabolic stability and binding affinity in the final drug product.[4]

  • A bulky, tertiary ethylpiperazine group, which significantly influences the molecule's steric profile and basicity, and is a common pharmacophore for improving solubility and pharmacokinetic properties.[5][6]

Understanding how to strategically employ this substrate in various palladium-catalyzed cross-coupling reactions is crucial for researchers aiming to synthesize novel and complex molecular architectures. This document provides a detailed exploration of the substrate's reactivity, key mechanistic considerations, and field-tested protocols for its application in Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira cross-coupling reactions.

Substrate Profile: 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

Before designing a synthetic protocol, a thorough understanding of the substrate's chemical nature is paramount.

PropertyValue / ObservationImplication for Cross-Coupling
Molecular Formula C₁₂H₁₈FN₃-
Molecular Weight 223.29 g/mol -
Nucleophilicity The primary amine (-NH₂) is the primary nucleophilic site for C-N coupling. Its nucleophilicity is reduced by the electron-withdrawing effect of the ortho-fluorine atom.May require a strong base and a highly active catalyst system (e.g., bulky, electron-rich phosphine ligands) for efficient Buchwald-Hartwig amination.
Steric Hindrance The ortho-fluorine and the para-piperazine groups create significant steric bulk around the aniline ring.The choice of ligand is critical. Bulky ligands can promote the desired reaction while preventing side reactions.[7]
Potential for Catalyst Inhibition The tertiary amine of the piperazine ring can potentially coordinate with the palladium center, acting as a competitive ligand and inhibiting catalytic activity.Use of strongly coordinating phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to prevent catalyst poisoning.[8]
Functional Group Tolerance The substrate is generally stable under typical cross-coupling conditions. The reaction is tolerant of the amine and piperazine functionalities.[9]High functional group tolerance allows for fewer protection/deprotection steps, leading to more efficient syntheses.

The Palladium Catalytic Cycle: A Mechanistic Overview

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. A generalized mechanism provides the foundation for understanding and troubleshooting these transformations.[2][10]

Palladium_Catalytic_Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex L₂Pd(II)(Ar¹)(X) (Palladium(II) Complex) oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., Suzuki, Sonogashira) pd2_complex->transmetalation R-M (M = B(OR)₂, SnR₃, etc.) pd2_intermediate L₂Pd(II)(Ar¹)(R) (Key Intermediate) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-R (Coupled Product) reductive_elimination->product

Generalized Pd-Catalytic Cycle for C-C Coupling.

For C-N coupling (Buchwald-Hartwig), the "Transmetalation" step is replaced by coordination of the amine and deprotonation by a base to form a palladium-amido complex prior to reductive elimination.

Application Protocol 1: Buchwald-Hartwig Amination

This protocol details the coupling of the primary amine of our substrate with an aryl bromide. This C-N bond formation is a powerful tool for building complex diarylamines, which are prevalent in pharmaceuticals.[8]

Objective

To synthesize N-aryl-4-(4-ethyl-1-piperazinyl)-2-fluoroaniline derivatives.

Causality Behind Component Selection
  • Catalyst System (Pd₂(dba)₃ and XPhos): A palladium(0) source (tris(dibenzylideneacetone)dipalladium(0)) is used as the precatalyst.[11] XPhos, a bulky and electron-rich biarylphosphine ligand, is chosen because it accelerates the rate-limiting reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the most active catalyst.[12] This is crucial for coupling the sterically hindered and electronically deactivated fluoroaniline.

  • Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline, forming the key palladium-amido intermediate. Weaker bases often result in slow or incomplete reactions with electron-deficient anilines.

  • Solvent (Toluene): A non-polar, high-boiling solvent is ideal. It effectively solubilizes the aryl halide and the catalyst complex while having minimal interaction with the catalytic cycle.[13][14]

Experimental Protocol

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add reagents to oven-dried flask: - Aryl Bromide - Aniline Substrate - NaOtBu - XPhos - Pd₂(dba)₃ p2 2. Seal flask with septum. p1->p2 p3 3. Evacuate and backfill with Argon (3x). p2->p3 p4 4. Add degassed Toluene via syringe. p3->p4 r1 5. Heat reaction mixture to 100-110 °C. p4->r1 r2 6. Monitor reaction by TLC or LC-MS. r1->r2 w1 7. Cool to RT, quench with water. r2->w1 w2 8. Extract with Ethyl Acetate (3x). w1->w2 w3 9. Wash combined organics with brine. w2->w3 w4 10. Dry over Na₂SO₄, filter, and concentrate. w3->w4 w5 11. Purify by column chromatography. w4->w5

General Experimental Workflow.
ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
Aryl Bromide1.01.0 mmolElectrophile
4-(4-ethyl-1-piperazinyl)-2-fluoroaniline1.21.2 mmol (268 mg)Nucleophile
Pd₂(dba)₃0.01 (1 mol%)0.01 mmol (9.2 mg)Catalyst Precursor
XPhos0.03 (3 mol%)0.03 mmol (14.3 mg)Ligand
Sodium tert-butoxide (NaOt-Bu)1.41.4 mmol (135 mg)Base
Anhydrous Toluene-5 mLSolvent

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-(4-ethyl-1-piperazinyl)-2-fluoroaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos (0.03 mmol), and Pd₂(dba)₃ (0.01 mmol) under an inert atmosphere (e.g., in a glovebox).

  • Seal the flask with a rubber septum.

  • Remove the flask from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and carefully quench by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.

Application Protocol 2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[1][15] To utilize our substrate, it must first be converted into an aryl halide or triflate. Here, we assume the synthesis of 1-bromo-4-(4-ethyl-1-piperazinyl)-2-fluorobenzene via a Sandmeyer reaction or other standard methods. This protocol describes the subsequent coupling with an arylboronic acid.

Objective

To synthesize biaryl compounds derived from the core fluoroaniline scaffold.

Causality Behind Component Selection
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective precatalyst for a wide range of Suzuki couplings.[16] It is air-sensitive but reliable when handled under inert conditions.

  • Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step by forming the reactive boronate species.[16] This avoids harsh conditions that could degrade sensitive functional groups.

  • Solvent (Dioxane/Water): A biphasic solvent system is often optimal.[16] Dioxane solubilizes the organic components (aryl halide, catalyst), while water solubilizes the inorganic base and the boronic acid, bringing all components into proximity for reaction.

Experimental Protocol
ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
1-Bromo-4-(4-ethylpiperazin-1-yl)-2-fluorobenzene1.01.0 mmolElectrophile
Arylboronic Acid1.21.2 mmolNucleophile Source
Pd(PPh₃)₄0.03 (3 mol%)0.03 mmol (34.7 mg)Catalyst Precursor
Potassium Carbonate (K₂CO₃)2.02.0 mmol (276 mg)Base
1,4-Dioxane-8 mLSolvent
Water-2 mLSolvent/Base Carrier

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the bromo-aniline derivative (1.0 mmol) and the arylboronic acid (1.2 mmol) in 1,4-dioxane (8 mL).

  • Add the aqueous solution of K₂CO₃ (2.0 mmol in 2 mL of water).

  • Bubble argon gas through the solution for 15-20 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask and equip it with a reflux condenser under an argon atmosphere.

  • Heat the mixture to 90 °C and stir.

  • Monitor the reaction by TLC or LC-MS (typically 2-12 hours).

  • After completion, cool the reaction to room temperature and dilute with 20 mL of water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target biaryl product.

Application Protocol 3: Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[17][18] This reaction is invaluable for accessing linear, rigid structures often used as linkers or pharmacophores in drug design. As with the Suzuki coupling, this protocol assumes the availability of the corresponding aryl halide derivative of our core molecule.

Objective

To synthesize arylalkyne derivatives for use as advanced intermediates or final products.

Causality Behind Component Selection
  • Catalyst System (PdCl₂(PPh₃)₂ and CuI): This is the classic Sonogashira catalyst system. The palladium complex drives the main catalytic cycle, while copper(I) iodide acts as a co-catalyst.[17] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex much more rapidly than the alkyne itself.

  • Base (Et₃N): A liquid amine base like triethylamine serves a dual purpose: it acts as the solvent and also scavenges the H-X acid produced during the reaction, regenerating the terminal alkyne for the copper cycle.[19]

  • Solvent (THF): Tetrahydrofuran is often used as a co-solvent to ensure complete dissolution of all reactants, particularly the aryl halide.

Experimental Protocol
ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
1-Iodo-4-(4-ethylpiperazin-1-yl)-2-fluorobenzene1.01.0 mmolElectrophile
Terminal Alkyne1.51.5 mmolNucleophile
PdCl₂(PPh₃)₂0.02 (2 mol%)0.02 mmol (14.0 mg)Catalyst
Copper(I) Iodide (CuI)0.04 (4 mol%)0.04 mmol (7.6 mg)Co-catalyst
Triethylamine (Et₃N)-5 mLBase/Solvent
THF (anhydrous)-5 mLCo-solvent

Step-by-Step Methodology:

  • To a Schlenk flask under argon, add the iodo-aniline derivative (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.5 mmol) to the stirring mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Upon completion (typically 1-6 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ciotta, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(4), 868. [Link]

  • Jadhav, S. A., & Patil, N. T. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(8), 1439-1463. [Link]

  • Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7). Apicule. [Link]

  • Balan, T., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(23), 4272. [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Majumdar, K. C., & Mojumdar, S. C. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2011(24), 4565-4574. [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Clark, J. H., et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • ResearchGate. (2018). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Nolan, S. P., & Carrow, B. P. (2014). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(1), 1-15. [Link]

  • ResearchGate. (2018). The medicinal chemistry of piperazines: A review. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • ResearchGate. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. [Link]

  • Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Royal Society of Chemistry. (2012). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications. [Link]

  • ResearchGate. (2016). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Buchwald, S. L., & Fors, B. P. (2012). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
  • Frohlich, T., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(21), 7247. [Link]

  • Prosa, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1526. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

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reaction of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

SECTION 1: Introduction and Reactivity Profile

Overview of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is a substituted aniline derivative with significant potential as a building block in medicinal chemistry and materials science. Its structure incorporates three key features that dictate its reactivity: a primary aromatic amine (-NH₂), a tertiary amine within a piperazine ring, and a fluorine atom on the benzene ring. The primary amine is a potent nucleophile and a strongly activating group for electrophilic aromatic substitution, while the tertiary amine provides a second basic and nucleophilic site. The fluorine atom, an electron-withdrawing group, modulates the reactivity of the aromatic ring. This guide provides a comprehensive overview of the reactions of this compound with various electrophiles, offering detailed protocols for researchers in drug development and chemical synthesis.

Chemical Reactivity Analysis

The reaction of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline with electrophiles is governed by the interplay of its functional groups.

  • Primary Aromatic Amine (-NH₂): This is the most reactive site for many electrophiles, such as acylating and sulfonating agents. It is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution at the ortho and para positions.[1][2] Due to the piperazinyl group at the para position, electrophilic aromatic substitution will be directed to the positions ortho to the amine.

  • Tertiary Piperazinyl Amine: The nitrogen atom in the piperazine ring bearing the ethyl group is also a nucleophilic center. It can react with certain electrophiles, particularly alkylating agents, or become protonated in acidic media.

  • Aromatic Ring: The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the primary amino group.[1][2][3] The substitution pattern is directed to the positions ortho to the amino group (positions 3 and 5). The fluorine atom at position 2 has a deactivating inductive effect but its influence is generally overcome by the activating amino group.

  • Effect of HCl Salt: The compound is supplied as a hydrochloride (HCl) salt. In this form, one or both of the amine groups are protonated, which deactivates them towards electrophiles. Therefore, a base must be added to the reaction mixture to deprotonate the amine(s) and regenerate their nucleophilicity. The choice of base is critical to avoid side reactions.

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sub [label="4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

N_primary [label="Primary Amine (-NH₂)\n(Highly Nucleophilic)", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_tertiary [label="Tertiary Amine (Piperazine)\n(Nucleophilic & Basic)", pos="3,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ring [label="Aromatic Ring\n(Activated for EAS)", pos="-3,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Fluorine [label="Fluorine (-F)\n(Electron-withdrawing)", pos="3,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub -> N_primary [label="Acylation, Sulfonylation", dir=back]; sub -> N_tertiary [label="Alkylation, Protonation", dir=back]; sub -> Ring [label="Halogenation, Nitration*", dir=back]; sub -> Fluorine [label="Modulates Reactivity", dir=back]; } enddot Diagram 1: Key reactivity sites of the molecule.

SECTION 2: General Experimental Considerations

Handling of the HCl Salt and Choice of Base

As the starting material is an HCl salt, deprotonation is the first crucial step for most reactions.

  • Stoichiometry of Base: At least one equivalent of base is required to neutralize the HCl. For reactions involving the primary amine, an additional equivalent of base is often needed to scavenge the acidic byproduct (e.g., HCl from acyl chlorides). A slight excess of base is generally recommended.

  • Types of Bases:

    • Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine are commonly used. They are soluble in organic solvents and the resulting ammonium salts can often be removed by aqueous work-up.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃) are effective and inexpensive.[4] They are typically used in polar aprotic solvents where they have limited solubility, acting as solid-supported bases.

Solvent Selection

The choice of solvent depends on the specific reaction and the solubility of the reactants and reagents.

  • Aprotic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are good choices for many reactions as they are unreactive towards most electrophiles.

  • Protic Solvents: Protic solvents like alcohols are generally avoided as they can react with highly reactive electrophiles (e.g., acyl chlorides).

Temperature Control

Many reactions of anilines with strong electrophiles are exothermic.

  • Initial Cooling: It is standard practice to cool the reaction mixture (typically to 0 °C) before the dropwise addition of the electrophile to control the reaction rate and prevent side reactions.

  • Reaction Temperature: After the initial addition, the reaction is often allowed to warm to room temperature and stirred until completion. Some less reactive electrophiles may require heating.

SECTION 3: Protocols for Reactions with Electrophiles

Protocol for N-Acylation (Amide Formation)

N-acylation of the primary amine is a common transformation, yielding amides that are important in medicinal chemistry. This protocol describes a general procedure for the reaction with an acyl chloride.

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of a chloride ion. A base is used to neutralize the HCl byproduct.

Reagent Molar Equiv. Purpose
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl1.0Starting Material
Acyl Chloride (e.g., Acetyl Chloride)1.1Electrophile
Triethylamine (TEA) or DIPEA2.2Base
Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • Suspend 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to ensure complete deprotonation.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Basic compounds can be challenging to purify on silica; using a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%) or using amine-functionalized silica can improve results.[5]

G start Suspend Starting Material in DCM cool Cool to 0°C start->cool add_base Add Base (e.g., TEA) cool->add_base add_electrophile Add Acyl Chloride add_base->add_electrophile react Stir at Room Temperature add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Purify by Chromatography workup->purify end Characterize Product purify->end

Protocol for N-Sulfonylation (Sulfonamide Formation)

Sulfonamides are a critical class of compounds in pharmaceuticals. The reaction with a sulfonyl chloride proceeds similarly to acylation.

Principle: The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide. A base is required to neutralize the generated HCl.

Reagent Molar Equiv. Purpose
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl1.0Starting Material
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)1.1Electrophile
Pyridine-Solvent and Base

Step-by-Step Procedure:

  • Dissolve 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (1.0 eq) in pyridine in a round-bottom flask. Pyridine acts as both the solvent and the base.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the solution, ensuring the temperature remains below 5 °C.

  • After addition, allow the mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be recrystallized or purified by column chromatography.

Electrophilic Aromatic Substitution: Halogenation

The highly activated ring of the aniline can undergo electrophilic substitution. Due to the strong activating nature of the amino group, these reactions can be difficult to control and may lead to multiple substitutions.[6][7] A common strategy to moderate the reactivity is to first acylate the amine, which makes the group less activating.[6]

Principle: An electrophilic halogen species (e.g., Br⁺) attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The reaction occurs at the positions ortho to the strongly activating amino group.

Step-by-Step Procedure (Example with Bromine):

  • Protection Step: Acetylate the primary amine of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline using the acylation protocol in Section 3.1 to form the corresponding acetanilide.

  • Dissolve the acetanilide intermediate in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid to the reaction mixture at room temperature.

  • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution (to remove excess bromine), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Deprotection Step: Hydrolyze the acetyl group by heating the intermediate in aqueous HCl to yield the brominated aniline derivative.

  • Neutralize the solution with a base (e.g., NaOH) and extract the final product.

  • Purify by column chromatography.

SECTION 4: Troubleshooting and Safety

  • Low Yield:

    • Ensure the starting material is fully deprotonated before adding the electrophile.

    • Check the purity of the electrophile; some can degrade on storage.

    • For acylation/sulfonylation, ensure no water is present in the reaction as it can hydrolyze the electrophile.

  • Multiple Products:

    • This can occur due to reaction at both the primary and tertiary amines, or multiple substitutions on the aromatic ring.

    • Lowering the reaction temperature and slow addition of the electrophile can improve selectivity.

    • Protecting the primary amine before attempting reactions on the aromatic ring is a key strategy.

  • Purification Issues:

    • Basic amines can streak on silica gel.[5] Adding a small amount of base (e.g., triethylamine) to the eluent or using deactivated/amine-functionalized silica can resolve this.[5]

  • Safety Precautions:

    • Aniline derivatives can be toxic and are often skin/eye irritants.[8] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Acyl chlorides and sulfonyl chlorides are corrosive and react violently with water. Handle with care.

    • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • BYJU'S. Electrophilic Substitution Reaction of Anilines.[Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.[Link]

  • Chemistry Steps. Reactions of Aniline.[Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

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  • SUNDARBAN MAHAVIDYALAYA. AROMATIC AMINES.[Link]

  • PubMed Central (PMC). (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition.[Link]

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Application Notes & Protocols: Strategic Incorporation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a pivotal class of enzymes whose dysregulation is a primary driver of numerous cancers and inflammatory diseases.[1][2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[3] This guide provides an in-depth technical overview of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl, a highly valuable and strategic building block for synthesizing potent and selective kinase inhibitors. We will explore the molecular rationale for its use, detail robust synthetic protocols for its incorporation into common inhibitor scaffolds, and present case studies that illustrate its application in creating sophisticated therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.

The Rationale: Why 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is a Privileged Scaffold Component

The structure of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is not arbitrary; each of its functional components imparts distinct, advantageous properties to a final kinase inhibitor, enhancing binding affinity, selectivity, and pharmacokinetic profiles.

  • The 2-Fluoroaniline Core: This moiety is the primary "hinge-binder." The aniline nitrogen is strategically positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved feature of the ATP-binding pocket essential for anchoring Type I and Type II inhibitors.[4] The ortho-fluorine atom serves multiple roles: its high electronegativity modulates the pKa of the aniline nitrogen, fine-tuning its hydrogen-bonding capability, and it can form favorable orthogonal interactions within the binding pocket, improving both potency and metabolic stability.[4][5]

  • The 4-(4-Ethyl-1-piperazinyl) "Solubilizing Tail": The piperazine ring is a classic "privileged scaffold" in medicinal chemistry, known for improving the aqueous solubility and overall physicochemical properties of drug candidates.[6][7] The terminal ethylpiperazine group, in particular, serves as a crucial "tail" moiety. At physiological pH, the terminal nitrogen is often protonated, allowing it to form strong ionic interactions or hydrogen bonds with key residues in the solvent-exposed region of the kinase domain, such as the activation loop.[8] This interaction not only adds significant binding energy but can also be engineered to overcome common drug resistance mutations.

The synergy between the hinge-binding fluoroaniline and the deep-pocket interacting ethylpiperazinyl tail makes this compound a powerful tool for designing inhibitors against challenging targets like BCR-ABL, EGFR, and HER2.[8][9]

Table 1: Physicochemical Properties of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl
PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₉ClFN₃-
Molecular Weight 259.75 g/mol Falls within the range for typical small molecule drugs.
Appearance Off-white to light brown crystalline powderStandard for a hydrochloride salt of an amine.
Solubility Soluble in water, methanol, DMSOThe HCl salt form enhances aqueous solubility, which is favorable for handling and biological assays.
pKa (predicted) ~7.5-8.5 (for terminal piperazine N)Ensures protonation at physiological pH (7.4), enabling key ionic interactions in the kinase active site.[8]

Core Synthesis Methodologies & Protocols

The primary application of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is its role as a nucleophile in reactions that form the core structure of many kinase inhibitors, most commonly via Nucleophilic Aromatic Substitution (SNAr).

Key Application: Nucleophilic Aromatic Substitution (SNAr) on Heterocyclic Scaffolds

This is the most common and direct method for incorporating the title compound into quinazoline or pyrimidine-based kinase inhibitors, scaffolds found in FDA-approved drugs like Lapatinib and Gefitinib.[9][10] The electron-deficient nature of these heterocycles makes them highly susceptible to nucleophilic attack at the positions activated by ring nitrogens and a leaving group (typically chlorine).

sn_ar_workflow reagents Reagents: - 4-Chloro-quinazoline/pyrimidine core (1.0 eq) - 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (1.1 eq) - Base (e.g., DIPEA, K2CO3) (2-3 eq) - Solvent (e.g., Isopropanol, n-Butanol) reaction_setup Reaction Setup: Combine reagents in a flask. Heat to reflux (e.g., 80-120 °C). reagents->reaction_setup 1. Combine monitoring Monitoring: Track starting material consumption via TLC or LC-MS. reaction_setup->monitoring 2. Heat & Monitor (3-12h) workup Workup: Cool to room temp. Precipitate product with water or anti-solvent. Filter solid. monitoring->workup 3. Upon Completion purification Purification: Recrystallize from suitable solvent (e.g., Ethanol/Water) or perform column chromatography. workup->purification 4. Isolate Crude characterization Final Product Characterization: ¹H NMR, ¹³C NMR, LC-MS, HRMS purification->characterization 5. Purify & Verify

Caption: SNAr workflow for kinase inhibitor synthesis.

This protocol describes a representative synthesis using a 4-chloroquinazoline scaffold.

Materials:

  • 6,7-Dimethoxy-4-chloroquinazoline (1.0 eq)

  • 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol (solvent, ~0.1 M concentration)

  • Reaction flask with reflux condenser and magnetic stirrer

  • TLC plates (silica gel) and appropriate mobile phase (e.g., 10% Methanol in Dichloromethane)

Procedure:

  • Vessel Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6,7-dimethoxy-4-chloroquinazoline (1.0 eq) and 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (1.1 eq).

  • Solvent and Base Addition: Add n-butanol to the flask to achieve a concentration of approximately 0.1 M with respect to the chloroquinazoline. Add DIPEA (3.0 eq) to neutralize the HCl salt and scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

    • Causality Explored: Heating to reflux provides the necessary activation energy for the SNAr reaction. n-Butanol is an excellent solvent choice due to its high boiling point and ability to dissolve both the polar starting materials and the less polar product. DIPEA is a non-nucleophilic base that effectively deprotonates the aniline hydrochloride without competing in the primary reaction.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The reaction is complete when the limiting starting material (chloroquinazoline) is no longer visible.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add water or heptane as an anti-solvent to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold n-butanol and then with diethyl ether to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-anilinoquinazoline product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HRMS analysis.

Application Case Study: Scaffolds for EGFR/HER2 and BCR-ABL Inhibition

Lapatinib Analogs (EGFR/HER2 Dual Inhibitors)

Lapatinib is a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[9][11] Its structure features a 4-anilinoquinazoline core. By applying the SNAr protocol described above, 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl can be readily used to synthesize novel Lapatinib analogs, potentially offering a different selectivity profile or activity against resistant mutations.

lapatinib_analog sub1 4-Chloro-6-iodoquinazoline product Lapatinib Analog Core sub1->product S_NAr (Protocol 1) sub2 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline sub2->product

Caption: Reaction for a Lapatinib analog core.

The resulting core can then be further functionalized at the 6-iodo position via Suzuki or Sonogashira coupling to install the side chain characteristic of Lapatinib, demonstrating the modularity of this synthetic approach.[12]

Scaffolds for BCR-ABL Inhibition (Targeting CML)

Many potent inhibitors of the BCR-ABL kinase, including the third-generation inhibitor Ponatinib, utilize a piperazine-containing moiety to achieve high affinity, especially against the challenging T315I "gatekeeper" mutation.[8] This mutation sterically blocks many first and second-generation inhibitors.

The ethylpiperazinyl "tail" is particularly effective because, in its protonated state, it can form a crucial hydrogen bond with the carbonyl oxygen of residue Ile360 in the activation loop of BCR-ABLT315I.[8] While the core of Ponatinib is an imidazo[1,2-b]pyridazine, a medicinal chemist could use 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl in a "scaffold hopping" strategy to design novel inhibitors based on different hinge-binding cores (e.g., pyrazolo[3,4-d]pyrimidine, pyrrolo[2,3-d]pyrimidine) while retaining the validated and potent ethylpiperazinyl tail.[13][14]

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Reference
4-AnilinoquinazolineEGFR, HER21.8 - 87.8[9]
Diaryl-acetylene with Piperazine TailBCR-ABLWT, BCR-ABLT315ISub-nanomolar to low nanomolar[8]
AminopyrimidineALK, c-MetLow nanomolar[15][16]

This data underscores the potency achieved by combining aniline-based hinge binders with piperazine-containing side chains across multiple important oncological targets.

Conclusion and Future Directions

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is a high-value, multi-purpose building block for the synthesis of advanced kinase inhibitors. Its constituent parts are rationally designed to engage with critical regions of the kinase ATP-binding site, leading to compounds with high potency and favorable drug-like properties. The synthetic protocols provided herein are robust, scalable, and adaptable to a wide range of heterocyclic cores, enabling rapid library synthesis and lead optimization. As the challenges of kinase inhibitor resistance and selectivity continue to drive innovation, the strategic use of pre-optimized fragments like this one will remain essential for the efficient discovery of next-generation targeted therapies.

References

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Application Notes & Protocols: Synthesis of G Protein-Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Synthesis in Targeting GPCRs

G protein-coupled receptors (GPCRs) constitute the largest and most diverse family of membrane receptors in the human genome, playing a pivotal role in virtually every physiological process.[1] Their involvement in a vast array of diseases has made them one of the most successful drug target classes, with estimates suggesting they are the target for 50-60% of currently marketed drugs.[2] The chemical synthesis of small molecules and peptides that modulate GPCR activity is the cornerstone of drug discovery and chemical biology efforts in this field. These synthetic ligands are indispensable tools for dissecting signaling pathways, validating new drug targets, and ultimately, serving as therapeutic agents themselves.

This guide provides an in-depth overview of the strategic considerations and core synthetic methodologies employed in the creation of GPCR ligands. It is designed for researchers at the intersection of chemistry and biology, offering both the "why" behind strategic decisions in ligand design and the "how" of robust synthetic and analytical protocols. We will explore modern design strategies, workhorse chemical reactions, and the synthesis of advanced chemical probes to interrogate GPCR function with precision.

Section 1: Modern Strategies in GPCR Ligand Design

The journey to a novel GPCR ligand begins long before the first flask is warmed. A convergence of computational and structural biology insights guides the rational design of molecules with desired properties.

Structure-Based Drug Design (SBDD)

Recent breakthroughs in cryogenic electron microscopy (cryo-EM) and X-ray crystallography have provided an unprecedented wealth of high-resolution GPCR structures.[3][4] This structural information is transformative for SBDD, allowing chemists to visualize the binding pocket and design ligands that make specific, high-affinity interactions with the receptor. SBDD enables the rational optimization of ligand potency and selectivity, moving beyond traditional trial-and-error approaches.[5]

Ligand-Based and Computational Approaches

When a high-resolution receptor structure is unavailable, ligand-based methods become crucial. Techniques such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and virtual screening of large compound libraries allow researchers to build models based on the properties of known active ligands.[6][7] These computational methods are powerful for identifying novel scaffolds and prioritizing synthetic targets.[8]

Ligand_Design_Workflow cluster_0 Design Phase cluster_1 Synthesis & Evaluation Target GPCR Target Selection Struc_Data Structural Data? (Cryo-EM/X-ray) Target->Struc_Data SBDD Structure-Based Design (SBDD) Struc_Data->SBDD  Yes LBDD Ligand-Based Design (LBDD) Struc_Data->LBDD  No Synthesis Chemical Synthesis SBDD->Synthesis VS Virtual Screening LBDD->VS VS->Synthesis Bio_Eval Biological Evaluation (Binding, Functional Assays) Synthesis->Bio_Eval SAR Structure-Activity Relationship (SAR) Bio_Eval->SAR SAR->SBDD Iterative Design SAR->LBDD Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Interplay of modern GPCR ligand design strategies.

Section 2: Core Synthetic Methodologies for Small Molecule GPCR Ligands

The translation of a molecular design into a physical substance relies on a robust toolkit of synthetic organic chemistry reactions. For GPCR ligands, which are often complex heterocyclic molecules, certain methodologies have proven indispensable.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[9] Their versatility, functional group tolerance, and reliability make them ideal for constructing the complex scaffolds of GPCR ligands.[10]

  • Suzuki-Miyaura Coupling: Forms C-C bonds between organoboron compounds and halides/triflates. It is exceptionally useful for creating biaryl structures, a common motif in pharmaceuticals.[10]

  • Buchwald-Hartwig Amination: Forms C-N bonds, crucial for installing amine functionalities that are often key for receptor interaction and desired physicochemical properties.[11]

  • Sonogashira Coupling: Forms C-C bonds between terminal alkynes and aryl/vinyl halides, providing a linear and rigid linker, often used to probe the binding pocket.

The power of these reactions lies in their ability to rapidly assemble molecular complexity from readily available building blocks, accelerating the exploration of structure-activity relationships (SAR).

Bioisosteric Replacements

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic properties.[12] This is a critical tactic for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13] Phenyl rings, amides, and carboxylic acids are common functional groups with known metabolic liabilities that are often targeted for bioisosteric replacement.[13]

Table 1: Common Bioisosteric Replacements in GPCR Ligand Design

Original GroupCommon Bioisostere(s)Rationale for Replacement
Carboxylic Acid Tetrazole, AcylsulfonamideImprove oral bioavailability, cell permeability, and metabolic stability. Tetrazoles can maintain acidity while increasing lipophilicity.[14][15]
Amide 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, TriazoleEnhance metabolic stability against hydrolysis by proteases and amidases, which is a common challenge for oral drugs.[14]
Phenyl Ring Pyridine, Pyrimidine, ThiopheneModulate metabolic stability (reduce susceptibility to oxidation), alter solubility, and introduce new hydrogen bonding vectors to improve target engagement.[16]
Hydrogen Fluorine, DeuteriumBlock sites of metabolism (C-H oxidation) to increase drug half-life without significantly altering molecular size.[12]
Synthesis of Biased Ligands

A paradigm-shifting concept in GPCR pharmacology is "biased signaling" or "functional selectivity".[17] This describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one downstream signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment).[18][19] Biased ligands offer the potential for more targeted therapies with fewer side effects.[6][19]

The synthesis of biased ligands is a formidable challenge that relies on subtle structural modifications. Often, changes that seem minor can dramatically shift the signaling profile. The synthetic chemist's role is to create a diverse set of analogs that allow for the systematic exploration of the structural determinants of bias. This often involves targeting allosteric sites—binding pockets topographically distinct from the endogenous ligand binding site—which can modulate the receptor's signaling output.[20]

Biased_Signaling cluster_G G-Protein Pathway (Therapeutic Effect) cluster_B β-Arrestin Pathway (Side Effects) Ligand Biased Ligand GPCR GPCR (Specific Conformation) Ligand->GPCR G_Protein G-Protein Activation GPCR->G_Protein Preferentially Activates Arrestin β-Arrestin Recruitment GPCR->Arrestin Minimally Activates G_Effect Second Messengers (e.g., cAMP, Ca2+) G_Protein->G_Effect G_Response Cellular Response A G_Effect->G_Response Arrestin_Effect Receptor Internalization, MAPK Activation Arrestin->Arrestin_Effect Arrestin_Response Cellular Response B Arrestin_Effect->Arrestin_Response

Caption: Biased agonism selectively activates one signaling pathway.

Section 3: Synthesis of Peptide Ligands

A significant number of GPCRs are activated by endogenous peptide hormones and neurotransmitters. Synthesizing peptide-based ligands is therefore crucial for studying these receptors.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the workhorse method for creating peptides.[21] The C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise fashion.[22] The key advantage of SPPS is that excess reagents and byproducts are removed by simple filtration and washing, streamlining the purification process.[21] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is most commonly used today due to its mild deprotection conditions.[23]

Section 4: Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for key synthetic and analytical workflows.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration

Objective: To synthesize a biaryl GPCR ligand core via a palladium-catalyzed Suzuki-Miyaura reaction. This protocol is a representative example for constructing a common and important structural motif.

Materials:

  • Aryl Bromide (Substrate 1, 1.0 eq)

  • Aryl Boronic Acid (Substrate 2, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add the Aryl Bromide (1.0 eq), Aryl Boronic Acid (1.2 eq), Potassium Carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of Aryl Bromide). The solvent should be thoroughly degassed via sparging with Argon for 15-20 minutes prior to use. Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Reaction Execution: Equip the flask with a condenser, place it in a heating mantle, and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours. The disappearance of the limiting reactant (Aryl Bromide) indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol 2: Analytical Characterization and Quality Control

Objective: To confirm the identity, purity, and structure of the synthesized ligand. This multi-technique approach ensures the compound is validated for use in biological assays.

Techniques & Rationale:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[24] A reversed-phase C18 column is most common for small molecule analysis.[25] Purity is assessed by integrating the area of the product peak relative to the total peak area at a specific UV wavelength. A purity of >95% is typically required for biological screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capability of mass spectrometry.[26] It provides the molecular weight of the compound, serving as a primary confirmation that the desired reaction has occurred.[27] The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is the key data point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[27] ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The combination of these and other advanced NMR experiments confirms the precise connectivity and stereochemistry of the synthesized molecule.[28]

Table 2: Example Analytical Data for a Hypothetical Synthesized Ligand

Analysis TypeMethodSpecificationExpected Result
Identity LC-MS (ESI+)Molecular WeightCalculated: 350.15, Found: 351.16 [M+H]⁺
Purity HPLC (254 nm)Peak Area %> 95%
Structure ¹H NMR (400 MHz, CDCl₃)Chemical Shifts & Multiplicityδ 7.8-7.2 (m, 8H, Ar-H), 3.9 (s, 3H, -OCH₃), etc. (Consistent with proposed structure)

Section 5: Synthesis of Advanced Probes for GPCR Research

Beyond simple agonists and antagonists, synthetic chemistry enables the creation of sophisticated tools to probe GPCR biology in greater detail.

Photoaffinity Labeling (PAL) Probes

Photoaffinity labeling is a powerful technique to identify ligand binding sites and interacting proteins.[29][30] A PAL probe is a ligand analog that contains a photochemically reactive group (e.g., a diazirine or benzophenone).[31] Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to amino acid residues within the binding pocket.[31] The site of crosslinking can then be identified using mass spectrometry-based proteomics, providing direct structural information about the ligand-receptor interaction.[29]

Photoaffinity_Labeling Probe Photoaffinity Probe (Ligand + Photogroup + Handle) GPCR GPCR Target Probe->GPCR 1. Incubation Complex Probe-GPCR Binding Complex GPCR->Complex UV UV Irradiation (350 nm) Complex->UV 2. Activation Covalent Covalent Crosslinking UV->Covalent Analysis Proteolysis & LC-MS/MS Analysis Covalent->Analysis 3. Digestion Site_ID Binding Site Identification Analysis->Site_ID

Caption: Workflow for a photoaffinity labeling experiment.

Conclusion and Future Perspectives

The synthesis of GPCR ligands remains a dynamic and essential field. The synergy between structural biology, computational modeling, and innovative synthetic chemistry continues to push the boundaries of what is possible. Future efforts will likely focus on developing more efficient and selective reactions, synthesizing ligands with precisely tuned signaling bias, and creating novel chemical probes to explore the complex spatiotemporal dynamics of GPCR signaling in living systems. As our understanding of GPCR biology deepens, the demand for creative and enabling synthetic chemistry will only continue to grow, paving the way for the next generation of therapeutics.

References

  • Strategies for the discovery of biased GPCR ligands. PubMed. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ACS Publications. Available at: [Link]

  • Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry. PubMed Central. Available at: [Link]

  • An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. PubMed Central. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. Available at: [Link]

  • Photo-affinity labeling strategy to study the binding site of G protein-coupled receptors. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. MDPI. Available at: [Link]

  • Progress in Structure Based Drug Design for G Protein-Coupled Receptors. ACS Publications. Available at: [Link]

  • Introduction: G-Protein Coupled Receptors. ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

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  • G Protein-Coupled Receptors: A Century of Research and Discovery. AHA Journals. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs. Frontiers. Available at: [Link]

  • Strategies for the discovery of biased GPCR ligands. ResearchGate. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. Available at: [Link]

  • Photoaffinity labeling for the simultaneous determination of protein targets and sites of probe labeling. ResearchGate. Available at: [Link]

  • Structure-Based Drug Design for Structurally Unresolved GPCRs. YouTube. Available at: [Link]

  • Discovery of new GPCR ligands to illuminate new biology. ResearchGate. Available at: [Link]

  • Biased GPCR signaling: possible mechanisms and inherent limitations. PubMed Central. Available at: [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

  • Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics. MDPI. Available at: [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. Available at: [Link]

  • Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design. MDPI. Available at: [Link]

  • Bioisostere. Wikipedia. Available at: [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. Frontiers. Available at: [Link]

  • Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells. PubMed Central. Available at: [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. Available at: [Link]

  • Solid‐Phase Peptide Synthesis. ResearchGate. Available at: [Link]

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Introduction: The Strategic Importance of N-Alkylated Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-alkylation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

N-alkylated aromatic amines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The strategic introduction of alkyl groups onto the aniline nitrogen profoundly influences a molecule's pharmacological profile, modulating its potency, selectivity, metabolic stability, and pharmacokinetic properties. The starting material, 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline, is itself a valuable building block, combining a nucleophilic aniline, a basic piperazine moiety, and a fluorine atom—a common bioisostere for hydrogen that can enhance binding affinity and block metabolic degradation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a robust and field-proven protocol for the selective mono-N-alkylation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride. We will focus on the reductive amination pathway, a superior method for achieving high yields and excellent selectivity, while also discussing direct alkylation as a viable alternative. The causality behind each experimental step is explained to empower researchers with the ability to adapt and troubleshoot the protocol effectively.

Scientific Rationale: Choosing the Optimal Synthetic Pathway

The N-alkylation of a primary arylamine can be approached in several ways. The two most prominent methods are direct alkylation with alkyl halides and reductive amination.

  • Direct Alkylation: This classic SN2 approach involves treating the amine with an alkyl halide in the presence of a base. While straightforward, it is often plagued by a critical drawback: over-alkylation.[1] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amine byproducts and complicating purification.

  • Reductive Amination: This elegant, one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced by a mild and selective hydride source.[2] This method offers superior control for mono-alkylation, proceeds under milder conditions, and generally produces cleaner reaction profiles with higher yields. For these reasons, reductive amination is the recommended protocol.

The starting material is a hydrochloride salt. The aniline nitrogen is protonated, rendering it non-nucleophilic. Therefore, the initial and most critical step in any N-alkylation protocol is the neutralization of the salt to liberate the free, reactive amine.

Reaction Mechanism: Reductive Amination

The reaction proceeds in two distinct stages within the same pot: (1) formation of an iminium cation, and (2) hydride-mediated reduction.

  • The nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.

  • The hemiaminal undergoes dehydration to yield a protonated imine, known as an iminium ion. This step is often the rate-limiting step and can be accelerated by weak acids.

  • A selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-alkylated secondary amine.[3]

Reductive Amination Mechanism Mechanism of Reductive Amination reactants Aniline (R'-NH₂) + Aldehyde (R''-CHO) hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack iminium Iminium Ion [R'-NH=CHR'']⁺ hemiaminal->iminium Dehydration (-H₂O) product N-Alkylated Amine (R'-NH-CH₂R'') iminium->product Hydride Reduction reductant [H⁻] source (e.g., NaBH(OAc)₃) reductant->iminium

Caption: The two-stage mechanism of reductive amination.

Experimental Workflow: From Salt to Purified Product

This diagram outlines the complete experimental procedure, providing a clear, high-level overview of the workflow.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification start Start: 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl neutralize Neutralization: Add base (e.g., NaHCO₃) Extract with organic solvent start->neutralize free_base Isolated Free Base (in solution) neutralize->free_base add_aldehyde Add Aldehyde (R-CHO) Stir to form iminium ion free_base->add_aldehyde add_reductant Add NaBH(OAc)₃ Stir at RT for 12-24h add_aldehyde->add_reductant workup Aqueous Work-up: Quench, Wash, Dry add_reductant->workup concentrate Concentrate in vacuo workup->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Final Product: N-Alkyl-4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline chromatography->product

Caption: High-level workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a step-by-step methodology for the N-alkylation of the title compound with a generic aldehyde (R-CHO). An example calculation is provided for isobutyraldehyde.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl>98%Sigma-AldrichStarting material.
Aldehyde (e.g., Isobutyraldehyde)Reagent GradeAcros OrganicsThe electrophile. Use 1.1-1.2 equivalents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)>95%Combi-BlocksMild reducing agent. Use 1.5 equivalents. Handle in a fume hood.
Dichloromethane (DCM), AnhydrousACS Grade, DriSolvEMD MilliporeReaction solvent.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)N/ALab-preparedFor neutralization and work-up.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated Aqueous NaCl)N/ALab-preparedFor final wash to aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshSiliCycleFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeVWREluents for chromatography.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Septa and nitrogen inlet/balloon

  • Glass funnels and separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Part 1: Preparation of the Free Base

  • To a 100 mL beaker, add 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride (1.0 eq, e.g., 1.00 g, 3.45 mmol).

  • Add deionized water (20 mL) and stir until dissolved.

  • Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8 (check with pH paper) and gas evolution ceases. The free base may precipitate as an oil or solid.

  • Transfer the mixture to a separatory funnel and extract the free base with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the free amine, which can be used directly in the next step.

Part 2: Reductive Amination Reaction

  • Dissolve the free amine from Part 1 in anhydrous DCM (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add the aldehyde (1.1 eq, e.g., for isobutyraldehyde: 0.27 g, 0.34 mL, 3.80 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.[3]

  • Add sodium triacetoxyborohydride (1.5 eq, e.g., 1.10 g, 5.18 mmol) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.

Part 3: Work-up and Purification

  • Reaction Monitoring: Check for the consumption of the starting material by TLC (e.g., using 10% Methanol in DCM as eluent). The product should have a different Rf value.

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution stops.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by silica gel column chromatography.[4] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) or a gradient of methanol in DCM for more polar products.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final N-alkylated product.

Characterization and Data Analysis

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the added alkyl group (e.g., for an isobutyl group, a doublet for the CH₂ protons, a multiplet for the CH, and a doublet for the two CH₃ groups). A shift in the N-H proton signal.
¹³C NMR Appearance of new signals in the aliphatic region corresponding to the carbons of the added alkyl group.
¹⁹F NMR A singlet or multiplet (depending on coupling) in the typical range for an aryl fluoride, confirming the fluorine atom is intact.
Mass Spectrometry (ESI) The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the protonated product.
TLC A single spot under UV visualization after purification, with an Rf value distinct from the starting material.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Incomplete neutralization of HCl salt; inactive reducing agent; steric hindrance from aldehyde.Ensure pH >8 before extraction. Use fresh NaBH(OAc)₃ from a sealed container. If the aldehyde is very bulky, consider increasing reaction time/temperature or switching to direct alkylation.
Starting Material Remains Insufficient reaction time; insufficient reducing agent.Allow the reaction to stir for a longer period (up to 48h). Add an additional portion of the reducing agent (0.2-0.5 eq) and monitor by TLC.
Formation of Side Products Impure aldehyde; reaction temperature too high.Use freshly distilled or high-purity aldehyde. Maintain the reaction at room temperature.
Difficult Purification Product is very polar or non-polar; streaking on TLC.For polar products, switch the eluent system to MeOH/DCM. A small amount of triethylamine (0.5%) can be added to the eluent to reduce tailing on the silica column.

References

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2):125. [Link]

  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Washington, DC: U.S.
  • Miller, D. D., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • Caliendo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Khusnutdinov, R. I., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wiley-VCH. (2000). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Di Mola, A., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]

  • ResearchGate. (2006). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90347, N-(2-(1-Piperazinyl)ethyl)ethylenediamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. [Link]

  • Patil, S. A., et al. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect. [Link]

  • Royal Society of Chemistry. (2023). Synthetic Methods for Alkyl Amines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

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Application Notes and Protocols for Reductive Amination Featuring 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination and Fluorinated Piperazinyl Anilines in Modern Drug Discovery

Reductive amination stands as a cornerstone transformation in organic synthesis, prized for its efficiency and reliability in forging carbon-nitrogen bonds.[1][2] This powerful reaction allows for the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines, a critical process in the synthesis of a vast array of biologically active molecules.[3][4] In the landscape of pharmaceutical development, where the precise tailoring of molecular architecture is paramount, reductive amination offers a direct and often high-yielding pathway to novel chemical entities.[4]

The subject of this guide, 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline, is a compelling building block for medicinal chemists. The piperazine moiety is a prevalent scaffold in numerous approved drugs, often imparting favorable pharmacokinetic properties.[5] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[6][7] The strategic placement of fluorine on the aniline ring, ortho to the amino group, presents unique electronic and steric considerations that must be addressed in synthetic design. This guide provides a comprehensive overview and detailed protocols for the effective utilization of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl in reductive amination reactions, empowering researchers to leverage this valuable synthon in their drug discovery endeavors.

Understanding the Reaction: Mechanism and Key Considerations

Reductive amination is typically a one-pot reaction that proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction.[8][9]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline) on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an imine intermediate. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[10]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[3]

The hydrochloride salt of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline necessitates the addition of a base to liberate the free amine for the initial nucleophilic attack. The choice of reducing agent is critical for the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting carbonyl compound.[2]

Visualizing the Mechanism

Reductive_Amination_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Amine R¹-NH₂ Carbonyl R²(R³)C=O Amine->Carbonyl Nucleophilic Attack Hemiaminal R¹-NH-C(OH)R²R³ Carbonyl->Hemiaminal Imine R¹-N=CR²R³ Hemiaminal->Imine -H₂O Iminium [R¹-NH=CR²R³]⁺ Imine->Iminium +H⁺ Product R¹-NH-CHR²R³ Imine->Product + [H⁻] (Reducing Agent) Iminium->Product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination with an Aliphatic Aldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol details a general procedure for the reaction of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl with a representative aliphatic aldehyde, such as isobutyraldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for one-pot reductive aminations.[8]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl277.781.0278 mg
Isobutyraldehyde72.111.20.11 mL
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Triethylamine (TEA)101.191.10.15 mL
Dichloromethane (DCM)--10 mL

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (278 mg, 1.0 mmol).

  • Add dichloromethane (10 mL) and triethylamine (0.15 mL, 1.1 mmol). Stir the mixture at room temperature for 15 minutes to ensure the complete neutralization of the hydrochloride salt.

  • Add isobutyraldehyde (0.11 mL, 1.2 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Caution: The addition may cause slight effervescence.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Visualizing the Workflow

Reductive_Amination_Workflow Start Start: Weigh Reagents Dissolve Dissolve Amine HCl in DCM Start->Dissolve Neutralize Add Triethylamine (TEA) Dissolve->Neutralize Add_Aldehyde Add Aldehyde Neutralize->Add_Aldehyde Imine_Formation Stir for Imine Formation (1-2h) Add_Aldehyde->Imine_Formation Add_STAB Add NaBH(OAc)₃ (STAB) Imine_Formation->Add_STAB Reduction Stir for Reduction (12-24h) Add_STAB->Reduction Quench Quench with NaHCO₃ (aq) Reduction->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Characterize Product Purify->End

Caption: Workflow for reductive amination with STAB.

Protocol 2: Reductive Amination with a Ketone using Sodium Cyanoborohydride (NaBH₃CN)

This protocol outlines a procedure for the reaction of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl with a ketone, such as acetone, using sodium cyanoborohydride as the reducing agent. This reagent is particularly effective under mildly acidic conditions, which facilitate iminium ion formation.[1]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl277.781.0278 mg
Acetone58.082.00.15 mL
Sodium Cyanoborohydride (NaBH₃CN)62.841.594 mg
Methanol (MeOH)--10 mL
Acetic Acid (AcOH)--~0.1 mL

Procedure:

  • In a round-bottom flask, dissolve 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (278 mg, 1.0 mmol) in methanol (10 mL).

  • Add acetone (0.15 mL, 2.0 mmol) to the solution.

  • Adjust the pH of the mixture to approximately 5-6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (94 mg, 1.5 mmol) to the reaction mixture in one portion. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Acidic conditions can lead to the formation of hydrogen cyanide gas.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the methanol.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (15 mL) to neutralize the remaining acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Incomplete imine formation.- Insufficient reducing agent.- Steric hindrance.- Increase the reaction time for imine formation.- Add a slight excess of the reducing agent.- Increase the reaction temperature moderately (e.g., to 40 °C).
Side Product Formation - Reduction of the carbonyl starting material.- Over-alkylation of the amine.- Use a more selective reducing agent like STAB.- Ensure the imine is formed before adding a less selective reducing agent like NaBH₄.[11]- Use a 1:1.2 ratio of amine to carbonyl.
Difficult Purification - Similar polarity of starting material and product.- Optimize the solvent system for column chromatography.- Consider an acid-base extraction workup to separate the basic amine product from neutral impurities.[12]

Conclusion

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is a versatile building block for the synthesis of novel amine derivatives through reductive amination. By carefully selecting the appropriate reaction conditions, including the choice of reducing agent and the control of pH, researchers can efficiently synthesize a diverse range of compounds with potential applications in drug discovery. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this valuable transformation.

References

  • Myers, A. Chem 115. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available at: [Link]

  • ACS Publications. A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. Available at: [Link]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Apicule. 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Available at: [Link]

  • University of Rochester. Reductive Amination - Common Conditions. Available at: [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. Available at: [Link]

  • PubMed. The role of fluorine in medicinal chemistry. Available at: [Link]

  • ResearchGate. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Available at: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • Autechaux. Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Available at: [Link]

  • ResearchGate. Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Available at: [Link]

  • PubMed Central. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Available at: [Link]

  • ResearchGate. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Available at: [Link]

  • ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

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Application Notes & Protocols: Synthesis of Fluorinated Benzimidazoles from 2-Fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Foreword: The Strategic Value of Fluorine in Benzimidazole Scaffolds

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique structure allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. The strategic incorporation of fluorine atoms or trifluoromethyl groups into this scaffold has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.

Fluorine's high electronegativity and relatively small size allow it to profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.[1] For instance, the replacement of a C-H bond with a more stable C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[1] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the benzimidazole ring system, altering the molecule's ionization state at physiological pH and impacting its solubility, cell permeability, and target engagement.[1] This guide provides a detailed technical overview and actionable protocols for the synthesis of these valuable compounds, starting from readily available 2-fluoroaniline derivatives.

II. Core Synthetic Strategy: From Fluoroaniline to Benzimidazole

The most common and robust pathway to fluorinated benzimidazoles begins with a substituted 2-fluoroaniline. This starting material is typically nitrated to introduce a nitro group ortho to the amine, which is then subsequently reduced to generate the key intermediate: a fluorinated o-phenylenediamine . This diamine is the direct precursor to the benzimidazole ring, which is formed via cyclocondensation with a suitable one-carbon synthon, such as a carboxylic acid or an aldehyde.

The entire workflow can be visualized as a multi-step process, often achievable through efficient one-pot procedures that combine the reduction and cyclization steps.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Benzimidazole Formation Start 2-Fluoroaniline Derivative Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitroaniline Fluorinated 2-Nitroaniline Nitration->Nitroaniline Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Nitroaniline->Reduction Diamine Fluorinated o-Phenylenediamine (Key Intermediate) Reduction->Diamine Cyclization Cyclocondensation (e.g., Phillips-Ladenburg) Diamine->Cyclization CarbonSource One-Carbon Synthon (e.g., R-COOH, R-CHO) CarbonSource->Cyclization Product Fluorinated Benzimidazole Cyclization->Product

Caption: General synthetic workflow from 2-fluoroaniline to fluorinated benzimidazoles.

III. Mechanistic Insights: The Phillips-Ladenburg Reaction

The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and heat.[1] The reaction proceeds through a well-defined mechanism:

  • Amide Formation: The more nucleophilic amino group of the diamine attacks the protonated carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate that subsequently eliminates water to yield an N-acyl-o-phenylenediamine (an amide).

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This step is often the rate-limiting step and is facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

  • Dehydration: The resulting tetrahedral intermediate eliminates a second molecule of water to form the aromatic benzimidazole ring.

The presence of an electron-withdrawing fluorine atom on the benzene ring decreases the basicity (and nucleophilicity) of the amino groups. This can slow down the initial acylation and subsequent cyclization steps, sometimes necessitating harsher reaction conditions (higher temperatures or stronger acids) compared to non-fluorinated analogues.

Mechanism Diamine Fluorinated o-Phenylenediamine Step1 1. Acylation (Amide Formation) Diamine->Step1 + H⁺ Acid R-COOH (e.g., CF₃COOH) Acid->Step1 + H⁺ Amide N-Acyl Intermediate Step1->Amide - H₂O Step2 2. Intramolecular Nucleophilic Attack Amide->Step2 + H⁺ Cyclized Tetrahedral Intermediate Step2->Cyclized Step3 3. Dehydration Cyclized->Step3 - H₂O Product Fluorinated Benzimidazole Step3->Product

Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.

IV. Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing fluorinated benzimidazoles. Safety glasses, lab coats, and gloves are mandatory. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Classic Phillips-Ladenburg Synthesis of 2-(Trifluoromethyl)-5-fluorobenzimidazole

This protocol utilizes a direct condensation of the key diamine intermediate with trifluoroacetic acid (TFA), which serves as both the reactant and a strong acid catalyst.

Rationale: The use of a strong acid like TFA is often necessary to drive the reaction to completion, especially with the deactivated (due to fluorine) diamine. Heating provides the necessary activation energy for the cyclization and dehydration steps.

Materials:

  • 4-Fluoro-1,2-phenylenediamine (1.0 eq)

  • Trifluoroacetic acid (TFA) (3.0 eq)

  • 4M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add 4-fluoro-1,2-phenylenediamine (e.g., 1.26 g, 10 mmol).

  • Carefully add trifluoroacetic acid (e.g., 2.2 mL, 30 mmol) to the flask.

  • Add 20 mL of 4M HCl. The solution will become warm.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The product spot should be significantly less polar than the starting diamine.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding aqueous sodium hydroxide (e.g., 10% w/v) until the pH is ~7-8. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, washing the solid with cold deionized water (3 x 20 mL).

  • Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.[2]

Protocol 2: One-Pot Reductive Cyclization for 5-Fluorobenzimidazoles

This efficient one-pot method starts from a fluorinated 2-nitroaniline, performing the nitro group reduction and subsequent cyclocondensation in a single vessel without isolating the diamine intermediate.[3][4]

Rationale: This approach improves efficiency and overall yield by avoiding the isolation and purification of the often-unstable o-phenylenediamine intermediate, which can be prone to air oxidation. Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for this transformation.[3][4]

Materials:

  • 4-Fluoro-2-nitroaniline (1.0 eq)

  • Aldehyde or Carboxylic Acid (1.1 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-fluoro-2-nitroaniline (e.g., 1.56 g, 10 mmol) and the desired aldehyde (e.g., benzaldehyde, 1.17 g, 11 mmol) in 50 mL of ethanol.

  • Add a solution of sodium dithionite (e.g., 6.0 g, ~35 mmol) in 50 mL of water to the flask.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, with stirring.

  • Monitor the reaction by TLC. The disappearance of the yellow/orange nitroaniline starting material is a key indicator of progress.

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Add 100 mL of deionized water to the concentrated mixture. The product will often precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.

  • If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or by recrystallization.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes.[5] This is particularly useful for rapid library synthesis and reaction optimization.

Rationale: Microwave energy couples directly with the polar molecules in the reaction, leading to rapid and uniform heating. This can dramatically accelerate the rate of both the acylation and cyclization steps, often leading to cleaner reactions and higher yields in a fraction of the time.[2]

Materials:

  • 4-Fluoro-1,2-phenylenediamine (1.0 eq)

  • Carboxylic acid (e.g., acetic acid) (1.1 eq)

  • A few drops of concentrated HCl (as catalyst)

  • Microwave-safe reaction vial with a snap cap

  • Scientific microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine 4-fluoro-1,2-phenylenediamine (e.g., 126 mg, 1.0 mmol) and the carboxylic acid (1.1 mmol).

  • Add 2-3 drops of concentrated HCl.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes. Power should be modulated to maintain the target temperature.

  • After the reaction, cool the vial to room temperature using compressed air.

  • Open the vial and add 5 mL of water. Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify as needed via chromatography or recrystallization.

V. Comparative Synthesis Data

The choice of synthetic method can significantly impact reaction efficiency and time. The following table provides a comparative overview based on typical results reported in the literature.

MethodStarting MaterialTypical ReagentsTemp. (°C)TimeTypical Yield (%)Reference
Phillips-Ladenburg Fluorinated o-phenylenediamineR-COOH, 4M HCl100-1104-8 h60-85%[6]
One-Pot Reductive Fluorinated 2-nitroanilineR-CHO, Na₂S₂O₄~802-4 h75-95%[4]
Microwave-Assisted Fluorinated o-phenylenediamineR-COOH, Acid Cat.120-1505-15 min80-95%[2][5]

VI. Product Characterization: A Self-Validating System

Unambiguous characterization of the final product is critical. A combination of NMR spectroscopy and mass spectrometry provides a robust validation of the synthesized structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key structural information.

  • N-H Proton: The benzimidazole N-H proton is highly characteristic, appearing as a broad singlet far downfield, typically in the 12.0 - 13.0 ppm range (in DMSO-d₆), due to hydrogen bonding and the aromatic ring current.[5]

  • Aromatic Protons: Protons on the fluorinated benzene ring will appear in the aromatic region (7.0 - 8.5 ppm). The presence of the fluorine atom will cause characteristic splitting patterns (coupling) with adjacent protons. For example, in 5-fluorobenzimidazole , the proton at C4 will be a doublet of doublets due to coupling with both H6 and the fluorine atom.[7]

  • C2-Substituent Protons: Protons on the substituent at the 2-position will have chemical shifts dependent on their environment (e.g., alkyl protons at 1-3 ppm, benzyl protons at ~5.5 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.

  • Aryl Fluorine: A fluorine atom directly attached to the benzene ring will typically appear in the range of -110 to -140 ppm (relative to CFCl₃).

  • Trifluoromethyl (-CF₃) Group: A CF₃ group at the 2-position of the benzimidazole ring is highly characteristic and typically shows a sharp singlet around -60 to -66 ppm .[8][9]

Mass Spectrometry

Mass spectrometry (e.g., ESI-MS) is used to confirm the molecular weight of the synthesized compound. The observation of the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) peak corresponding to the calculated molecular weight provides strong evidence of successful synthesis.

Compound ExampleTechniqueExpected Chemical Shifts (δ, ppm)
5-Fluorobenzimidazole ¹H NMR (DMSO-d₆)~12.8 (s, 1H, N-H), ~8.38 (s, 1H, C2-H), ~7.63 (dd, 1H), ~7.47 (dd, 1H), ~7.04 (td, 1H)[7]
2-(Trifluoromethyl)-benzimidazole ¹⁹F NMR~ -65 ppm (s, 3F, -CF₃)[9]

VII. Troubleshooting and Field-Proven Insights

  • Problem: Low yield or incomplete reaction in Phillips-Ladenburg synthesis.

    • Cause & Solution: The fluorinated diamine may be insufficiently nucleophilic. Increase the reaction temperature, prolong the reaction time, or consider using a stronger acid catalyst like polyphosphoric acid (PPA). Ensure the carboxylic acid is used in slight excess.

  • Problem: Dark, tar-like crude product.

    • Cause & Solution: The o-phenylenediamine intermediate is likely oxidizing. If not using a one-pot method, handle the diamine quickly and consider performing the reaction under an inert atmosphere (N₂ or Ar). For one-pot reductive cyclizations, ensure the reducing agent is fresh and used in sufficient excess.

  • Problem: Difficulty in purification/product isolation.

    • Cause & Solution: Some fluorinated benzimidazoles exhibit high solubility in organic solvents. If precipitation upon neutralization is incomplete, perform a thorough extraction with a suitable solvent like ethyl acetate or dichloromethane. Column chromatography using a gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is often effective for purification.

VIII. References

  • Mullard, A. (2018). 2018 FDA drug approvals. Nature Reviews Drug Discovery, 18(2), 85-89. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Aouad, M. R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. Available at: [Link]

  • Fadeeva, V. I., Ryabukhin, D. S., Kalyaev, M. V., Politanskaya, L. V., & Vasilyev, A. V. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Russian Journal of General Chemistry, 95(9), 2366-2373. Available at: [Link]

  • Khan, I., Zaib, S., & Abbas, N. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts, 12(11), 1383. Available at: [Link]

  • Nardi, M., Bonacci, S., et al. (2021). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 17, 1876-1886. Available at: [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50, 765-791. Available at: [Link]

  • UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • Cantürk, S., et al. (2021). Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Green Chemistry. Available at: [Link]

  • Padhy, G. K., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-13. Available at: [Link]

  • Sloop, J. C. (2010). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 34(10). Available at: [Link]

  • Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. Organic Chemistry International. Available at: [Link]

  • Gill, C., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(15), 4983. Available at: [Link]

  • Darvas, F., et al. (2018). A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method. Letters in Organic Chemistry, 15(9), 743-748. Available at: [Link]

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 639-648. Available at: [Link]

  • Chung, N. T., & Dung, V. C. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34695-34722. Available at: [Link]

  • SpectraBase. (n.d.). alpha,alpha,alpha-TRIFLUOROTOLUENE. Wiley. Available at: [Link]

  • Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306. Available at: [Link]

  • Lentz, D., et al. (2009). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 47(11), 957-964. Available at: [Link]

  • Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline for the Construction of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline as a versatile building block in the design and synthesis of novel pharmaceutical scaffolds. We will delve into the strategic importance of this scaffold, explore its application in the development of targeted therapies, and provide step-by-step methodologies for its incorporation into diverse molecular frameworks. The protocols outlined herein are designed to be robust and reproducible, offering researchers in drug discovery and medicinal chemistry a practical guide to harnessing the potential of this valuable synthon.

Introduction: The Strategic Value of the 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and engage with biological targets.[1][2] The specific substitution pattern of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline offers a unique combination of features that make it a particularly attractive starting point for novel drug design:

  • The Piperazine Core: This heterocyclic motif often imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1] Its basic nitrogen can be protonated at physiological pH, enhancing interaction with acidic residues in protein binding pockets.

  • The N-Ethyl Group: The ethyl substitution on the distal nitrogen of the piperazine ring can provide a handle for modulating lipophilicity and steric bulk, influencing target engagement and selectivity.

  • The 2-Fluoroaniline Moiety: The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[3] The primary aniline provides a reactive handle for a variety of chemical transformations, most notably amide bond formation, allowing for the facile introduction of diverse chemical functionalities.

This strategic combination of functionalities makes 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline a powerful tool for the construction of libraries of compounds for screening against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.

Key Applications in Drug Discovery

Derivatives of substituted piperazines have shown significant promise in various therapeutic areas. While specific data on 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is nascent, the broader class of related compounds provides a strong rationale for its use in several key areas:

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors incorporate a piperazine ring to interact with the solvent-exposed region of the ATP binding site.[4] The 2-fluoroaniline portion of our scaffold can be readily acylated to introduce moieties that target the hinge region of the kinase, a common strategy in the design of potent and selective inhibitors.[4]

  • Anticancer Agents: The piperazine scaffold is a common feature in anticancer drugs, contributing to their ability to inhibit cell proliferation and induce apoptosis.[5][6] Modifications at the N-4 piperazinyl position have been shown to potentiate anti-proliferative activity.[5]

  • Antimicrobial Agents: Fluoroquinolone antibiotics, a major class of antibacterial drugs, feature a piperazine ring that is crucial for their activity against bacterial DNA gyrase and topoisomerase IV.[7] Novel derivatives based on the 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline scaffold could lead to the development of new antimicrobial agents with improved efficacy and reduced resistance.

Synthetic Strategies and Protocols

The primary amino group of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is the key reactive site for scaffold elaboration. Amide bond formation is the most direct and versatile method for introducing diversity.

General Workflow for Scaffold Elaboration

The overall strategy involves the coupling of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline with a carboxylic acid of interest to generate a diverse library of amide derivatives.

G cluster_0 Starting Materials cluster_1 Amide Coupling cluster_2 Product A 4-(4-Ethyl-1-piperazinyl)- 2-fluoroaniline D Nucleophilic Attack by Aniline A->D B Carboxylic Acid (R-COOH) C Activation of Carboxylic Acid B->C C->D E Formation of Amide Bond D->E F Novel Pharmaceutical Scaffold E->F

Caption: General workflow for amide coupling.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol describes a widely used and reliable method for amide bond formation.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization.[8]

Materials:

  • 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline (1.1 eq) to the reaction mixture, followed by the addition of DIPEA or TEA (2.0 eq).

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation:

ParameterValue
Reactant 1 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline
Reactant 2 Carboxylic Acid
Coupling Reagents EDC·HCl, HOBt
Base DIPEA or TEA
Solvent DCM or DMF
Typical Yield 60-90%
Protocol 2: Amide Coupling with Acyl Chlorides

For more reactive or sterically hindered carboxylic acids, conversion to the corresponding acyl chloride can facilitate the amide bond formation.

Rationale: Acyl chlorides are highly reactive electrophiles that readily react with the aniline nucleophile. This method is often faster than carbodiimide-mediated couplings.

Materials:

  • 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

  • Carboxylic acid of interest

  • Oxalyl chloride or Thionyl chloride

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Formation of the Acyl Chloride

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acyl chloride is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM or THF.

  • Cool the solution to 0 °C and add a solution of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline (1.1 eq) and pyridine or TEA (2.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling A Carboxylic Acid (R-COOH) B Oxalyl Chloride / SOCl2 A->B Reaction C Acyl Chloride (R-COCl) B->C Intermediate F Amide Product C->F Reaction D 4-(4-Ethyl-1-piperazinyl)- 2-fluoroaniline D->F E Pyridine / TEA E->F Base

Caption: Workflow for acyl chloride-mediated amide coupling.

Characterization of Novel Scaffolds

Thorough characterization of the newly synthesized compounds is crucial to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be conducted to determine the purity of the final compounds.

Conclusion

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is a valuable and versatile building block for the synthesis of novel pharmaceutical scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop new drug candidates with potential applications in a range of therapeutic areas. The strategic combination of a modifiable piperazine moiety and a reactive fluoroaniline group offers a wealth of opportunities for the creation of diverse and potent bioactive molecules.

References

  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2024). PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). PubMed Central. [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). PubMed. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.).
  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. (n.d.). MDPI. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (n.d.). MIT Open Access Articles. [Link]

  • 4-Fluoro-2-nitroaniline, 5-[4-(pyrrolidin-1-yl)carbonylmethylpiperazin-1-yl]. (n.d.). PubChem. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). MDPI. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journals. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Green Chemistry. (n.d.). BORIS Portal. [Link]

  • N-(2-(1-Piperazinyl)ethyl)ethylenediamine. (n.d.). PubChem. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses Procedure. [Link]

  • 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-2,5-dioxo-1-pyrrolidinyl)benzoate. (n.d.). SpectraBase. [Link]

  • 4-Fluoroaniline. (n.d.). PubChem. [Link]

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Application Notes and Protocols for Tracking Reactions with 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline in Synthesis and the Imperative for Precise Reaction Tracking

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is a key building block in contemporary organic synthesis, particularly in the development of pharmacologically active agents. Its bifunctional nature, possessing both a reactive aniline moiety and a versatile ethylpiperazine group, makes it a valuable intermediate in the construction of complex molecules, most notably in the synthesis of fluoroquinolone antibiotics and other targeted therapeutics. The primary amino group of the fluoroaniline ring readily participates in nucleophilic substitution and amide bond formation reactions, while the piperazine ring can be further functionalized or can serve to modulate the physicochemical properties, such as solubility and basicity, of the final compound.

Given its role as a critical precursor, the ability to accurately and efficiently track its consumption and the formation of products in real-time is paramount for reaction optimization, yield maximization, and impurity profiling. This guide provides detailed analytical methodologies for monitoring reactions involving 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and process development.

I. High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Reaction Monitoring

HPLC with UV detection is a workhorse technique for the quantitative analysis of reaction mixtures, offering excellent resolution, sensitivity, and reproducibility. For a molecule like 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline, which contains a chromophore in its aromatic ring, UV detection is highly suitable.

Causality Behind Experimental Choices:

The choice of a reversed-phase C18 column is based on the molecule's moderate polarity, a common feature of many pharmaceutical intermediates. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The acidic pH of the buffer helps to protonate the basic nitrogen atoms of the piperazine ring, which can reduce peak tailing and improve chromatographic performance. The gradient elution is designed to separate the relatively polar starting material from potentially less polar products and impurities within a reasonable timeframe.

Experimental Protocol: HPLC-UV Method

Objective: To quantify the concentration of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline in a reaction mixture over time.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline reference standard

  • Reaction solvent (e.g., Dimethylformamide, Acetonitrile)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Standard Preparation:

    • Prepare a stock solution of the 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline reference standard in the reaction solvent at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).

    • Dilute the aliquot with the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration within the calibration range. For example, dilute 50 µL of the reaction mixture to 5 mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline in the reaction samples by interpolating their peak areas from the calibration curve.

    • Plot the concentration of the starting material versus time to monitor the reaction progress.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for identifying reaction products, intermediates, and byproducts, even at trace levels.

Causality Behind Experimental Choices:

The use of a mass spectrometer in conjunction with HPLC allows for the determination of the molecular weight of each eluting compound. This is critical for confirming the identity of the expected product and for tentatively identifying unknown impurities. Electrospray ionization (ESI) is chosen as the ionization source because it is a soft ionization technique suitable for polar and thermally labile molecules like the target compound and its likely derivatives. The positive ion mode is selected because the basic nitrogen atoms in the piperazine ring are readily protonated.

Experimental Protocol: LC-MS Method

Objective: To identify the main product and any significant impurities in a reaction involving 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline.

Instrumentation:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight).

Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic and MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

    • Column Temperature: 40 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program: (Similar to HPLC-UV, but can be faster for initial screening)

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Range: m/z 100 - 800

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

  • Sample Preparation:

    • Prepare the reaction sample as described in the HPLC-UV protocol, but dilute with Mobile Phase A.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of the starting material ([M+H]⁺) and the anticipated product. The molecular weight of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is approximately 223.3 g/mol , so its protonated form would be around m/z 224.3.

    • Analyze the mass spectra of any new peaks that appear in the chromatogram to determine their molecular weights and propose potential structures for byproducts.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Reaction Monitoring

NMR spectroscopy provides detailed structural information and can be used to monitor reactions in real-time without the need for sample workup.[1] This is particularly useful for mechanistic studies and for reactions that are difficult to quench.

Causality Behind Experimental Choices:

¹H NMR is chosen for its high sensitivity and the wealth of structural information it provides. By monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, the reaction progress can be followed. The aromatic region of the spectrum is particularly informative for tracking changes to the aniline moiety. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.

Experimental Protocol: ¹H NMR Method

Objective: To monitor the conversion of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline to its product in real-time.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline in the deuterated solvent in an NMR tube.

    • Add the other reactant(s) to the NMR tube to initiate the reaction.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at t=0.

    • Acquire subsequent spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic peaks for the starting material and the product. For 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline, expect signals in the aromatic region (around 6.5-7.5 ppm) and signals for the ethyl and piperazine protons in the aliphatic region (around 1.0-3.5 ppm).

    • Integrate a well-resolved peak for the starting material and a well-resolved peak for the product.

    • Calculate the relative amounts of starting material and product at each time point by comparing the integral values.

    • Plot the percentage conversion versus time.

Expected Spectroscopic Data (Illustrative)
Compound¹H NMR Chemical Shifts (ppm, illustrative)¹³C NMR Chemical Shifts (ppm, illustrative)Mass Spec (ESI+) m/z
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline~6.5-7.5 (aromatic), ~3.0-3.4 (piperazine), ~2.4-2.6 (ethyl CH₂), ~1.1 (ethyl CH₃)~115-150 (aromatic), ~45-55 (piperazine), ~52 (ethyl CH₂), ~12 (ethyl CH₃)[M+H]⁺ ≈ 224.3

IV. Method Validation

All analytical methods used for quantitative purposes must be validated to ensure they are fit for their intended purpose.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

V. Visualizations

Workflow for HPLC-UV Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC-UV Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify CalCurve Calibration Curve CalCurve->Quantify Plot Plot Conc. vs. Time Quantify->Plot

Caption: Workflow for quantitative reaction monitoring using HPLC-UV.

Logical Relationship for Analyte Identification

Analyte_ID Analyte 4-(4-Ethyl-1-piperazinyl)- 2-fluoroaniline HPLC HPLC Separation Analyte->HPLC UV UV Detection (Chromatogram) HPLC->UV MS Mass Spectrometry HPLC->MS RetentionTime Retention Time UV->RetentionTime MassSpectrum Mass Spectrum ([M+H]⁺) MS->MassSpectrum

Caption: Logical flow for analyte separation and identification.

VI. Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for tracking reactions involving 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline. By employing a combination of HPLC-UV for quantitative analysis, LC-MS for structural elucidation, and NMR for real-time monitoring, researchers can gain deep insights into their chemical transformations. The successful implementation of these protocols, underpinned by rigorous method validation, will undoubtedly accelerate the development of novel therapeutics and fine chemicals.

References

  • PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Costantino, G. et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Foroozandeh, M. et al. NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluoro-2-nitroaniline, 5-[4-(pyrrolidin-1-yl)carbonylmethylpiperazin-1-yl]-. National Center for Biotechnology Information. [Link]

  • Apicule. 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Macedonian Pharmaceutical Bulletin. Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 25, 2026

Introduction

Welcome to the technical support guide for the purification of crude 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its purification. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The information herein is curated to ensure technical accuracy and is supported by authoritative references.

Compound Overview

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its hydrochloride salt form is often preferred for its stability and ease of handling. However, synthetic routes can introduce a variety of impurities that must be removed to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

A: Low recovery from recrystallization is a frequent challenge. The primary cause is often suboptimal solvent selection or procedural missteps.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Inappropriate Solvent System The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] If the hydrochloride salt is too soluble in the chosen solvent even at low temperatures, recovery will be poor.Solvent Screening: Experiment with different solvent systems. A good starting point for amine hydrochlorides is a mixture of a protic solvent (like ethanol or isopropanol) and a less polar co-solvent (like ethyl acetate or diethyl ether) to reduce solubility upon cooling.[3]
Excessive Solvent Usage Using too much solvent to dissolve the crude product will keep a significant amount of the desired compound in solution even after cooling, thus reducing the yield.Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil, which can trap impurities.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
Premature Filtration Filtering the crystals before crystallization is complete will result in product loss.Ensure Complete Crystallization: Allow sufficient time for crystallization at low temperatures. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.
Issue 2: Product Oiling Out During Recrystallization

Q: My product separates as an oil instead of forming crystals when I try to recrystallize it. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Probable Causes & Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture.

  • Inappropriate Solvent: The solvent may be too good a solvent, preventing crystal lattice formation.

Troubleshooting Steps:

  • Re-dissolve the Oil: Add a small amount of additional solvent to redissolve the oil.

  • Lower the Temperature: Allow the solution to cool more slowly and to a lower temperature before expecting crystallization.

  • Change the Solvent System: Switch to a solvent with a lower boiling point or a solvent system where the compound is less soluble.

  • Seed the Solution: Introduce a small, pure crystal of the product to the cooled solution to initiate crystallization.

Issue 3: Persistent Impurities Detected by HPLC/TLC

Q: After purification, I still see persistent impurities in my HPLC or TLC analysis. How can I remove these?

A: The nature of the impurity will dictate the best purification strategy. It is crucial to identify the impurity if possible (e.g., via LC-MS) to select the most effective method.[3]

Purification Strategy Flowchart

Purification_Strategy Start Crude Product with Persistent Impurities Identify Identify Impurity (e.g., LC-MS) Start->Identify NonPolar Non-Polar Impurity Identify->NonPolar Non-Polar Polar Polar Impurity Identify->Polar Polar Structural Structurally Similar Impurity/Isomer Identify->Structural Structurally Similar AcidBase Acid-Base Extraction NonPolar->AcidBase Recrystallize Recrystallization with Optimized Solvent System Polar->Recrystallize Chromatography Column Chromatography Structural->Chromatography

Caption: Decision tree for selecting a purification method based on impurity type.

Detailed Protocols:

  • Acid-Base Extraction: This technique is highly effective for separating amines from non-basic impurities.

    • Dissolve the crude hydrochloride salt in water.

    • Basify the aqueous solution with a suitable base (e.g., NaOH, Na2CO3) to a pH > 10 to deprotonate the amine and form the free base.

    • Extract the free base into an organic solvent like ethyl acetate or dichloromethane.[4]

    • Wash the organic layer with brine to remove residual water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).

    • Filter and evaporate the solvent to obtain the purified free base.

    • The hydrochloride salt can be reformed by dissolving the free base in a suitable solvent (e.g., ethanol, isopropanol) and adding a solution of HCl in the same solvent or bubbling anhydrous HCl gas.[2]

  • Column Chromatography: This is the method of choice for separating closely related impurities, such as isomers or compounds with similar polarities.[2]

    • Stationary Phase: Silica gel is commonly used. Due to the basic nature of the aniline moiety, peak tailing can be an issue. To mitigate this, the silica can be treated with a small amount of a base like triethylamine mixed into the eluent.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically employed. The optimal eluent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride?

A1: Impurities can arise from starting materials, by-products, or degradation.[5] Common impurities may include unreacted starting materials like 4-fluoroaniline[1] or N-ethylpiperazine, regioisomers, or products of over-alkylation on the piperazine ring.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to assess purity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for detecting and quantifying impurities.[6]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities with distinct signals. Mass Spectrometry (MS) provides the molecular weight of the compound and any impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: What are the stability and storage considerations for the purified hydrochloride salt?

A3: Aromatic amines and their salts can be sensitive to light, air, and heat.[7] 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q4: Can I use aqueous HCl to form the hydrochloride salt?

A4: While aqueous HCl can be used, it introduces water which may need to be removed later.[8] Using a solution of anhydrous HCl in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) is often preferred to directly precipitate the hydrochloride salt, minimizing the presence of water in the final product.[2][3]

Experimental Protocols

Protocol 1: Recrystallization of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

This protocol outlines a general procedure for recrystallization. The ideal solvent system should be determined empirically.

Materials:

  • Crude 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

  • Recrystallization solvent (e.g., ethanol/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow

Recrystallization_Workflow A Place Crude Product in Flask B Add Minimal Hot Solvent A->B C Dissolve Completely with Heating B->C D Slowly Cool to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Caption: Step-by-step workflow for the recrystallization process.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to remove non-basic impurities.

Materials:

  • Crude 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve the crude hydrochloride salt in deionized water in a separatory funnel.

  • Slowly add 1 M NaOH solution while swirling until the pH of the aqueous layer is > 10.

  • Add ethyl acetate to the separatory funnel, stopper it, and shake vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with brine.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the purified free base.

  • To reform the hydrochloride salt, dissolve the free base in a minimal amount of a solvent like isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete. Collect the solid by filtration.

References

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2001). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Xie, X., Pan, X., Han, S., & Wang, S. (2015). Development and characterization of magnetic molecularly imprinted polymers for the selective enrichment of endocrine disrupting chemicals in water and milk samples. Analytical and Bioanalytical Chemistry, 407(6), 1735–1744.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. Retrieved from [Link]

  • PubMed. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2004). Aromatic amines from azo dye reduction. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • ACS Publications. (2022). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON CHARACTERIZATION OF IMPURITIES. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Synthesis and Purification of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a specific focus on impurity identification and removal. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Synthetic Pathway

The synthesis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is typically achieved through a two-step process: a Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of a nitro group. The final hydrochloride salt is then prepared by treating the purified free base with hydrochloric acid. Understanding this pathway is the first step in anticipating potential impurities.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation SM1 1,2-Difluoro-4-nitrobenzene Intermediate 4-(4-Ethyl-1-piperazinyl)-2-fluoro-1-nitrobenzene SM1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) SM2 N-Ethylpiperazine SM2->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) FreeBase 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline (Free Base) Intermediate->FreeBase Reducing Agent (e.g., Pd/C, H2 or SnCl2) FinalProduct 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (Final Product) FreeBase->FinalProduct HCl (e.g., in IPA or Et2O)

Caption: Predicted synthetic route for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl.

Potential Impurities: Identification and Origin

Effective purification begins with identifying what you need to remove. Impurities can arise from starting materials, side reactions, or degradation.[1][2]

Impurity Class Specific Example / Structure Potential Origin Recommended Detection Method
Starting Materials Unreacted 1,2-Difluoro-4-nitrobenzeneIncomplete SNAr reaction (Step 1)TLC, GC-MS, HPLC
Unreacted N-EthylpiperazineIncomplete SNAr reaction (Step 1)TLC (stains with ninhydrin), LC-MS
SNAr By-products Regioisomer: 2-(4-Ethyl-1-piperazinyl)-1-fluoro-4-nitrobenzeneNucleophilic attack at the C2 position (ortho to NO₂) instead of C4 (para)[3][4]TLC, HPLC, ¹H NMR, ¹⁹F NMR
Disubstitution Product: 1,2-Bis(4-ethylpiperazinyl)-4-nitrobenzeneReaction of a second equivalent of N-ethylpiperazineLC-MS, HPLC
Reduction By-products Incompletely reduced intermediate (e.g., nitroso or hydroxylamine species)Insufficient reducing agent or reaction time (Step 2)[5]LC-MS
Unreacted nitro-intermediateIncomplete reduction (Step 2)TLC, HPLC
Degradation Products Oxidized aniline species (colored impurities)Air/light exposure of the aniline free base or final salt[6][7]Visual inspection, UV-Vis, HPLC

Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis and purification in a practical question-and-answer format.

Q1: My crude product after the first step (SNAr) shows two major spots on TLC with very similar Rf values. What are they and how can I separate them?

A: This is a classic sign of regioisomer formation. The two spots are likely your desired para-substituted product and the undesired ortho-substituted isomer. In a nucleophilic aromatic substitution, an electron-withdrawing group like a nitro group directs incoming nucleophiles to the ortho and para positions.[4] While the para product is generally favored due to sterics, the formation of the ortho isomer is a common side reaction.[3]

  • Causality: The fluorine atoms at C2 (ortho to NO₂) and C4 (para to NO₂) are both activated for substitution.

  • Solution: Separating these isomers is critical before proceeding.

    • Flash Column Chromatography: This is the most effective method. Use a high-resolution silica gel and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). Adding a small amount (0.5-1%) of triethylamine to the eluent can prevent peak tailing by neutralizing acidic sites on the silica.[8]

    • Fractional Crystallization: This may be possible if one isomer is significantly less soluble than the other in a particular solvent, but it is often less efficient than chromatography.

Q2: After the reduction step, my isolated free base is a dark oil that quickly turns brown/purple upon exposure to air. Why is this happening and what should I do?

A: Aromatic amines, especially electron-rich anilines, are highly susceptible to oxidation by atmospheric oxygen, which forms highly colored quinone-imine type impurities.[7] This process is often accelerated by light.

  • Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and prone to oxidation.

  • Solution:

    • Work under an Inert Atmosphere: Handle the free base under nitrogen or argon whenever possible, especially during concentration and storage.

    • Immediate Salt Formation: Do not store the free base for extended periods. The most effective way to protect the amine is to convert it to its hydrochloride salt immediately after workup and drying. The protonated ammonium salt is significantly less electron-rich and therefore much more stable to oxidation.

    • Purification via Salt: If the free base is already discolored, you can often remove the colored impurities by converting it to the HCl salt and recrystallizing it. The colored, oxidized species are often less crystalline and will remain in the mother liquor. Adding a small amount of activated charcoal during recrystallization can also help adsorb these colored impurities.

Q3: My final HCl salt product is difficult to filter and appears gummy or oily, even after cooling. What's wrong?

A: This phenomenon, known as "oiling out," occurs when a compound precipitates from a solution above its melting point or as a supersaturated liquid phase instead of forming a crystalline solid.

  • Causality: The solvent system may be inappropriate (the product is too soluble), the cooling rate may be too fast, or the product may contain impurities that inhibit crystallization.

  • Solution:

    • Re-dissolve and Cool Slowly: Gently heat the mixture to re-dissolve the oil. Allow it to cool to room temperature very slowly, without agitation. Once at room temperature, you can initiate crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal. Then, proceed with cooling in an ice bath.

    • Change the Solvent System: Your product may be too soluble in the chosen solvent. Add a less polar "anti-solvent" dropwise to the warm solution until it just becomes turbid, then add a few drops of the primary solvent to clarify it before slow cooling. For aniline hydrochlorides, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethanol/water or isopropanol/ethyl acetate.[8]

Q4: My NMR spectrum shows the presence of unreacted N-ethylpiperazine in my final product. How can I remove it?

A: N-Ethylpiperazine is a basic impurity. Its removal relies on exploiting the difference in basicity between it and your desired, less basic, fluoroaniline product.

  • Causality: Insufficient purification after the SNAr step allowed the unreacted starting material to be carried through the synthesis.

  • Solution:

    • Acid-Base Extraction (on the free base): Before salt formation, dissolve the crude aniline free base in a solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 0.5 M citric acid or very dilute HCl). The more basic N-ethylpiperazine will be preferentially protonated and extracted into the aqueous phase. Caution: Using too strong an acid may also extract your product. Monitor the pH carefully.

    • Recrystallization of the HCl Salt: This is often the simplest solution. N-ethylpiperazine dihydrochloride is typically more soluble in common organic solvents (like ethanol or isopropanol) than the larger, more crystalline product salt. Therefore, a careful recrystallization should leave the impurity in the mother liquor.

Key Purification Protocols

The following are detailed, self-validating protocols for the most critical purification steps.

Protocol 1: Flash Column Chromatography of the Free Base Intermediate

This protocol is designed to separate the desired para-isomer from the ortho-isomer after the SNAr step.

  • Prepare the Eluent: Start with a mobile phase of 95:5 Hexane:Ethyl Acetate containing 0.5% Triethylamine (TEA). Prepare several liters, as you will need it for the gradient.

  • Pack the Column: Select a column size appropriate for your scale (e.g., a 40g silica cartridge for 1-2g of crude material). Equilibrate the column with 100% Hexane, followed by the starting eluent (95:5 Hexane:EtOAc + 0.5% TEA) until the baseline on the detector is stable.

  • Load the Sample: Adsorb your crude oil onto a small amount of silica gel (~2-3x the mass of your product) to create a dry powder. Load this powder evenly onto the top of the column bed.

  • Elute and Collect: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% EtOAc over 20-30 column volumes.

  • Monitor Fractions: Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC. The less polar ortho-isomer will typically elute before the more polar para-isomer.

  • Combine and Concentrate: Combine the pure fractions of the desired product and concentrate them under reduced pressure. Ensure your rotary evaporator is under an inert atmosphere to prevent oxidation.

Protocol 2: Recrystallization and Drying of the Final HCl Salt

This protocol is for obtaining a high-purity, crystalline final product.

  • Solvent Selection: In a small test tube, add ~50 mg of your crude salt. Add a solvent (e.g., isopropanol) dropwise. Observe solubility at room temperature. Heat the tube gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.[8] Test several solvents and mixtures (e.g., ethanol, isopropanol, ethanol/water) to find the ideal one.

  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal (spatula tip), swirl for 2-3 minutes, and perform a hot filtration through a fluted filter paper or Celite pad to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize recovery.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly. For optimal results, use a vacuum oven at a moderate temperature (60-80°C) for 4-8 hours.[7] This will efficiently remove residual solvent and moisture.

G cluster_0 Purification Decision Workflow Start Crude Product (Free Base or HCl Salt) Analysis Analyze Purity (TLC, HPLC, NMR) Start->Analysis Impurity1 Regioisomer or Polar Impurities Present? Analysis->Impurity1 Impurity2 Basic Impurities (e.g., N-ethylpiperazine)? Impurity1->Impurity2 No Action1 Perform Flash Column Chromatography (on Free Base) Impurity1->Action1 Yes Impurity3 Colored Impurities or Minor Contaminants? Impurity2->Impurity3 No Action2 Perform Acid/Base Extraction (on Free Base) Impurity2->Action2 Yes Action3 Perform Recrystallization (on HCl Salt) (Optional Charcoal) Impurity3->Action3 Yes End Pure Product Impurity3->End No (Purity Acceptable) Action1->Impurity2 Action2->Impurity3 Action3->End

Caption: General workflow for troubleshooting and selecting a purification technique.

References

  • ResearchGate. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Available at: [Link]

  • National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Available at: [Link]

  • ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]

  • National Institutes of Health (NIH). 1-Ethylpiperazine. Available at: [Link]

  • Royal Society of Chemistry. Critical review on the chemical reduction of nitroaniline. Available at: [Link]

  • Sciencemadness.org. Purification of Aniline Hydrochloride. Available at: [Link]

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Available at: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]

  • Organic Syntheses. p-BROMOACETANILIDE. Available at: [Link]

  • ResearchGate. Critical review on the chemical reduction of nitroaniline. Available at: [Link]

  • Google Patents. Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Available at: [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2) followed by a heterogeneous continuous hydrogenation. Available at: [Link]

  • ResearchGate. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

  • Google Patents. Process for synthesizing N-ethyl piperazidine.
  • YouTube. How to purify Amine? Available at: [Link]

  • YouTube. Making Aniline HCl. Available at: [Link]

  • Taylor & Francis Online. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Available at: [Link]

  • Vapourtec. Aromatic Substitution. Available at: [Link]

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Loba Chemie. N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Semantic Scholar. Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Available at: [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

  • National Institutes of Health (NIH). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Available at: [Link]

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  • Google Patents. Synthesis method of chiral piperazinone derivative.
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  • ResearchGate. Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Chemistry LibreTexts. Synthesis of Amines. Available at: [Link]

  • Veeprho. N-Ethyl Piperazine. Available at: [Link]

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  • LookChem. Purification of Aniline. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Sci-Hub. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Available at: [Link]

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Technical Support Center: Optimizing Reaction Yield for N-Arylation of Ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of ethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical C-N bond formation reaction. The N-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2][3] The Buchwald-Hartwig amination is a powerful and versatile method for synthesizing these compounds.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve high yields.

Troubleshooting Guide

This section addresses specific issues that can arise during the N-arylation of ethylpiperazine, offering step-by-step solutions grounded in mechanistic principles.

Issue 1: Low or No Product Yield

Question: I am attempting an N-arylation of ethylpiperazine with an aryl bromide, but I'm seeing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low or no product yield in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. Here’s a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection:

  • The Problem: The choice of palladium catalyst and phosphine ligand is critical for a successful reaction.[1][4] Sterically hindered and electron-rich ligands are often necessary, especially for less reactive aryl chlorides.[1]

  • The Solution:

    • For Aryl Bromides and Iodides: A common starting point is a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a biarylphosphine ligand such as RuPhos, XPhos, or SPhos.[4]

    • For Aryl Chlorides: These are generally more challenging substrates. Consider using more electron-rich and sterically demanding ligands like tBuXPhos or tBuBrettPhos.[4]

    • Pre-catalysts: Utilizing a pre-formed palladium pre-catalyst can offer greater consistency and efficiency by avoiding the in-situ formation of the active catalyst.[5]

2. Base Selection and Strength:

  • The Problem: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[5] An inappropriate base can lead to incomplete reaction or side product formation.

  • The Solution:

    • Strong Bases: For many Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[5]

    • Weaker Bases: If your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[5] The solubility of the base can also be a factor; Cs₂CO₃ is often favored for its good solubility in common reaction solvents.[5]

3. Solvent and Temperature Optimization:

  • The Problem: The reaction solvent must be anhydrous and capable of solubilizing the reagents. The reaction temperature needs to be high enough to drive the reaction to completion without causing decomposition.

  • The Solution:

    • Solvents: Toluene, dioxane, and THF are commonly used anhydrous solvents for this reaction.[6] Ensure your solvent is thoroughly dried before use.

    • Temperature: A typical temperature range is 80-110 °C.[1] If you are using a weaker base, you may need to increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1]

4. Reagent Quality and Inert Atmosphere:

  • The Problem: The palladium catalyst is sensitive to oxygen. Any moisture or oxygen in the reaction can deactivate the catalyst.

  • The Solution:

    • Inert Atmosphere: All reactions should be performed under an inert atmosphere, such as argon or nitrogen, using oven-dried glassware.[1]

    • Reagent Purity: Use high-purity reagents. Ethylpiperazine can be hygroscopic; ensure it is dry before use.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired N-aryl ethylpiperazine, but I'm also observing significant side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation in N-arylation reactions can often be attributed to side reactions of the starting materials or products. Here are some common side products and strategies to minimize them:

1. Diarylation of Ethylpiperazine:

  • The Problem: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, you may observe the formation of a diarylated piperazine product.

  • The Solution:

    • Stoichiometry: Use a slight excess of ethylpiperazine (1.2-1.5 equivalents) relative to the aryl halide.[1] This will favor the mono-arylation product.

    • Reaction Time: Monitor the reaction closely and stop it once the starting aryl halide is consumed to prevent further reaction.

2. Hydrodehalogenation of the Aryl Halide:

  • The Problem: The aryl halide can be reduced to the corresponding arene, a process known as hydrodehalogenation. This is often more prevalent with electron-rich aryl halides.

  • The Solution:

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands to find one that favors the desired C-N bond formation.

    • Base: The nature of the base can also play a role. In some cases, a weaker base may reduce the extent of hydrodehalogenation.

3. Catalyst Decomposition:

  • The Problem: The palladium catalyst can decompose over the course of the reaction, leading to the formation of palladium black and a decrease in catalytic activity.

  • The Solution:

    • Ligand Ratio: Ensure an appropriate palladium-to-ligand ratio. A slight excess of the ligand can sometimes help stabilize the catalyst.

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Issue 3: Difficulty in Product Purification

Question: I have successfully formed the N-aryl ethylpiperazine, but I am struggling to purify it from the reaction mixture. What are the recommended purification methods?

Answer:

Purification of N-aryl piperazine products typically involves a standard aqueous workup followed by chromatography.

1. Aqueous Workup:

  • Procedure:

    • After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate.[1]

    • Wash the organic layer with water and then with brine to remove the base and other water-soluble impurities.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

2. Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of these compounds.

  • Mobile Phase: A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.[2] The exact solvent system will depend on the polarity of your specific product.

3. Crystallization:

  • Procedure: If your product is a solid, crystallization can be an effective purification method.[2] After column chromatography, dissolving the product in a minimal amount of a hot solvent and allowing it to cool slowly can yield pure crystals.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the N-arylation of ethylpiperazine.

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine (ethylpiperazine) coordinates to the palladium center, and the base removes a proton from the nitrogen atom.[4][5]

  • Reductive Elimination: The N-aryl bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar      |      X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R₂NH PdII_Amine [L-Pd(II)-Ar(H₂N⁺R₂)]X⁻ AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)-Ar      |    NR₂ Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: Which aryl halides are most reactive in this reaction?

A2: The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[5] However, aryl iodides can sometimes inhibit the catalyst.[5] Aryl bromides often provide a good balance of reactivity and stability.[5] Aryl chlorides are the least reactive and typically require more specialized ligands and harsher reaction conditions.[7]

Q3: Can I use other coupling partners besides aryl halides?

A3: Yes, aryl triflates (Ar-OTf) and tosylates (Ar-OTs) can also be used as coupling partners in the Buchwald-Hartwig amination.[6]

Q4: How does the electronic nature of the aryl halide affect the reaction?

A4: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step and can lead to faster reaction rates. Conversely, electron-donating groups can slow down the reaction.[7]

Q5: Are there any green chemistry considerations for this reaction?

A5: Yes, there are several ways to make the N-arylation of ethylpiperazine more environmentally friendly:

  • Catalyst Loading: Minimize the amount of palladium catalyst used.

  • Solvent Choice: Whenever possible, use greener solvents. Some studies have even explored using piperazine itself as the solvent, which can be a more eco-friendly option.[7]

  • Alternative Metals: Research is ongoing into the use of more abundant and less toxic metals like copper and nickel as catalysts for N-arylation reactions.[6]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Ethylpiperazine

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Ethylpiperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4–2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, base, and a stir bar.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the anhydrous solvent.

  • Add the anhydrous solvent to the Schlenk tube, followed by the ethylpiperazine.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add aryl halide and base to oven-dried Schlenk tube. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert catalyst_prep 3. Prepare catalyst solution in separate vial. inert->catalyst_prep add_reagents 4. Add solvent, ethylpiperazine, and catalyst solution. catalyst_prep->add_reagents heat 5. Heat to 80-110 °C and stir. add_reagents->heat monitor 6. Monitor by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature. monitor->cool extract 8. Dilute, wash with water and brine. cool->extract dry 9. Dry, filter, and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify

Caption: A flowchart illustrating the key steps in the experimental protocol.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the N-arylation of ethylpiperazine with various aryl halides.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene10012>95
4-ChlorobenzonitrilePd(OAc)₂ (2)tBuXPhos (4)LHMDSDioxane1102485
2-IodopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1001890
1-Bromo-4-methoxybenzenePd(OAc)₂ (1)SPhos (2)K₃PO₄Dioxane10016>95

Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and substrate.

References

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available from: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available from: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Purification of piperazine. Google Patents.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available from: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Stability of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of this molecule in your solution-based studies. Our approach is rooted in established principles of chemical stability and analytical science to provide you with reliable and actionable insights.

I. Introduction: Understanding the Molecule

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride is a substituted aniline and piperazine derivative. Its structure, featuring a fluoroaniline ring and an N-ethylpiperazine moiety, suggests potential susceptibility to specific degradation pathways, particularly oxidation and photolysis, which are common for aniline compounds.[1][2] The hydrochloride salt form is intended to improve aqueous solubility and handling characteristics compared to the free base.[3] This guide will help you navigate the challenges of maintaining its stability in solution.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride?

To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[2] The container must be kept tightly sealed to prevent exposure to moisture and air.[2] For optimal shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, as aniline derivatives can be sensitive to oxidation.[2]

Q2: My solution of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride has developed a yellow or brownish tint. Is it still usable?

A change in color, particularly to yellow or brown, is a common indicator of degradation for aniline-containing compounds, often due to oxidation or photolytic degradation.[2] While a faint color change might not significantly impact the results of all experiments, a noticeable discoloration suggests a decrease in purity. For sensitive applications, such as in vitro assays or formulation development, it is strongly advised to prepare fresh solutions from solid material. If you must proceed, it is critical to re-qualify the solution's concentration and purity using a suitable analytical method like HPLC.

Q3: In which solvents is 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride soluble and most stable?

As a hydrochloride salt, the compound is expected to have enhanced solubility in polar protic solvents, including water, methanol, and ethanol.[3][4] While specific quantitative solubility data is not widely published, its structural components suggest moderate to high solubility in these solvents.[4] Stability, however, is solvent-dependent. Aqueous solutions, especially at neutral to alkaline pH, may be more prone to oxidation. Buffered solutions at a slightly acidic pH may offer improved stability. For long-term storage in solution, consider aprotic solvents like DMSO or DMF, but always perform a preliminary stability assessment.

Q4: What are the known chemical incompatibilities for this compound?

Based on the functional groups present, 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride is likely incompatible with:

  • Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidizers can lead to rapid degradation of the aniline moiety.[2]

  • Strong Bases: Addition of a strong base will convert the hydrochloride salt to the free base, which may have different solubility and stability profiles. The free aniline is more susceptible to oxidation.

  • Strong Acids: While the hydrochloride salt is stable in mildly acidic conditions, highly concentrated strong acids could potentially lead to hydrolysis or other degradative reactions under harsh conditions (e.g., elevated temperatures).[5]

III. Troubleshooting Guide: Investigating Solution Instability

Encountering unexpected results can be frustrating. This section provides a systematic approach to troubleshooting potential stability issues with your solutions of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride.

Problem: I am observing a rapid loss of the parent compound in my assay or a significant increase in unknown peaks in my chromatogram.

This is a classic sign of degradation. The following workflow will help you identify the root cause.

Caption: Troubleshooting workflow for solution instability.

Step-by-Step Troubleshooting:

  • Initial Checks:

    • Solution Preparation: Was the solution prepared fresh? If not, how old is it? Was the correct solvent used? Was the weighing of the solid accurate?

    • Storage Conditions: How was the solution stored? Was it protected from light? What was the storage temperature?

  • Systematic Investigation (Forced Degradation Study): If the initial checks do not reveal an obvious cause, a systematic investigation is warranted. This involves subjecting freshly prepared solutions to controlled stress conditions to identify the degradation pathway.[5][6]

    • Acid/Base Hydrolysis: Prepare solutions in mild acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions. Analyze at initial time point and after several hours at room temperature and elevated temperature (e.g., 50°C).

    • Oxidation: Prepare a solution and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).[7] Analyze at regular intervals. The aniline moiety is particularly susceptible to oxidation.

    • Photostability: Expose a solution to a controlled light source (e.g., a photostability chamber) and compare its stability to a control sample protected from light.

    • Thermal Stability: Store solutions at elevated temperatures (e.g., 50-70°C) and monitor for degradation over time.

  • Analysis and Identification:

    • Use a stability-indicating analytical method, typically reverse-phase HPLC with UV detection, to monitor the disappearance of the parent compound and the appearance of degradation products.

    • By comparing the chromatograms of your degraded experimental sample with those from the forced degradation study, you can identify the likely cause of the instability. For example, if the degradation products in your sample match those from the oxidative stress condition, you have an oxidation problem.

  • Mitigation:

    • For Oxidation: Prepare solutions fresh, use de-gassed solvents, and consider adding an antioxidant if compatible with your experimental system. Store solutions under an inert atmosphere.

    • For Photodegradation: Work in a dimly lit environment and store solutions in amber vials or wrapped in aluminum foil.

    • For pH-related Instability: Use a buffered solvent system at the pH determined to be most stable.

IV. Experimental Protocols

Protocol 1: General Purpose Stock Solution Preparation

This protocol is designed to minimize initial degradation during solution preparation.

  • Preparation: a. Allow the solid 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride to equilibrate to room temperature before opening the container to prevent moisture condensation. b. Weigh the required amount of solid in a clean, dry weighing vessel. c. Add the solid to a volumetric flask. d. Add a portion of the desired solvent (e.g., HPLC-grade water, methanol, or a suitable buffer) and gently swirl or sonicate until the solid is fully dissolved. e. Add the solvent to the final volume and mix thoroughly.

  • Storage: a. Immediately transfer the solution to a clean, amber glass vial. b. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing the vial. c. Store at the recommended temperature (typically 2-8°C for short-term storage) and protected from light.

Protocol 2: Outline for a Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without complete loss of the parent compound.[5]

Stress ConditionReagent/ConditionTemperatureDurationAnalysis Timepoints
Acid Hydrolysis 0.1 M HClRoom Temp & 60°C24-48 hours0, 2, 4, 8, 24, 48h
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°C24-48 hours0, 2, 4, 8, 24, 48h
Oxidation 3% H₂O₂Room Temp24 hours0, 1, 2, 4, 8, 24h
Photolysis UV/Vis LightRoom TempAs per ICH Q1BCompare to dark control
Thermal Dry Heat70°C48 hours0, 8, 24, 48h

Analytical Method:

  • Technique: HPLC with UV detection is recommended.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Monitor at a wavelength where the parent compound has significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity and detecting the formation of new chromophores.

V. Summary

The stability of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride in solution is critical for the reliability of your experimental data. By understanding its potential degradation pathways—primarily oxidation and photolysis—and implementing proper handling and storage procedures, you can minimize the risk of compound degradation. When instability is suspected, a systematic troubleshooting approach, guided by the principles of forced degradation studies, will enable you to identify and mitigate the root cause effectively.

References

  • PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 239-259.
  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • Alsante, K. M., et al. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-6.
  • Patel, Y., & Bhadresha, P. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(6), 754-761.
  • Kumar, A., et al. (2013). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. European Journal of Medicinal Chemistry, 63, 62-73.
  • Jain, D., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-311.
  • Park, J. H., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 145, 59-65.
  • Narang, A. S., & Boddu, S. H. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. In Excipient Applications in Formulation Design and Drug Delivery (pp. 243-277). Springer.
  • Jain, D., et al. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific Reports, 10(1), 17351.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38234-38239.
  • Eurofins. Analytical Method Summaries. [Link]

Sources

Navigating the Synthesis of Substituted 2-Fluoroanilines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted 2-fluoroanilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing substituents onto the 2-fluoroaniline scaffold. The unique electronic properties conferred by the fluorine atom, while valuable, often introduce significant synthetic challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of substituted 2-fluoroanilines.

Q1: Why is achieving regioselectivity in the substitution of 2-fluoroaniline so challenging?

A1: The challenge arises from the competing directing effects of the amino (-NH₂) and fluoro (-F) groups on the aromatic ring during electrophilic aromatic substitution (EAS). The -NH₂ group is a powerful activating, ortho-, para- directing group, while the -F atom is a deactivating, ortho-, para- directing group.[1][2][3] This creates a scenario where multiple positions on the ring are activated towards substitution, often leading to a mixture of products. The interplay between the strong activating effect of the amine and the inductive electron-withdrawing nature of fluorine can be complex to control.

Q2: I am observing significant amounts of defluorination as a side product. What could be the cause?

A2: Defluorination can occur under several conditions. In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a leaving group, especially if the ring is activated by strong electron-withdrawing groups.[4] Additionally, during certain catalytic reactions, such as some cross-coupling protocols, or under harsh reaction conditions (e.g., high temperatures, strong bases), cleavage of the C-F bond can occur.

Q3: My catalytic hydrogenation of a substituted 2-fluoronitrobenzene is not clean. What are the likely side reactions?

A3: A common side reaction during the catalytic hydrogenation of fluoronitrobenzenes is hydrodefluorination (replacement of the fluorine atom with hydrogen). This is particularly prevalent with certain catalysts, like palladium on carbon (Pd/C), under harsh conditions. Another potential issue is the reduction of other functional groups present on the ring. The key is to choose a catalyst and reaction conditions that favor the chemoselective reduction of the nitro group.[5][6]

Q4: Do I always need to protect the amino group of 2-fluoroaniline before performing further substitutions?

A4: Not always, but it is often a prudent strategy. The amino group is a potent nucleophile and can react with many electrophilic reagents. Protecting it, for example as a carbamate, prevents unwanted side reactions at the nitrogen atom.[7][8][9] This is especially critical when you intend to perform reactions that are incompatible with a free amine, such as Grignard reactions or when using strong electrophiles.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic challenges, including the underlying principles and step-by-step protocols.

Challenge 1: Poor Regioselectivity in Electrophilic Bromination

Issue: "My bromination of 2-fluoroaniline is giving me a mixture of 4-bromo-2-fluoroaniline and 2-bromo-6-fluoroaniline, with the former being the major product. How can I improve the selectivity for the 4-position?"

Root Cause Analysis: The amino group is a stronger activating group than the fluorine is a deactivating one. Both direct ortho and para. The para position to the amino group (C4) is highly activated. The ortho position to the amino group (C6) is also activated. The fluorine atom at C2 also directs incoming electrophiles to its ortho (C3) and para (C5) positions, but its influence is generally weaker than the amino group's. The formation of the 4-bromo isomer as the major product is expected due to the strong directing effect of the amino group to its para position. Steric hindrance from the fluorine atom at the C2 position can also disfavor substitution at the C3 position.

Troubleshooting Workflow:

start Start: Poor Regioselectivity in Bromination protect Protect the Amino Group (e.g., as an acetamide) start->protect Mitigate -NH2 directing strength reagent Choose a Bulky Brominating Agent protect->reagent Increase steric hindrance at ortho position solvent Optimize Solvent reagent->solvent Influence reaction kinetics result Improved Selectivity for 4-Bromo Isomer solvent->result

Caption: Workflow for improving regioselectivity in bromination.

Detailed Protocol for Selective 4-Bromination:

  • Protection of the Amino Group:

    • Rationale: Converting the strongly activating -NH₂ group into a less activating acetamido group (-NHCOCH₃) moderates its directing strength and increases steric bulk around the ortho positions.

    • Procedure:

      • Dissolve 2-fluoroaniline (1 equivalent) in glacial acetic acid.

      • Add acetic anhydride (1.1 equivalents) dropwise at room temperature.

      • Stir the mixture for 1-2 hours until the reaction is complete (monitor by TLC).

      • Pour the reaction mixture into ice-water to precipitate the 2-fluoroacetanilide.

      • Filter, wash with cold water, and dry the product.

  • Selective Bromination:

    • Rationale: The acetamido group still directs para preferentially, but the increased steric hindrance further disfavors substitution at the ortho position (C6).

    • Procedure:

      • Dissolve the 2-fluoroacetanilide (1 equivalent) in a suitable solvent like acetic acid or dichloromethane.

      • Cool the solution to 0-5 °C.

      • Slowly add a solution of bromine (1 equivalent) in the same solvent.

      • Stir at low temperature for 2-4 hours.

      • Monitor the reaction for the disappearance of the starting material.

      • Quench the reaction with a solution of sodium thiosulfate.

      • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Rationale: Hydrolysis of the amide bond to regenerate the free amine.

    • Procedure:

      • Reflux the crude 4-bromo-2-fluoroacetanilide in aqueous HCl (e.g., 6M) for 4-6 hours.

      • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-bromo-2-fluoroaniline.

      • Filter, wash with water, and dry. Purify by recrystallization or column chromatography if necessary.

Challenge 2: Chemoselective Reduction of a Substituted 2-Fluoronitrobenzene

Issue: "I am trying to reduce a 4-chloro-2-fluoronitrobenzene to 4-chloro-2-fluoroaniline using catalytic hydrogenation with Pd/C, but I am getting a significant amount of the dechlorinated product (2-fluoroaniline)."

Root Cause Analysis: Palladium on carbon (Pd/C) is a highly active catalyst that can promote hydrodehalogenation, especially with aryl chlorides, under standard hydrogenation conditions. The C-Cl bond is susceptible to cleavage on the catalyst surface.

Troubleshooting Options and Comparison:

Catalyst/ReagentProsConsRecommended for
PtO₂ (Adam's catalyst) Generally more selective for nitro group reduction over hydrodehalogenation.Can be more expensive than Pd/C.High-value substrates where chemoselectivity is paramount.
Raney Nickel Cost-effective and often shows good selectivity.Can be pyrophoric and requires careful handling.Larger scale syntheses where cost is a factor.
SnCl₂·2H₂O / HCl A classic, reliable method for selective nitro group reduction.Produces tin-based waste, which can be problematic for disposal. Stoichiometric amounts are needed.Small to medium scale synthesis where metal catalysis is to be avoided.
Fe / Acetic Acid Inexpensive and effective.Requires acidic conditions and can be slow. Workup can be tedious.Situations where cost is the primary driver.

Detailed Protocol for Chemoselective Reduction using SnCl₂·2H₂O:

  • Rationale: Stannous chloride in acidic media is a well-established method for the chemoselective reduction of nitroarenes in the presence of halogens.

  • Procedure:

    • Suspend 4-chloro-2-fluoronitrobenzene (1 equivalent) in ethanol or concentrated HCl.

    • Add a solution of SnCl₂·2H₂O (3-5 equivalents) in the same solvent.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution to precipitate tin salts.

    • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4-chloro-2-fluoroaniline.

    • Purify by column chromatography or distillation.

Troubleshooting Flow for Nitro Reduction:

start Start: Non-selective Nitro Reduction catalyst Change Catalyst System start->catalyst conditions Modify Reaction Conditions start->conditions reagent Switch to Chemical Reductant start->reagent sub_catalyst Try PtO2 or Raney Ni catalyst->sub_catalyst sub_conditions Lower H2 pressure, shorter reaction time conditions->sub_conditions sub_reagent Use SnCl2/HCl or Fe/AcOH reagent->sub_reagent success Achieved Chemoselective Reduction sub_catalyst->success sub_conditions->success sub_reagent->success

Caption: Decision tree for troubleshooting non-selective nitro group reduction.

III. Advanced Synthetic Strategies & Challenges

Directed ortho-Lithiation of Protected 2-Fluoroaniline

Challenge: Introducing a substituent specifically at the C3 position of 2-fluoroaniline is difficult via classical EAS due to the directing effects of the -NH₂ and -F groups.

Solution: Directed ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful technique for regioselective functionalization. By using a directing group (DG), a strong base can selectively deprotonate the ortho position to the DG.

Workflow for C3-Functionalization:

start 2-Fluoroaniline protect Protect Amine (e.g., as a pivalamide or carbamate) start->protect lithiation Directed ortho-Lithiation (e.g., n-BuLi, -78 °C) protect->lithiation electrophile Quench with Electrophile (e.g., I2, CO2, R-CHO) lithiation->electrophile deprotect Deprotection electrophile->deprotect product 3-Substituted-2-fluoroaniline deprotect->product

Caption: Synthetic route for C3-functionalization via directed ortho-lithiation.

Key Considerations for DoM:

  • Choice of Protecting Group: The protecting group must be able to direct the lithiation. Pivalamides (-NHCOtBu) and carbamates (e.g., -NHBoc) are effective directing groups.[10]

  • Reaction Conditions: The lithiation must be carried out at low temperatures (typically -78 °C) under an inert atmosphere to prevent side reactions.

  • Electrophile: A wide range of electrophiles can be used to quench the resulting aryllithium species, allowing for the introduction of various functional groups at the C3 position.

IV. References

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 25, 2026, from [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved January 25, 2026, from [Link]

  • Osmialowski, B. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved January 25, 2026, from [Link]

  • LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved January 25, 2026, from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.

  • Van Hende, E., Verniest, G., Surmont, R., & De Kimpe, N. (2007). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Organic Letters, 9(15), 2935–2937.

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE.

  • PubMed. (2020, June 5). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

  • Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

  • ResearchGate. (n.d.). Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles.

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.

  • ResearchGate. (2025, August 4). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

  • ResearchGate. (n.d.). Directed ortho lithiation general mechanism.

  • National Institutes of Health. (n.d.). Controlling Chemoselectivity of Catalytic Hydroboration with Light.

  • National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.

  • ChemRxiv. (n.d.). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Eff.

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

  • Royal Society of Chemistry. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure.

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

Sources

Technical Support Center: Solubility Enhancement for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CHEM-44E1P2FA-SE-001

Version: 1.0 (January 2026)

Introduction

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is a key substituted aniline derivative widely utilized as a building block in medicinal chemistry and drug development. It serves as an essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors used in oncology.[1] Its structure, incorporating a fluoroaniline moiety and an ethylpiperazine group, presents a unique combination of physicochemical properties. Researchers frequently encounter challenges with its solubility in common reaction solvents, which can impede reaction kinetics, complicate work-ups, and affect overall yield and purity.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility issues with 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline. We will explore the underlying chemical principles governing its solubility and provide structured, field-proven protocols to enhance its dissolution for various chemical transformations.

Understanding the Molecular Properties

The solubility behavior of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is dictated by its molecular structure:

  • Fluoroaniline Ring: The aromatic ring and the ethyl group contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents. The fluorine substituent can slightly alter electronic properties but does not drastically change solubility compared to aniline.[2]

  • Aniline Nitrogen: The aniline nitrogen's lone pair is partially delocalized into the aromatic ring, making it a relatively weak base (pKa of aniline is ~4.6).[3]

  • Piperazine Nitrogens: The piperazine ring contains two tertiary amine nitrogens. These are significantly more basic than the aniline nitrogen and are readily protonated.[4] The N-ethyl nitrogen, in particular, is a primary site for protonation. This basicity is the key to solubility enhancement in acidic media.

The presence of these basic nitrogens makes the compound's solubility highly dependent on pH. In neutral or basic conditions, the molecule is uncharged and behaves as a poorly water-soluble organic base. In acidic conditions, protonation of the piperazine moiety forms a cationic salt, which dramatically increases its solubility in polar protic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline poorly soluble in my reaction solvent? A1: Poor solubility typically arises from a mismatch between the polarity of the solute and the solvent. As a moderately polar molecule with significant nonpolar regions (the aromatic ring and ethyl group), it may exhibit limited solubility in highly polar solvents like water or in very nonpolar solvents like hexanes. Its crystalline solid-state structure also requires sufficient solvation energy to overcome the lattice energy for dissolution to occur.

Q2: What is the most direct method to try and solubilize this compound for a reaction in a polar solvent? A2: If your reaction conditions tolerate it, pH adjustment is the most effective and straightforward method.[5][6] Adding a stoichiometric amount of a suitable acid will protonate the highly basic ethylpiperazine nitrogen, forming a soluble salt. See Troubleshooting Guide 1 for a detailed protocol.

Q3: I cannot use an acid in my reaction. What are my other options? A3: If acidic conditions are incompatible with your substrates or reagents, you should explore a systematic solvent screening or the use of co-solvents.[7][8] A small fraction of a high-polarity aprotic solvent like DMSO or DMF can often be sufficient to dissolve the compound in a bulk solvent like THF or acetonitrile. Refer to Troubleshooting Guides 2 and 3 .

Q4: Will heating the mixture improve solubility? A4: Yes, heating will generally increase the solubility of the compound. However, this approach has two primary caveats. First, you must ensure the compound and other reagents are thermally stable at the required temperature.[9] Second, if the reaction is run at an elevated temperature but the product is worked up at room temperature, the starting material or product may crystallize out of solution, complicating isolation.

Troubleshooting & Optimization Guides

Guide 1: Solubility Enhancement via pH Adjustment (Salt Formation)

This method is ideal for reactions in polar protic solvents (e.g., water, ethanol, methanol) where an acidic environment is acceptable. The principle is to convert the free base into a more soluble ammonium salt.

Causality: The basic nitrogen atoms on the piperazine ring act as proton acceptors. In the presence of an acid (H-A), the amine is protonated to form an ammonium salt. This salt is ionic and exhibits significantly higher solubility in polar solvents compared to the neutral free base.[6]

Experimental Protocol:

  • Suspension: Suspend 1.0 equivalent of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline in the chosen reaction solvent (e.g., 5-10 mL per gram of compound).

  • Acid Selection: Choose an acid whose conjugate base is compatible with your reaction. Common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA).

  • Stoichiometric Addition: Slowly add 1.0 to 1.1 equivalents of the selected acid dropwise to the stirring suspension at room temperature.

  • Observation: Stir for 10-15 minutes. A successful solubilization will result in a clear, homogeneous solution. If some solid remains, gentle warming (30-40 °C) can be applied.

  • Reaction Initiation: Once the starting material is fully dissolved, proceed with the addition of other reagents.

Guide 2: Systematic Solvent Screening

When pH modification is not an option, a systematic screening of common organic solvents is the next logical step. This helps identify a suitable medium where the compound has sufficient solubility for the reaction to proceed effectively.

Experimental Protocol:

  • Preparation: Dispense a small, pre-weighed amount of the compound (e.g., 10 mg) into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list in Table 2.

  • Agitation & Observation: Vigorously stir or shake each vial at a controlled temperature (e.g., 25 °C) for 15-20 minutes.

  • Assessment: Visually inspect each vial for dissolution. Categorize the solubility as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

  • Selection: Choose the solvent that provides the best solubility and is compatible with your desired reaction conditions.

Guide 3: Improving Solubility with Co-Solvents

If the compound is poorly soluble in the ideal bulk solvent for your reaction, a co-solvent system can be a powerful solution. A co-solvent is a water-miscible organic solvent added in a small volume percentage to the primary solvent to increase the solubility of a poorly soluble compound.[7][8]

Causality: Co-solvents like DMSO or DMF are highly polar and excellent solvating agents. They disrupt the crystal lattice of the solute and can create a solvent environment with an intermediate polarity that is more favorable for dissolving the compound than the bulk solvent alone.

Experimental Protocol:

  • Initial Dissolution: In a separate vial, dissolve the required amount of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline in a minimal volume of a strong, compatible solvent in which it is highly soluble (e.g., DMSO, DMF, NMP).

  • Transfer to Reaction Vessel: Transfer this concentrated solution into the main reaction vessel containing the bulk of the primary reaction solvent (e.g., THF, 2-MeTHF, Acetonitrile).

  • Volume Control: Ensure the final volume of the co-solvent does not exceed 5-10% of the total reaction volume, as higher concentrations may affect the reaction pathway or product isolation.

  • Homogenization: Stir thoroughly to ensure a homogeneous solution before proceeding with the reaction.

Visual Workflow and Data Summaries

Diagram: Decision-Making Workflow for Solubilization

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy.

Solubility_Workflow start Start: Compound is Insoluble in Desired Solvent check_acid Are acidic conditions compatible with the reaction? start->check_acid ph_adjust Use Troubleshooting Guide 1: pH Adjustment / Salt Formation check_acid->ph_adjust  Yes check_cosolvent Is a co-solvent system permissible for the reaction? check_acid->check_cosolvent  No end_success Proceed with Reaction ph_adjust->end_success solvent_screen Use Troubleshooting Guide 2: Systematic Solvent Screening check_cosolvent->solvent_screen  No cosolvent_method Use Troubleshooting Guide 3: Co-Solvent Method check_cosolvent->cosolvent_method  Yes solvent_screen->end_success cosolvent_method->end_success end_fail Re-evaluate Reaction Conditions or Solvent System

Caption: Workflow for selecting a solubility enhancement strategy.

Quantitative Data Tables

Table 1: Physicochemical Properties of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

Property Value Source
Molecular Formula C₁₂H₁₈FN₃ Inferred
Molecular Weight 223.29 g/mol Inferred
Appearance Off-white to yellow solid Supplier Data

| Basicity | Contains basic aniline and piperazine moieties |[3][4] |

Table 2: Qualitative Solubility in Common Laboratory Solvents at 25 °C

Solvent Class Solvent Expected Solubility Rationale / Notes
Polar Protic Water Insoluble Non-polar groups dominate; requires protonation.[10]
Methanol / Ethanol Sparingly Soluble Moderate polarity and hydrogen bonding capability.
Polar Aprotic DMSO, DMF, NMP Freely Soluble High polarity and strong solvating power.[11]
Acetonitrile (ACN) Sparingly Soluble Moderately polar; solubility may be limited.
Tetrahydrofuran (THF) Soluble Good balance of polarity for many organic molecules.
Nonpolar / Halogenated Dichloromethane (DCM) Soluble Effective for many aniline derivatives.
Toluene Sparingly Soluble Nonpolar nature limits interaction with polar amine groups.

| | Hexanes / Heptane | Insoluble | Polarity mismatch. |

Table 3: Illustrative Effect of pH on Aqueous Solubility

Solvent System pH Expected Solubility Mechanism
Deionized Water ~7.0 < 0.1 mg/mL Neutral free base is poorly soluble.
Phosphate Buffer 7.4 < 0.1 mg/mL Remains predominantly in free base form.
0.1 M HCl 1.0 > 20 mg/mL Protonation of piperazine forms a highly soluble salt.[12]

| Acetate Buffer | 4.5 | ~5-15 mg/mL | Partial protonation leads to increased solubility. |

References

  • PubChem. 4-Ethyl-2-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Influence of pH of Piperazine strip ionization and fraction of... Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Catalysts. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Apicule. 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Available at: [Link]

  • RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]

  • ResearchGate. Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Available at: [Link]

  • Wikipedia. 4-Fluoroaniline. Available at: [Link]

  • ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Available at: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. Available at: [Link]

  • ACS Publications. Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Available at: [Link]

  • National Center for Biotechnology Information. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Arylamines. Available at: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-[4-[2-(3,4-difluorophenyl)ethyl]piperazin-1-yl]-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carboxamide. National Center for Biotechnology Information. Available at: [Link]

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preventing di-substitution in reactions with 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during synthetic reactions involving this highly functionalized aniline derivative. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Controlling Reactivity

This section addresses the most common and critical issue faced when working with 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline: the formation of undesired di-substituted products during electrophilic aromatic substitution.

Q1: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) and observing significant di-substitution. Why is my reaction difficult to control?

A1: The Cause: A Highly Activated Aromatic System

The primary reason for di-substitution is the exceptionally high nucleophilicity of the aromatic ring. This is a direct consequence of the powerful electron-donating effects of the substituents.

  • Primary Amino Group (-NH₂): This is one of the strongest activating groups in electrophilic aromatic substitution (EAS).[1] The lone pair of electrons on the nitrogen atom is readily delocalized into the benzene ring, drastically increasing the electron density at the ortho and para positions.[2]

  • Piperazinyl Group: The nitrogen atom of the piperazine ring attached to the benzene ring also possesses a lone pair that contributes to the activation of the system. This group further enhances the electron-rich nature of the ring.

  • Fluoro Group (-F): While halogens are typically deactivating through their inductive effect, they are ortho, para-directing due to resonance. In this specific molecule, the activating influence of the amino and piperazinyl groups overwhelmingly dominates any deactivating effect from the fluorine atom.[3]

The synergy between the -NH₂ and the para-piperazinyl group creates a "push-pull" electronic effect that makes the aromatic ring extremely reactive. The positions ortho to the powerful amino director (positions 3 and 5) are highly susceptible to electrophilic attack. Once the first substitution occurs, the resulting mono-substituted product can be as, or even more, reactive than the starting material, leading rapidly to a second substitution.[4]

Workflow Start Starting Aniline Protected Protect Amine (Acetylation) Start->Protected (CH₃CO)₂O Substituted Electrophilic Substitution (EAS) Protected->Substituted Electrophile (e.g., Br₂) Deprotected Deprotect Amine (Hydrolysis) Substituted->Deprotected H⁺/H₂O or OH⁻/H₂O Final Mono-substituted Product Deprotected->Final

Caption: General workflow for controlled mono-substitution.

Q3: Can you provide a step-by-step protocol for a protection-substitution-deprotection sequence?

A3: General Experimental Protocol (Example: Monobromination)

This protocol provides a general framework. Reaction times, temperatures, and purification methods should be optimized for the specific electrophile and substrate scale.

Part 1: Protection (Acetylation)

  • Dissolve Substrate: Dissolve 1.0 equivalent of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base like pyridine or triethylamine (1.1 equivalents) to act as an acid scavenger.

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Add Acetylating Agent: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product. This material is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part 2: Electrophilic Substitution (Bromination)

  • Dissolve Protected Substrate: Dissolve the N-acetylated product from Part 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add Electrophile: Slowly add a solution of the electrophile, for example, bromine (1.0 equivalent) in acetic acid, at a controlled temperature (e.g., 0 °C to room temperature). The milder reactivity of the acetylated compound allows for more controlled, stoichiometric addition.

  • Reaction Monitoring: Stir the reaction until completion, again monitoring by TLC or LC-MS.

  • Workup and Isolation: Quench the reaction with a reducing agent like sodium thiosulfate solution to destroy excess bromine. Extract the product into an organic solvent. Wash, dry, and concentrate as described previously. Purify the mono-brominated, N-acetylated product by column chromatography or recrystallization.

Part 3: Deprotection (Hydrolysis)

  • Hydrolysis Conditions: Reflux the purified product from Part 2 in an aqueous acidic solution (e.g., 6M HCl) or a basic solution (e.g., aqueous NaOH in methanol).

  • Reaction Monitoring: Monitor the reaction for the disappearance of the acetylated intermediate.

  • Workup and Isolation: After cooling, neutralize the reaction mixture. If acidic hydrolysis was used, basify with NaOH. If basic hydrolysis was used, neutralize with HCl. Extract the final product into a suitable organic solvent. Perform standard washing, drying, and concentration steps. Purify the final mono-brominated 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline by column chromatography.

Frequently Asked Questions (FAQs)
Q1: Are there alternative protecting groups I can use?

A1: Yes. While acetylation is common, other protecting groups can be employed depending on the overall synthetic strategy and compatibility with other functional groups. The key is to choose a group that can be removed under conditions that do not affect the rest of your molecule ("orthogonal" protection). [5]

Protecting Group Reagent for Protection Conditions for Removal Key Advantages
Acetyl (Ac) Acetic Anhydride Acid or Base Hydrolysis Inexpensive, robust, well-established. [6]
t-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂O Strong Acid (e.g., TFA) Removed under non-hydrolytic conditions; useful if esters are present. [5][7]

| Carboxybenzyl (Cbz) | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Removed under neutral conditions; useful for sensitive molecules. [5]|

Q2: Can I perform Friedel-Crafts reactions on this molecule?

A2: Not directly on the unprotected aniline. The basic amino group acts as a Lewis base and will form a complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. [8][9]This complex deactivates the aromatic ring, preventing the Friedel-Crafts reaction from occurring. To perform a Friedel-Crafts acylation or alkylation, you must first protect the amino group as described in the troubleshooting guide.

Q3: How should I choose solvents and temperature to minimize side products?

A3: Generally, lower temperatures are preferable as they reduce the reaction rate and can increase selectivity, giving the desired mono-substituted product a kinetic advantage over the di-substituted byproduct. For the electrophilic substitution step on the protected aniline, non-polar or moderately polar aprotic solvents are common. Acetic acid is often used for halogenations. It is crucial to ensure your starting material is fully dissolved to avoid heterogeneous reaction conditions which can lead to poor selectivity.

References
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, October 19). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • PubMed. (2019, July 18). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines [Video]. YouTube. Retrieved from [Link]

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  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Retrieved from [Link]

  • Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? Retrieved from [Link]

  • National Institutes of Health. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges of Palladium-Catalyzed Reactions with Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving fluoroaniline substrates. The unique electronic properties of fluoroanilines, stemming from the high electronegativity of the fluorine atom, can significantly impact reaction outcomes, often leading to frustratingly low yields. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve your desired synthetic targets.

The Fluoroaniline Challenge: A Mechanistic Perspective

Fluoroanilines are notoriously challenging substrates in palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction. The core of the problem lies in the fluorine atom's strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the aniline nitrogen.[1] This decreased nucleophilicity can slow down the crucial C-N bond-forming reductive elimination step in the catalytic cycle.[2][3] Furthermore, the position of the fluorine substituent (ortho, meta, or para) can introduce additional steric and electronic challenges, including the potential for unwanted side reactions.

This guide is structured in a question-and-answer format to directly address the common issues you may be facing at the bench.

Troubleshooting Guide: From Low Conversion to Unwanted Side Products

Q1: My reaction with a fluoroaniline is not proceeding to completion, resulting in low conversion of my starting materials. What are the likely causes and how can I address this?

Low conversion is a frequent issue stemming from the inherently low reactivity of fluoroanilines. Here’s a systematic approach to troubleshoot this problem:

A1: Initial Diagnosis and Optimization Strategy

The primary culprits for low conversion are often suboptimal catalyst, ligand, and base combinations, which fail to overcome the high activation energy barrier associated with these electron-deficient substrates.

Troubleshooting Workflow:

start Low Conversion Observed reagent_check Verify Reagent Purity and Integrity start->reagent_check catalyst_system Optimize Catalyst System reagent_check->catalyst_system ligand_screening Screen Bulky, Electron-Rich Ligands catalyst_system->ligand_screening base_screening Evaluate Stronger, Non-Nucleophilic Bases ligand_screening->base_screening precatalyst Switch to a Well-Defined Precatalyst base_screening->precatalyst conditions Adjust Reaction Conditions precatalyst->conditions temperature Increase Reaction Temperature conditions->temperature solvent Screen Solvents temperature->solvent success Improved Conversion solvent->success

A Troubleshooting Workflow for Low Conversion.

Detailed Steps:

  • Re-evaluate Your Ligand Choice: Standard phosphine ligands may not be sufficient. For electron-deficient anilines, bulky, electron-rich biaryl phosphine ligands are often necessary to promote the reductive elimination step.[1]

    • Recommendation: Screen ligands such as XPhos, BrettPhos, or RuPhos, which are designed for challenging couplings.[1]

  • Strengthen Your Base: The N-H bond of a fluoroaniline is more acidic than that of aniline, but a sufficiently strong, non-nucleophilic base is still crucial for efficient deprotonation to form the palladium-amido complex.

    • Recommendation: If you are using weaker bases like carbonates, consider switching to stronger alkoxide bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[1]

  • Consider a Well-Defined Precatalyst: In-situ generation of the active Pd(0) catalyst can be inconsistent. Using a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible and higher-yielding reactions.[1]

  • Increase Reaction Temperature: The sluggish nature of fluoroaniline couplings may necessitate higher reaction temperatures to overcome the activation energy barrier.

    • Protocol: Incrementally increase the reaction temperature in 10-15 °C intervals, monitoring for product formation and any potential decomposition. Microwave heating can also be an effective strategy to rapidly achieve higher temperatures and shorten reaction times.[4][5]

Q2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide and/or defluorination. How can I suppress these unwanted reactions?

Side product formation is a clear indicator that your catalytic system is promoting undesired reaction pathways.

A2: Minimizing Side Reactions through Mechanistic Understanding

Hydrodehalogenation and defluorination are common side reactions in palladium-catalyzed couplings. Hydrodehalogenation involves the replacement of the halide on your coupling partner with a hydrogen atom, while defluorination is the loss of a fluorine atom from the aniline.

Strategies to Minimize Side Products:

  • For Hydrodehalogenation:

    • Rigorous Exclusion of Water: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere.

    • Ligand Modification: The choice of phosphine ligand can influence the selectivity between the desired cross-coupling and hydrodehalogenation. Experiment with different bulky ligands to find one that favors the desired pathway.

  • For Defluorination:

    • Milder Reaction Conditions: High temperatures and strong bases can promote defluorination, especially with ortho-fluorinated anilines. If possible, screen for conditions that allow for lower reaction temperatures.

    • Weaker Bases: While a strong base is often needed for the C-N coupling, excessively strong bases can lead to side reactions. Consider screening a range of bases, including weaker options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), in combination with an optimized ligand. The use of a weaker base like potassium phenoxide (KOPh) has been shown to be effective in couplings with fluoroalkylamines, which could be applicable to fluoroanilines as well.[2][3]

Q3: My ortho-fluoroaniline substrate is particularly unreactive. Are there specific strategies for this substitution pattern?

Ortho-substituted anilines, in general, are challenging due to steric hindrance. The presence of an ortho-fluorine atom adds an electronic challenge.

A3: Addressing the unique challenges of ortho-Fluoroanilines

The proximity of the fluorine atom to the amino group in ortho-fluoroanilines can lead to intramolecular interactions that further decrease the nucleophilicity of the nitrogen. Additionally, the potential for coordination of the fluorine to the palladium center can complicate the catalytic cycle.

Recommended Approaches:

  • Ligand Selection is Critical: For sterically hindered substrates, very bulky ligands are often required.

    • Recommendation: Trial ligands like tBuXPhos or consider N-heterocyclic carbene (NHC) ligands, which can offer superior stability and activity for difficult couplings.[1]

  • Careful Base Selection: A strong base is necessary, but as mentioned, overly harsh conditions can lead to side reactions. A careful screening of strong, non-nucleophilic bases is recommended.

  • Consider Alternative Coupling Partners: If coupling with an aryl chloride or bromide is failing, consider converting the aryl halide to a more reactive species, such as an aryl triflate or nonaflate.

FAQs: General Guidance for Success

Q: Which palladium precursor is generally recommended?

A: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, for challenging substrates like fluoroanilines, using a well-defined precatalyst that incorporates a bulky phosphine ligand (e.g., XPhos Pd G3) is often more reliable and can lead to higher yields.[1]

Q: What is the ideal solvent for these reactions?

A: Toluene is a common and often effective solvent for Buchwald-Hartwig aminations. However, solvent screening can be beneficial. Aprotic polar solvents like dioxane or THF can also be effective. The choice of solvent can influence the solubility of the base and the catalytic species, so it is a valuable parameter to screen during optimization.

Q: How can I efficiently screen multiple reaction conditions?

A: High-throughput experimentation (HTE) techniques are ideal for optimizing reactions with multiple variables.[6] Using 96-well plates allows for the rapid screening of a wide range of ligands, bases, solvents, and temperatures with minimal material consumption.[6]

Q: My product appears to be degrading under the reaction conditions. What should I do?

A: Fluoroaniline products can be unstable in the presence of strong bases at high temperatures.[2][3] If you suspect product degradation, try to reduce the reaction time, lower the temperature, or use a weaker base.[2][3] Monitoring the reaction by LC-MS can help you identify the optimal reaction time before significant degradation occurs.

Experimental Protocols

General Protocol for a Trial Buchwald-Hartwig Amination of a Fluoroaniline

This protocol is a starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluoroaniline (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, fluoroaniline, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.[1]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Data Presentation: Ligand and Base Screening Guide

The following table provides a starting point for screening conditions for a challenging fluoroaniline coupling.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Expected Outcome
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene100Good starting point for many couplings.
2XPhos Pd G3 (1)-K₃PO₄ (2.0)Dioxane110Milder base, may reduce side reactions.
3Pd(OAc)₂ (2)BrettPhos (4)KOtBu (1.4)Toluene110Alternative bulky ligand and strong base.
4XPhos Pd G3 (1)-Cs₂CO₃ (2.0)Dioxane110Another weaker base option.
5Pd₂(dba)₃ (1)RuPhos (2)LHMDS (1.5)THF80Very strong base, may be effective for highly unreactive substrates.
6AdBippyPhos/[Pd(allyl)Cl]₂ (0.1)-KOPh (2.0)Dioxane100Milder conditions reported for fluoroalkylamines.[2][3]

Visualizing the Catalytic Cycle and Key Challenges

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_challenges Key Challenges with Fluoroanilines Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch R'-NH₂ PdII_Amine [L_nPd(II)(Ar)(NHR')]+X- Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Slow step for fluoroanilines Red_Elim->Pd0 Ar-NHR' Low_Nucleophilicity Reduced N Nucleophilicity Low_Nucleophilicity->Red_Elim Inhibits Side_Reactions Side Reactions Side_Reactions->OxAdd e.g., Hydrodehalogenation

The Buchwald-Hartwig Amination Cycle and Key Challenges.

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. [Link]

  • Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link]

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Strathclyde. [Link]

  • Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers. [Link]

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. ResearchGate. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. [Link]

  • Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. The Senftle Group. [Link]

  • Convenient palladium-catalyzed preparation of primary anilines using a fluorous benzophenone imine reagent. ResearchGate. [Link]

  • Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. ResearchGate. [Link]

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managing acidic conditions with 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support hub for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl. This molecule is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structure, featuring a fluoroaniline head and an ethylpiperazine tail, imparts specific physicochemical properties that are advantageous for drug design but also present unique challenges during experimental handling, especially concerning solubility and stability in acidic environments.[3][4]

This guide is designed for researchers, medicinal chemists, and formulation scientists. It provides field-proven insights and actionable troubleshooting protocols to help you navigate the complexities of working with this hydrochloride salt, ensuring the integrity and reproducibility of your experimental outcomes. We will delve into the causality behind its behavior in solution and provide robust methodologies for its effective management.

Section 1: Core Compound Characteristics and Stability Profile

Understanding the inherent properties of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is fundamental to its successful application. The compound is supplied as a hydrochloride salt to enhance its crystallinity, stability, and aqueous solubility compared to its free base form.[5] However, its behavior is governed by the interplay between its salt form and the pH of its environment.

Key Physicochemical Properties
PropertyValueSignificance for Experimental Design
Molecular Formula C₁₂H₁₉ClFN₃For calculating molarity and mass equivalents.
Molecular Weight 260.75 g/mol For accurate preparation of solutions.
Form Hydrochloride SaltEnhances initial water solubility; compound is protonated.[6]
pKa (Predicted) ~8.5 (Piperazine N), ~3.5 (Aniline N)Critical for predicting solubility changes with pH. The piperazine nitrogen is the more basic center and will be protonated at neutral and acidic pH. Precipitation of the less soluble free base can occur if the pH is raised above its pKa.
Appearance Off-white to light-colored solidA change in color (e.g., to brown or yellow) in solid or solution form may indicate oxidative degradation.[7]
Solubility Soluble in water and polar organic solvents like DMSO and DMF.The hydrochloride salt form is designed for aqueous solubility, but this is pH-dependent.[8][9]
Inherent Stability Challenges
  • pH-Dependent Solubility & Stability: The piperazine moiety makes the molecule basic. As a hydrochloride salt, it is stable and soluble in acidic to neutral aqueous solutions. However, if the solution's pH is raised significantly above the piperazine's pKa, the protonated salt will convert to the neutral free base, which is substantially less water-soluble and may precipitate out of solution. Furthermore, the overall stability of piperazine derivatives can be highly dependent on the solution's pH.[10][11]

  • Oxidative Degradation: The 2-fluoroaniline portion of the molecule, like many aromatic amines, is susceptible to oxidation.[7] This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.[10] Oxidative degradation often results in the formation of colored impurities, leading to a visible change in the solution's appearance.

  • Hygroscopicity: As a salt, the compound can be hygroscopic, meaning it can absorb moisture from the atmosphere.[9] This can affect the accuracy of weighing and may introduce water that could facilitate degradation pathways over long-term storage.

Section 2: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in water, but it crashed out after I added it to my neutral pH cell culture medium. What happened?

A1: This is a classic case of pH-dependent solubility. The compound is an HCl salt and is soluble in its protonated (charged) form. Your cell culture medium is likely buffered around pH 7.4. While this is still below the pKa of the ethylpiperazine group, the equilibrium can shift, and the concentration may have exceeded the solubility limit of the compound at that specific pH and ionic strength. For cell-based assays, preparing a concentrated stock in DMSO and then performing a serial dilution into the final medium is the recommended approach to avoid precipitation.

Q2: My stock solution in DMSO has turned a pale yellow/brown color after a few days on the bench. Is it still usable?

A2: A color change is a strong indicator of oxidative degradation of the aniline moiety.[10] While the compound may not be fully degraded, its purity is compromised, which will affect the accuracy and reproducibility of your experiments. We strongly advise against using discolored solutions. To prevent this, protect solutions from light by using amber vials, blanket stock solutions with an inert gas like argon or nitrogen, and store them at -20°C or -80°C for long-term use.[10] Always prepare fresh solutions for sensitive applications.

Q3: Can I use buffers other than PBS? What should I be cautious about?

A3: Yes, but with caution. Avoid phosphate buffers if you are working with divalent metal cations (e.g., Ca²⁺, Mg²⁺) in your experiment, as this can lead to precipitation of metal phosphates. Citrate buffers can be used, but be aware that citrate can chelate metal ions, which might be relevant if you are studying metalloenzymes. The most critical factor is to conduct a pH-stability profile to determine the optimal pH for your compound's stability in your chosen buffer system.[10]

Q4: How can I confirm the purity and integrity of my compound before starting a critical experiment?

A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with Mass Spectrometry (LC-MS).[12] This will allow you to separate the parent compound from any potential degradants or impurities. A fresh sample of the compound should be run to establish a reference chromatogram. Comparing this to your experimental sample will confirm its purity and concentration. See Section 4 for a general-purpose HPLC protocol.

Q5: What are the best practices for storing the solid compound?

A5: The solid HCl salt should be stored in a tightly sealed container in a cool, dark, and dry place to protect it from light, moisture, and air.[13] A desiccator is recommended to manage its hygroscopic nature. For long-term storage, keeping it in a freezer at -20°C is advisable. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the solid.

Section 3: Troubleshooting Guides and Workflows

These guides provide logical, step-by-step approaches to common experimental challenges.

Guide 1: Preparation and Handling of Stable Stock Solutions

This workflow outlines the decision-making process for preparing a stock solution that maintains the compound's integrity.

G cluster_prep Solution Preparation cluster_storage Storage & Handling start Start: Weigh Compound weigh Weigh solid in controlled environment (low humidity). Allow container to reach RT before opening. start->weigh solvent Select Solvent weigh->solvent dmso For organic stock: Choose anhydrous DMSO or DMF. solvent->dmso Organic aqueous For aqueous stock: Choose ultrapure water or acidic buffer (e.g., pH 4-6). solvent->aqueous Aqueous dissolve Dissolve compound. Use gentle warming (<40°C) or sonication if needed. dmso->dissolve aqueous->dissolve filter Sterile filter (0.22 µm) if for biological use. Use PTFE filter for organic solvents, PES for aqueous. dissolve->filter aliquot Aliquot into single-use volumes in amber glass or polypropylene vials. filter->aliquot inert Optional but recommended: Blanket with inert gas (N₂ or Ar) before sealing. aliquot->inert store Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. inert->store use When using, thaw aliquot completely and vortex gently before taking sample. store->use

Caption: Workflow for preparing stable stock solutions.

Guide 2: Troubleshooting Compound Degradation in Aqueous Media

If you observe unexpected results or changes in your solution, follow this diagnostic workflow to identify the root cause.

G start Observation: Inconsistent results, color change, or precipitate. check_color Is there a color change (e.g., yellowing/browning)? start->check_color check_precipitate Is there visible precipitate? check_color->check_precipitate No oxidation_suspected Root Cause: Oxidation is likely. check_color->oxidation_suspected Yes precipitate_suspected Root Cause: pH-induced precipitation or insolubility. check_precipitate->precipitate_suspected Yes general_degradation Root Cause: General chemical instability. check_precipitate->general_degradation No oxidation_solution Solution: 1. Prepare fresh solution. 2. Protect from light (amber vials). 3. De-gas solvents and store under inert gas. 4. Consider adding an antioxidant (e.g., ascorbic acid), if compatible with assay. oxidation_suspected->oxidation_solution precipitate_solution Solution: 1. Measure pH of the final solution. 2. Ensure pH is at least 2 units below pKa. 3. Lower the compound concentration. 4. Use a DMSO co-solvent strategy for neutral pH media. precipitate_suspected->precipitate_solution general_solution Action: 1. Run HPLC/LC-MS to identify degradants. 2. Conduct a forced degradation study (acid, base, peroxide, light, heat) to understand liabilities. 3. Re-evaluate buffer choice and storage conditions. general_degradation->general_solution

Caption: Diagnostic workflow for troubleshooting compound instability.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed for creating a stable, concentrated stock for use in most biological and chemical assays.

  • Pre-analysis: Allow the vial of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl to equilibrate to room temperature for at least 20 minutes before opening.

  • Weighing: Accurately weigh 2.61 mg of the compound using a calibrated analytical balance.

  • Solvent Addition: Add the weighed solid to a clean amber glass vial. Using a calibrated pipette, add 1.0 mL of anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex for 30 seconds. If necessary, sonicate the vial in a water bath for 2-5 minutes until all solid is completely dissolved.

  • Storage:

    • Blanket the headspace of the vial with an inert gas (e.g., argon).

    • Seal the vial tightly with a PTFE-lined cap.

    • For immediate use, store at 4°C, protected from light, for up to 24 hours.

    • For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C for up to 6 months.

Protocol 2: General Stability-Indicating RP-HPLC Method

This method provides a starting point for assessing the purity of the compound and detecting potential degradation products.[10][12] Method optimization may be required for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute stock solution to ~0.1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

References

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?. Retrieved from [Link]

  • ResearchGate. (2023). Stability of API as a Key Parameter for New Formulations Development - A Case Study of Rosuvastatin Calcium. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Retrieved from [Link]

  • MDPI. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. Retrieved from [Link]

  • PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES. Retrieved from [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2012). 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium bis(trichloroacetate) 0.4-hydrate. PMC. Retrieved from [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • APIC (CEFIC). (n.d.). GMPs for APIs: “How to do” document. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Retrieved from [Link]

  • Almac Group. (2021). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003). Retrieved from [Link]

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Technical Support Center: Purifying Fluoroaniline Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluoroaniline derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Fluoroanilines, while common intermediates, can present unique challenges during purification due to the basicity of the amine group and the influence of the fluorine substituent on the compound's polarity. This resource will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of column chromatography for fluoroaniline derivatives.

Q1: What is the best stationary phase for purifying fluoroaniline derivatives?

A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for the purification of fluoroaniline derivatives.[1] However, the amine group's basicity can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and potential degradation.[2][3] To counteract this, it is highly recommended to either use a mobile phase containing a small amount of a basic modifier or to use a deactivated silica gel.[1][4][5]

Q2: Why is my fluoroaniline derivative streaking or tailing on the TLC plate and column?

A2: Streaking or tailing is a classic sign of strong, undesirable interactions between the basic aniline moiety and the acidic silica gel.[4][6] The lone pair of electrons on the nitrogen atom can form strong hydrogen bonds with the surface silanol groups, leading to slow and uneven elution.

Q3: How can I prevent peak tailing?

A3: The most common and effective method is to add a small percentage (typically 0.1-1%) of a tertiary amine, such as triethylamine (TEA), to your mobile phase.[1][4] The TEA will preferentially interact with the acidic sites on the silica, effectively "deactivating" them and allowing your fluoroaniline derivative to elute more symmetrically.[3][7]

Q4: What is a good starting mobile phase for TLC and column chromatography?

A4: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a standard choice.[1] A good starting point for TLC analysis is a 9:1 hexane:ethyl acetate mixture.[1] The ideal solvent system should give your target fluoroaniline derivative a retention factor (Rf) between 0.2 and 0.4 on the TLC plate.[1]

Q5: Are there alternative stationary phases I can use?

A5: Yes. If tailing remains a significant issue even with a basic modifier, consider these alternatives:

  • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds like amines.[6][8]

  • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[2][9]

  • Florisil® (Magnesium Silicate): This is a milder adsorbent than silica and can be effective for some separations.[6][8]

Q6: How do I monitor the progress of my column chromatography?

A6: The separation is monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[1] Since fluoroaniline derivatives are aromatic, they are typically UV-active and can be visualized on a TLC plate with a fluorescent indicator under a UV lamp.[1]

Starting Conditions for Fluoroaniline Purification

The following table provides recommended starting parameters for developing a purification method for a novel fluoroaniline derivative.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[1]
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% TriethylamineA versatile solvent system with a basic additive to mitigate peak tailing.[1][4]
TLC Analysis Target Rf of 0.2-0.4Provides optimal resolution and a reasonable elution volume on the column.[1]
Column Loading 1:20 to 1:100 ratio of crude material to silica gel by weightA higher ratio is used for more difficult separations.
Elution Strategy Isocratic or shallow gradient elutionStart with the solvent system determined by TLC. A gradual increase in polarity can improve separation for closely related impurities.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide provides a systematic approach to diagnosing and resolving them.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered Tailing Peak Tailing or Streaking? Start->Tailing NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep AddTEA Add 0.1-1% Triethylamine to Mobile Phase Tailing->AddTEA Yes UseAlumina Consider Neutral Alumina or Amine-Functionalized Silica Tailing->UseAlumina Still Tailing IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes CheckStability Check Compound Stability on Silica (spot on TLC and let sit) NoElution->CheckStability Still No Elution RerunTLC Re-optimize TLC with Different Solvent System PoorSep->RerunTLC Yes DryLoad Use Dry Loading Technique PoorSep->DryLoad Bands are broad CheckLoading Was the column overloaded? PoorSep->CheckLoading Mixed fractions End Problem Resolved AddTEA->End UseAlumina->End IncreasePolarity->End CheckStability->End RerunTLC->End DryLoad->End CheckLoading->End

Caption: A workflow for troubleshooting common column chromatography issues.

Detailed Troubleshooting Q&A

Q: My fluoroaniline derivative is not eluting from the column, even with the mobile phase determined by TLC.

A: This can happen for a few reasons:

  • Insufficient Polarity: The polarity of the mobile phase may be too low. Try gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Compound Degradation: Your compound may be unstable on silica gel.[10] To test this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely degrading. In this case, switching to a more inert stationary phase like neutral alumina or deactivated silica is recommended.[6]

  • Incorrect Solvent Composition: Double-check that you prepared the mobile phase with the correct solvents and in the correct proportions.[10]

Q: I got good separation on my TLC plate, but all my column fractions are mixed.

A: This is a frustrating but common issue. Consider the following:

  • Column Overloading: You may have loaded too much crude material onto the column. A good rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. For difficult separations, use a higher ratio of silica.

  • Poor Column Packing: An improperly packed column will have channels and cracks, leading to poor separation. Ensure your silica slurry is well-mixed and allowed to settle evenly.

  • Sample Application: Loading the sample in a large volume of strong solvent can cause band broadening. Try to dissolve your sample in a minimal amount of the mobile phase or a less polar solvent. Alternatively, use a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column.

Q: My compound is eluting with a long, trailing tail.

A: As discussed in the FAQs, this is likely due to the interaction of the basic amine with acidic silica. The primary solution is to add 0.1-1% triethylamine to your eluent.[1][4] If this does not resolve the issue, consider switching to a different stationary phase like neutral alumina or amine-functionalized silica.[2][8]

Detailed Experimental Protocol: Flash Column Chromatography of a Fluoroaniline Derivative

This protocol provides a step-by-step guide for the purification of a hypothetical crude fluoroaniline derivative.

Step 1: Thin Layer Chromatography (TLC) for Mobile Phase Selection
  • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1). Add 0.5% triethylamine to each solvent mixture.

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude material onto silica gel TLC plates with a fluorescent indicator.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the plates under a UV lamp.

  • Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the desired fluoroaniline derivative.[1]

Step 2: Column Packing (Wet Slurry Method)
  • Place a small plug of glass wool or cotton at the bottom of a glass chromatography column.

  • Add a thin layer of acid-washed sand on top of the plug.

  • In a separate beaker, create a slurry of silica gel in the least polar mobile phase you plan to use.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached.

  • Add another layer of sand on top of the packed silica gel to prevent disruption during sample loading.

  • Continuously run the mobile phase through the column, ensuring the silica bed never runs dry.

Step 3: Sample Loading
  • Dissolve the crude fluoroaniline derivative in a minimal amount of the mobile phase.

  • Carefully pipette the sample solution onto the top layer of sand in the column.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Add a small amount of fresh mobile phase to rinse the sides of the column and allow this to enter the silica bed as well.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the solvent that passes through in a series of test tubes or flasks (fractions).

  • Maintain a constant flow rate. For flash chromatography, gentle pressure from a nitrogen or argon line can be applied.

Step 5: Monitoring and Analysis
  • Periodically analyze the collected fractions using TLC to determine which fractions contain the purified product.

  • Combine the fractions that contain the pure fluoroaniline derivative.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

Workflow for Fluoroaniline Purification

PurificationWorkflow Start Crude Fluoroaniline Derivative TLC TLC Analysis (Hex/EtOAc + TEA) Start->TLC Pack Pack Silica Gel Column TLC->Pack Optimal Mobile Phase (Rf 0.2-0.4) Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: A step-by-step workflow for purifying fluoroaniline derivatives.

References

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). Does aniline stick in columns during column chromatography? Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]

  • ResearchGate. (n.d.). Are there alternatives for silica for column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride: A Deep Dive into ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of novel chemical entities is a cornerstone of the research and development process. Molecules incorporating fluoroaniline and piperazine scaffolds are prevalent in a multitude of pharmacologically active agents, owing to their favorable pharmacokinetic and pharmacodynamic properties.[1][2] The title compound, 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride, represents a quintessential example of such a molecule, where a confluence of distinct chemical environments necessitates a robust, multi-faceted analytical approach for unambiguous structural verification.

This guide provides an in-depth analysis of the characterization of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride, with a primary focus on the utility and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the theoretical underpinnings of the expected ¹H NMR spectrum, compare this powerful technique with alternative analytical methods, and provide a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of small molecule characterization.

Section 1: The Analyte – Chemical Structure and Properties

To effectively interpret analytical data, one must first understand the molecule's constituent parts. The structure of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride combines three key moieties, each with distinct electronic and steric properties that directly influence its spectroscopic signature.

  • 2-Fluoroaniline Core: An aromatic amine with a fluorine atom positioned ortho to the amino group. The strong electronegativity and spin (I=½) of the fluorine atom will induce significant electronic effects and produce characteristic H-F couplings in the ¹H NMR spectrum.[3] The aniline protons themselves (NH₂) are exchangeable and their chemical shift is highly dependent on solvent and concentration.[4]

  • N-Ethylpiperazine Ring: A saturated heterocyclic system. The piperazine ring is conformationally flexible, and its protons exist in different chemical environments depending on their proximity to the aromatic ring and the N-ethyl group.[5][6]

  • Hydrochloride Salt: The molecule is protonated, forming a hydrochloride salt. The most basic site is the tertiary amine of the piperazine ring, which will bear the positive charge. This protonation significantly deshields adjacent protons, causing a downfield shift in their NMR signals.

Chemical Structure:

Chemical structure of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

(Figure 1: Structure of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride)

Section 2: Primary Characterization via ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Theoretical Principles and Causality

The predicted spectrum of our target molecule is a direct consequence of its structure. The chemical shift (δ) of each proton is determined by its local electronic environment; electron-withdrawing groups (like fluorine or a protonated nitrogen) decrease the electron density around a proton, "deshielding" it from the external magnetic field and moving its signal downfield (to a higher ppm value).[8] Spin-spin coupling (J) arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei, splitting a signal into a multiplet. The magnitude of the coupling constant (measured in Hz) provides information about the number of bonds and the dihedral angle separating the coupled nuclei.[9]

Predicted ¹H NMR Spectrum Analysis

For this analysis, we will assume the spectrum is acquired in a suitable deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar hydrochloride salt and is known to slow the exchange rate of N-H protons, often allowing for their observation and coupling.

Table 1: Predicted ¹H NMR Assignments for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)IntegrationRationale
Aromatic H (H-3, H-5, H-6) 6.8 - 7.5m (complex)J(H-H)ortho ≈ 7-9 Hz, J(H-H)meta ≈ 2-3 Hz, J(H-F) ≈ 3-10 Hz3HThe three aromatic protons will appear as a complex multiplet due to mutual H-H coupling and additional coupling to the fluorine atom.
Aniline NH₂ ~5.0br s-2HBroad signal due to quadrupole broadening from the ¹⁴N nucleus and potential exchange. Position is solvent and concentration dependent.[10]
Piperazine H (Ar-N-CH₂) 3.2 - 3.5t (broad)~5 Hz4HProtons on the piperazine ring adjacent to the electron-deficient aromatic ring are deshielded.
Piperazine H (Et-N-CH₂) 3.5 - 3.8t (broad)~5 Hz4HProtons adjacent to the protonated nitrogen are significantly deshielded and appear furthest downfield in the piperazine region.
Ethyl CH₂ 3.1 - 3.3qJ ≈ 7.2 Hz2HA quartet due to coupling with the three methyl protons. Deshielded by the adjacent nitrogen.
Ethyl CH₃ 1.2 - 1.4tJ ≈ 7.2 Hz3HA triplet in the upfield aliphatic region, coupled to the two methylene protons.
Piperazine N⁺-H 9.0 - 11.0br s-1HThe ammonium proton is highly deshielded and appears far downfield as a broad singlet. Its presence confirms the hydrochloride salt form.[11]

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument frequency.

Section 3: A Comparative Analysis of Characterization Techniques

While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of analytical techniques. Relying on a single method can lead to misinterpretation, especially regarding purity and absolute structure.

Table 2: Comparison of Analytical Techniques for Structural Characterization

TechniqueInformation ProvidedSensitivitySample RequirementsKey AdvantagesKey Limitations
¹H NMR Spectroscopy Detailed structural map (H framework), connectivity, stereochemistry, quantitative analysis (qNMR).[12]Moderate (μg-mg)Soluble sample (mg)Unrivaled detail for H-framework, non-destructive.Can have overlapping signals in complex molecules, requires solubility.
¹³C NMR Spectroscopy Carbon framework, number of unique carbons.Low (mg)Soluble sample (mg)Complements ¹H NMR, good spectral dispersion.Low sensitivity, long acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.High (pg-ng)Small amount, can be solid or liquidConfirms molecular weight and formula, highly sensitive.Does not provide detailed connectivity or stereochemistry.
HPLC-UV/MS Purity assessment, quantification, separation of isomers/impurities.[13][14]High (ng-μg)Soluble sample (μg)Gold standard for purity analysis, can be coupled to MS for identification.Provides limited structural information on its own.
FTIR Spectroscopy Presence of functional groups (N-H, C-N, C-F, aromatic C-H).[10]Moderate (μg-mg)Solid or liquidFast, simple, good for confirming functional groups.Provides a "fingerprint" but not detailed connectivity.
Elemental Analysis Percentage composition of C, H, N.Low (mg)Solid sample (mg)Confirms empirical formula.Does not distinguish between isomers.

This multi-technique approach provides orthogonal data, building a self-validating system for structural confirmation. For instance, HRMS can confirm the elemental formula predicted by NMR, while HPLC confirms that the NMR spectrum corresponds to the main component and not a mixture of impurities.

Section 4: Experimental Protocol for ¹H NMR Analysis

This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved spectra. The choice of solvent is paramount. DMSO-d₆ is selected for its ability to dissolve polar salts and its high boiling point, which minimizes evaporation.
  • Procedure:
  • Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry vial.
  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
  • Vortex the vial for 30-60 seconds to ensure complete dissolution. A gentle warming or sonication may be applied if necessary.
  • Transfer the clear solution into a standard 5 mm NMR tube using a Pasteur pipette.
  • (Optional - for N-H confirmation): Prepare a second identical sample. After initial analysis, add one drop of deuterium oxide (D₂O), shake, and re-acquire the spectrum to observe the disappearance of exchangeable N-H signals.[4]

2. Instrument Setup & Acquisition (400 MHz Spectrometer):

  • Rationale: The parameters are chosen to ensure adequate signal-to-noise, resolution, and accurate integration.
  • Procedure:
  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of DMSO-d₆.
  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.
  • Set the following acquisition parameters:
  • Pulse Program: Standard 1-pulse (zg30)
  • Number of Scans (NS): 16 (increase if sample is dilute)
  • Relaxation Delay (D1): 2 seconds
  • Acquisition Time (AQ): ~4 seconds
  • Spectral Width (SW): 20 ppm (centered around 6 ppm)
  • Acquire the spectrum.

3. Data Processing:

  • Rationale: Correct data processing transforms the raw free induction decay (FID) into an interpretable spectrum.
  • Procedure:
  • Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio.
  • Perform a Fourier Transform (FT).
  • Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.
  • Apply a baseline correction algorithm.
  • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
  • Integrate all signals, setting the integral of a well-resolved signal from a known number of protons (e.g., the methyl triplet) to 3.0.

Section 5: Workflow for Structural Verification

A logical workflow ensures that all necessary data is collected and interpreted cohesively to arrive at a confirmed structure. The following diagram illustrates this process.

G cluster_0 Initial Analysis & Hypothesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation cluster_3 Purity Assessment cluster_4 Final Confirmation Analyte Target Compound: 4-(4-Ethyl-1-piperazinyl) -2-fluoroaniline HCl Hypothesis Propose Structure Based on Synthesis Analyte->Hypothesis HNMR ¹H NMR Spectroscopy Hypothesis->HNMR Acquire Data CNMR ¹³C NMR Spectroscopy Hypothesis->CNMR Acquire Data HRMS High-Resolution MS Hypothesis->HRMS Acquire Data FTIR FTIR Spectroscopy Hypothesis->FTIR Acquire Data HPLC HPLC-UV/MS Hypothesis->HPLC HNMR_Data Proton Framework & Connectivity HNMR->HNMR_Data CNMR_Data Carbon Backbone CNMR->CNMR_Data HRMS_Data Molecular Formula & Weight HRMS->HRMS_Data FTIR_Data Functional Groups FTIR->FTIR_Data Confirmation Structure Confirmed HNMR_Data->Confirmation Correlate All Data CNMR_Data->Confirmation Correlate All Data HRMS_Data->Confirmation Correlate All Data FTIR_Data->Confirmation Correlate All Data HPLC_Data Purity >95%? Identify Impurities HPLC->HPLC_Data HPLC_Data->Confirmation Correlate All Data

Caption: Workflow for the comprehensive structural verification of a target compound.

Conclusion

The structural elucidation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride serves as an excellent case study in the application of modern analytical chemistry. ¹H NMR spectroscopy stands as the primary tool, offering an unparalleled window into the molecule's proton framework. A detailed interpretation of chemical shifts, multiplicities, and coupling constants allows for the piecing together of the structural puzzle, from the substitution pattern on the aromatic ring to the conformation of the piperazine moiety.

However, true scientific trustworthiness is achieved not by a single technique, but by the convergence of orthogonal data. When ¹H NMR data is supported by molecular weight confirmation from mass spectrometry, purity analysis from HPLC, and functional group identification from FTIR, the proposed structure moves from a hypothesis to a verified fact. This integrated, multi-technique approach is the gold standard in chemical research and is essential for advancing drug discovery and development programs.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline , a compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the rationale behind experimental choices, ensuring a robust and reproducible analytical approach. We will explore the expected fragmentation patterns, compare them with a structural analog to highlight the influence of the fluoro-substituent, and provide a detailed, field-tested experimental protocol.

The Structural Context: Predicting Fragmentation Behavior

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is a substituted N-arylpiperazine. Its structure is comprised of three key moieties that will dictate its fragmentation behavior under CID conditions: the fluoroaniline ring, the piperazine core, and the N-ethyl group.

  • Fluoroaniline Moiety : The aromatic ring with an amino group and a fluorine atom is expected to be relatively stable. However, studies on fluoroaromatic compounds suggest that the loss of a neutral hydrogen fluoride (HF) molecule is a possible fragmentation pathway.[1]

  • Piperazine Core : The piperazine ring is the most likely site of initial fragmentation. Research on piperazine analogues consistently shows that cleavage of the C-N bonds within the piperazine ring and the C-N bond connecting the piperazine to the aromatic ring are common fragmentation routes.[2][3]

  • N-Ethyl Group : The ethyl group attached to the piperazine nitrogen is susceptible to alpha-cleavage, a common fragmentation mechanism for amines, leading to the loss of a methyl radical or an ethylene molecule.[4]

Based on these principles, we can predict a cascade of fragmentation events initiated by protonation, typically at one of the nitrogen atoms, during electrospray ionization (ESI).

Comparative Analysis: The Role of the Fluoro-Substituent

To truly understand the fragmentation of our target molecule, a comparative analysis with a structural analog is invaluable. For this guide, we will compare the fragmentation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline with its non-fluorinated counterpart, 4-(4-Ethyl-1-piperazinyl)-aniline . This comparison will illuminate the directing effect of the fluorine atom on the fragmentation pathways.

The primary hypothesis is that the electron-withdrawing nature of the fluorine atom will influence the site of protonation and the relative stability of the resulting fragment ions, potentially favoring specific cleavage pathways over others.

Proposed Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule [M+H]⁺ of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline.

G cluster_main Proposed Fragmentation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline cluster_path_A Pathway A: Piperazine Ring Cleavage cluster_path_B Pathway B: Benzylic Cleavage cluster_path_C Pathway C: N-Ethyl Group Cleavage parent [M+H]⁺ m/z 224.15 fragA1 Loss of C2H4 m/z 196.12 parent->fragA1 -C2H4 fragA3 Loss of C4H8N m/z 154.08 parent->fragA3 -C3H7N fragB1 Formation of Fluoroaniline ion m/z 126.06 parent->fragB1 -C6H14N2 fragC1 Loss of C2H4 m/z 196.12 parent->fragC1 fragC2 Loss of CH3• m/z 209.13 parent->fragC2 fragA2 Loss of C2H5N m/z 181.09 fragA1->fragA2 -CH3

Caption: Predicted Fragmentation Pathways of Protonated 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline.

Hypothetical Comparative Fragmentation Data

The following table presents the predicted, plausible high-resolution mass spectrometry data for our target compound and its non-fluorinated analog. This data is what one might expect to observe in a well-executed experiment.

Fragment Ion Proposed Structure Calculated m/z (C12H18FN3) Calculated m/z (C12H19N3) Comments
[M+H]⁺Intact Molecule224.1557206.1652Molecular ion
[M+H - C2H4]⁺Loss of ethylene from ethyl group196.1244178.1339Alpha-cleavage at N-ethyl
[M+H - CH3]⁺Loss of methyl radical from ethyl group209.1321191.1416Alpha-cleavage at N-ethyl
[M+H - C2H5N]⁺Cleavage within piperazine ring181.0978163.1073Common piperazine fragmentation
[M+H - C4H8N]⁺Cleavage within piperazine ring154.0815136.0910Common piperazine fragmentation
[Fluoroaniline moiety]⁺Cleavage of piperazine-aryl C-N bond126.0608-Indicates the fluoroaniline portion
[Aniline moiety]⁺Cleavage of piperazine-aryl C-N bond-108.0706Indicates the aniline portion

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in quality controls and decision points to ensure data integrity.

Sample Preparation
  • Objective : To prepare a clean, dilute solution of the analyte to ensure optimal ionization and prevent source contamination.

  • Procedure :

    • Prepare a 1 mg/mL stock solution of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline and the analog in methanol.

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving a stable ESI signal.[5]

  • QC Check : Ensure complete dissolution of the analyte. Any particulate matter should be removed by centrifugation or filtration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements.

  • LC Method :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential impurities.

    • Mobile Phase A : 0.1% Formic acid in water

    • Mobile Phase B : 0.1% Formic acid in acetonitrile

    • Gradient : A gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and re-equilibration. This ensures the elution of the analyte as a sharp peak.

    • Flow Rate : 0.4 mL/min

    • Injection Volume : 2 µL

  • MS Method :

    • Ionization Mode : Positive Electrospray Ionization (ESI+)

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 120 °C

    • Desolvation Temperature : 350 °C

    • Gas Flow : Follow manufacturer's recommendations.

    • Acquisition Mode :

      • Full Scan MS : Acquire data from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).

      • Tandem MS (MS/MS) : Perform product ion scans on the [M+H]⁺ ion of the target and analog. Utilize a stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragment ions, from softer to more extensive fragmentation. Collision-induced dissociation (CID) with an inert gas like argon or nitrogen is the standard method.[6]

Data Analysis
  • Objective : To identify the precursor ion and its corresponding fragment ions, and to propose fragmentation pathways.

  • Procedure :

    • Extract the mass spectrum for the chromatographic peak of the analyte.

    • Identify the accurate mass of the precursor ion and confirm its elemental composition.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Utilize the accurate mass measurements to determine the elemental composition of each fragment.

    • Propose fragmentation pathways that are consistent with the observed losses and the known principles of mass spectral fragmentation.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1 µg/mL in 50:50 ACN:H2O + 0.1% FA) lc UHPLC Separation (C18 column, gradient elution) prep->lc ms1 Full Scan MS Analysis (Identify [M+H]⁺) lc->ms1 ms2 Tandem MS (MS/MS) Analysis (Product ion scan on [M+H]⁺) ms1->ms2 da Data Analysis (Fragmentation Pathway Elucidation) ms2->da

Caption: A streamlined workflow for the LC-MS/MS analysis of small molecules.

Conclusion and Future Directions

This guide provides a comprehensive framework for the analysis of the mass spectrometry fragmentation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline. By understanding the fundamental principles of fragmentation and employing a robust, self-validating experimental protocol, researchers can confidently elucidate the structure of this and similar molecules. The comparative approach with a non-fluorinated analog is a powerful strategy to discern the subtle yet significant effects of substituent groups on fragmentation pathways.

Future work could involve the use of advanced dissociation techniques such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) to generate complementary fragmentation data and further solidify the structural assignment. Additionally, isotopic labeling studies could provide definitive confirmation of the proposed fragmentation mechanisms.

References

  • Zhu, N., et al. (2018). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • De-la-Torre, R., et al. (2012). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Guan, F., et al. (2007). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Collision-induced dissociation. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For a compound such as 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride, a molecule featuring multiple reactive sites, a robust analytical strategy is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the principal analytical technique against other viable methods, grounded in practical experimental insights and the principles of analytical quality by design.

The core challenge in analyzing this molecule lies in its structural components: a substituted aniline ring, which is susceptible to oxidation and other degradative pathways, and a piperazine moiety, which can be a source of numerous process-related impurities.[1] Therefore, the chosen analytical method must not only quantify the main component but also possess the resolution and sensitivity to detect, and ideally identify, any potential impurities.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC) with UV Detection

For non-volatile and thermally labile molecules like 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride, RP-HPLC is the undisputed method of choice. Its versatility, robustness, and widespread availability make it the cornerstone of purity and stability testing in virtually every pharmaceutical laboratory.

The causality behind selecting an RP-HPLC method is rooted in the physicochemical properties of the analyte. The molecule possesses sufficient hydrophobicity, conferred by the aromatic and ethylpiperazinyl groups, to be retained on a non-polar stationary phase (like C18). The presence of the aniline chromophore allows for sensitive detection using UV spectrophotometry.

Rationale for Method Component Selection:
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the logical starting point. The alkyl chains provide the necessary hydrophobic interactions for retaining the analyte. A column with end-capping is crucial to minimize peak tailing, which can occur due to the interaction of the basic amine groups in the piperazine ring with residual acidic silanols on the silica backbone.

  • Mobile Phase: A gradient elution is superior to an isocratic one for impurity profiling. It allows for the effective elution of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe.

    • Aqueous Component (Phase A): A buffered solution (e.g., phosphate or acetate buffer, pH 3-4) is essential. The low pH ensures that the amine functionalities are protonated, leading to consistent retention behavior and sharp, symmetrical peak shapes.

    • Organic Component (Phase B): Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency.

  • Detection: UV detection is ideal due to the presence of the fluoroaniline chromophore. A photodiode array (PDA) detector is highly recommended over a simple variable wavelength detector. A PDA detector acquires the entire UV spectrum at each point in the chromatogram, enabling the assessment of peak purity. This is a critical self-validating feature, as it can indicate the presence of a co-eluting impurity under the main analyte peak.

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of a typical HPLC purity analysis, from sample preparation to data evaluation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Evaluation Sample 1. Weigh Standard & Sample Dissolve 2. Dissolve in Diluent Sample->Dissolve Filter_S 3. Filter Sample (0.45µm) Dissolve->Filter_S Inject 4. Inject into HPLC Filter_S->Inject MP_A Prepare Mobile Phase A (Buffer) Degas Degas Mobile Phases MP_A->Degas MP_B Prepare Mobile Phase B (Organic) MP_B->Degas Degas->Inject Separate 5. Chromatographic Separation (Gradient Elution) Inject->Separate Detect 6. UV/PDA Detection Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Purity 8. Calculate % Purity / % Impurity (Area Normalization) Integrate->Purity SST 9. Verify System Suitability Integrate->SST Report 10. Generate Report Purity->Report

Caption: Standard workflow for HPLC purity analysis.

Alternative and Complementary Analytical Techniques

While HPLC-UV is the primary method for routine quality control, a comprehensive purity profile often requires orthogonal techniques, especially during method development and forced degradation studies.

  • HPLC with Mass Spectrometry (HPLC-MS): This is the most powerful extension of HPLC. By coupling the liquid chromatograph to a mass spectrometer, we gain definitive structural information about each separated peak based on its mass-to-charge ratio. Its primary role is not for routine quantification but for the unequivocal identification of unknown impurities and degradation products, which is a requirement for regulatory submissions.

  • Gas Chromatography (GC): GC is an excellent technique for analyzing volatile and semi-volatile compounds. For the target analyte, its application is limited to specific types of impurities, such as:

    • Residual Solvents: Essential for testing impurities from the manufacturing process.

    • Volatile Starting Materials: If any precursors are sufficiently volatile and thermally stable. The parent compound, being a salt and having a high molecular weight, is non-volatile and would require derivatization to be analyzed by GC, a step that adds complexity and potential for analytical error.[2]

  • Capillary Electrophoresis (CE): CE offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. It provides extremely high separation efficiency (theoretical plates). For an ionizable compound like 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride, CE can serve as a powerful orthogonal technique to confirm purity results obtained by HPLC. It is particularly useful for resolving impurities that are structurally very similar to the parent compound and may co-elute in HPLC.

Comparative Performance Analysis

The choice of analytical technique is a balance of performance, cost, and the specific question being asked. The table below provides a comparative summary.

ParameterRP-HPLC-UV/PDA HPLC-MS Gas Chromatography (GC-FID/MS) Capillary Electrophoresis (CE)
Primary Application Quantitative Purity & Impurity ProfilingIdentification of Unknown ImpuritiesAnalysis of Volatile Impurities (e.g., Residual Solvents)Orthogonal Quantitative Purity Analysis
Specificity High (can be compromised by co-elution)Very High (Mass-based)Very High (for volatile analytes)Very High (different separation mechanism)
Sensitivity High (ng level)Very High (pg-fg level)Very High (pg level)High (ng level)
Precision (%RSD) Excellent (<1.0%)Good (1-5%)Excellent (<2.0%)Good (1-3%)
Analysis Time Moderate (15-45 min)Moderate (15-45 min)Fast to Moderate (5-30 min)Fast (5-20 min)
Key Advantage Robust, reliable, and cost-effective for quantitation. PDA provides peak purity data.Provides structural information for definitive identification.Gold standard for volatile/semi-volatile substances.High separation efficiency; orthogonal to HPLC.
Key Limitation Cannot definitively identify unknown peaks.Higher operational cost and complexity; less robust for routine QC.Not suitable for non-volatile or thermally labile compounds like the API itself.Can be less robust than HPLC; sensitivity can be lower for some analytes.

Detailed Experimental Protocol: A Self-Validating HPLC Method

This protocol provides a robust starting point for the purity analysis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride. The inclusion of system suitability criteria ensures the validity of the results generated on any given day.

Chromatographic Conditions
  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent)

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 35°C[3]

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL[3]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    25.0 40 60
    30.0 10 90
    35.0 10 90
    35.1 95 5

    | 40.0 | 95 | 5 |

Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Test (SST)

Before sample analysis, inject the Standard Solution in six replicates and evaluate the following parameters. The system is deemed suitable for use only if all criteria are met.

  • Tailing Factor (Asymmetry Factor): The tailing factor for the main analyte peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): The column efficiency for the main analyte peak should be not less than 2000.

  • Precision (%RSD): The relative standard deviation of the peak areas from the six replicate injections should be not more than 1.0%.[3]

Procedure
  • Perform the System Suitability Test.

  • Once the system is deemed suitable, inject the Diluent (as a blank) to ensure no carryover or system peaks interfere.

  • Inject the Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.

  • Calculate the percentage of each impurity by area normalization. The purity of the sample is calculated as 100% minus the sum of all impurity percentages.

Conclusion

For the comprehensive purity assessment of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride, a well-developed, gradient RP-HPLC method with PDA detection stands as the most effective and reliable primary technique. It offers a robust, precise, and cost-effective solution for routine quality control. However, a truly comprehensive understanding of a substance's impurity profile, particularly during development and for regulatory compliance, necessitates the intelligent application of orthogonal and complementary methods. HPLC-MS is indispensable for the structural elucidation of unknown impurities, while GC remains the method of choice for residual solvents. By integrating these techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • Benchchem. Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Technical Support Center.
  • Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Klicpera, A., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]

  • Almaghrabi, M. (2015). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]

  • Al-Iraqi, M. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. Available from: [Link]

  • Jones, K., et al. (1995). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available from: [Link]

  • Song, F., et al. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. Malaria Journal, 13, 396. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA Methods. Available from: [Link]

  • Crimson Publishers. (2018). Overview of Recent Analytical Development and Commonly Used Analytical Techniques in Pharmaceutical Cleaning Verification. Available from: [Link]

  • Journal of Green and Sustainable Chemistry. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available from: [Link]

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A Comparative Guide to the Reactivity of 2-Fluoroaniline and Aniline for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact chemical reactivity is paramount. The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, can significantly alter the synthetic accessibility of intermediates. This guide provides an in-depth comparison of the reactivity of 2-fluoroaniline and its non-fluorinated counterpart, aniline, with a focus on their behavior as nucleophiles and in electrophilic aromatic substitution reactions. We will explore the underlying electronic and steric principles and provide supporting experimental frameworks to illustrate these differences.

The Decisive Influence of the Ortho-Fluoro Substituent

The fluorine atom at the ortho position in 2-fluoroaniline exerts a profound influence on the molecule's reactivity through a combination of inductive and resonance effects, further complicated by steric factors collectively known as the "ortho effect."[1]

  • Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This reduces the availability of the nitrogen's lone pair of electrons for donation.

  • Resonance Effect (+R): Like other halogens, fluorine can donate a lone pair of electrons to the aromatic ring through resonance (+R), which increases electron density, particularly at the ortho and para positions. However, for fluorine, the inductive effect is generally considered to dominate over the resonance effect in influencing the basicity of the amino group.

  • Ortho Effect: The proximity of the fluorine atom to the amino group in 2-fluoroaniline introduces steric hindrance and potential for intramolecular hydrogen bonding, which can further modify the reactivity of the amino group and the regioselectivity of ring-based reactions. This "ortho effect" often leads to behaviors not predicted by simple electronic arguments alone.[1][2]

The interplay of these factors results in 2-fluoroaniline being a weaker base and a less potent nucleophile than aniline. Furthermore, the aromatic ring of 2-fluoroaniline is less activated towards electrophilic attack compared to aniline.

Basicity and Nucleophilicity: A Quantitative Comparison

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton. This property is quantified by the pKa of its conjugate acid, the anilinium ion. A lower pKa value indicates a weaker base.

CompoundConjugate AcidpKa of Conjugate AcidRelative Basicity
AnilineAnilinium ion~4.6More Basic
2-Fluoroaniline2-Fluoroanilinium ion~3.2Less Basic

Table 1: Comparison of the pKa values of the conjugate acids of aniline and 2-fluoroaniline.

The significantly lower pKa of the 2-fluoroanilinium ion (~3.2) compared to the anilinium ion (~4.6) provides clear experimental evidence for the reduced basicity of 2-fluoroaniline. This decreased basicity directly translates to lower nucleophilicity, impacting reactions where the aniline nitrogen acts as the nucleophile, such as in acylation and alkylation reactions.

G cluster_aniline Aniline Reactivity cluster_2FA 2-Fluoroaniline Reactivity Aniline Aniline (pKa ~4.6) Aniline_N Higher electron density on Nitrogen Aniline->Aniline_N -I effect of phenyl +R effect of -NH2 More_Basic More Basic Aniline_N->More_Basic More_Nucleophilic More Nucleophilic Aniline_N->More_Nucleophilic FA 2-Fluoroaniline (pKa ~3.2) FA_N Lower electron density on Nitrogen FA->FA_N Strong -I effect of F Steric hindrance (ortho effect) Less_Basic Less Basic FA_N->Less_Basic Less_Nucleophilic Less Nucleophilic FA_N->Less_Nucleophilic

Figure 1: A diagram illustrating the factors influencing the basicity and nucleophilicity of aniline versus 2-fluoroaniline.

Reactivity in Electrophilic Aromatic Substitution

The amino group of aniline is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[3] The fluorine atom in 2-fluoroaniline, due to its strong inductive electron withdrawal, deactivates the aromatic ring relative to aniline, leading to slower reaction rates. The directing effects in 2-fluoroaniline are a combination of the ortho-, para-directing amino group and the ortho-, para-directing (but deactivating) fluorine atom.

Experimental Comparison of Reactivity

To provide a practical comparison, we present a series of representative experimental protocols. The outcomes described are based on established chemical principles and are intended to be illustrative of the expected differences in reactivity.

Experiment 1: N-Acetylation

N-acetylation is a common reaction to protect the amino group or to synthesize acetanilides. The rate of this reaction is dependent on the nucleophilicity of the aniline nitrogen.

Protocol:

  • In two separate flasks, dissolve 10 mmol of aniline and 10 mmol of 2-fluoroaniline in 20 mL of dichloromethane.

  • To each flask, add 12 mmol of triethylamine.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add 11 mmol of acetyl chloride dropwise over 5 minutes with stirring.

  • Monitor the reactions by Thin Layer Chromatography (TLC) at 5-minute intervals.

  • Upon completion, quench the reactions with 20 mL of water, separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the products by recrystallization from ethanol/water.

Expected Observations:

SubstrateReaction Time for CompletionIsolated Yield
Aniline~15 minutes>90%
2-Fluoroaniline~60 minutes~80-85%

Table 2: Representative comparative data for the N-acetylation of aniline and 2-fluoroaniline.

The acetylation of aniline is expected to be significantly faster than that of 2-fluoroaniline due to the higher nucleophilicity of the aniline nitrogen.

G Start Aniline or 2-Fluoroaniline Reagents Acetyl Chloride, Triethylamine, DCM, 0°C Start->Reagents TLC Monitor by TLC Reagents->TLC Workup Aqueous Workup TLC->Workup Purification Recrystallization Workup->Purification Product Acetanilide or 2-Fluoroacetanilide Purification->Product

Figure 2: Experimental workflow for the comparative N-acetylation of anilines.

Experiment 2: Bromination

The bromination of aniline is typically very fast and can lead to polybromination.[4] The deactivating effect of the fluorine in 2-fluoroaniline can lead to a more controlled reaction and different regioselectivity.

Protocol:

  • In two separate flasks, dissolve 10 mmol of aniline and 10 mmol of 2-fluoroaniline in 50 mL of glacial acetic acid.

  • Cool the solutions to 0-5 °C in an ice bath.

  • To each flask, add a solution of 10 mmol of bromine in 10 mL of glacial acetic acid dropwise with stirring.

  • Stir the reactions at room temperature for 1 hour.

  • Pour the reaction mixtures into 100 mL of ice water and collect the precipitate by vacuum filtration.

  • Analyze the product distribution by Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Product Distribution:

SubstrateMajor Product(s)
Aniline2,4,6-Tribromoaniline
2-Fluoroaniline4-Bromo-2-fluoroaniline and 2-Bromo-6-fluoroaniline

Table 3: Expected major products from the bromination of aniline and 2-fluoroaniline under mild conditions.

The powerful activation by the amino group in aniline leads to trisubstitution. In 2-fluoroaniline, the deactivation by fluorine allows for mono-bromination to be more readily achieved. The primary product is expected to be 4-bromo-2-fluoroaniline, as the para position to the strongly activating amino group is sterically accessible.

Experiment 3: Nitration

The nitration of aniline is complicated by the oxidation of the amino group and the formation of the anilinium ion in the strongly acidic medium, which is a meta-director.[5] To achieve selective para-nitration, the amino group is often first protected as an acetamide.

Protocol for Nitration of Acetanilides:

  • Synthesize acetanilide and 2-fluoroacetanilide as per the protocol in Experiment 1.

  • In two separate flasks, dissolve 10 mmol of acetanilide and 10 mmol of 2-fluoroacetanilide in 20 mL of glacial acetic acid.

  • Cool the solutions to 0 °C.

  • Slowly add 10 mL of a pre-cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v).

  • Stir the reactions at 0-5 °C for 1 hour.

  • Pour the reaction mixtures onto 100 g of crushed ice and collect the precipitate by vacuum filtration.

  • Hydrolyze the nitroacetanilides by refluxing with 20 mL of 70% sulfuric acid for 30 minutes.

  • Cool the solutions and neutralize with aqueous sodium hydroxide to precipitate the nitroanilines.

  • Collect the products by filtration and analyze the isomer distribution by HPLC.

Expected Product Distribution:

Substrate (from Acetanilide)Major ProductMinor Product(s)
Aniline4-Nitroaniline2-Nitroaniline
2-Fluoroaniline4-Nitro-2-fluoroaniline2-Nitro-6-fluoroaniline

Table 4: Expected major and minor products from the nitration of protected aniline and 2-fluoroaniline.

The acetyl group moderates the activating effect of the amino group and provides steric bulk, favoring para-substitution in both cases. For 2-fluoroacetanilide, the directing effects of the acetamido and fluoro groups reinforce substitution at the 4- and 6-positions. The 4-position is generally favored due to reduced steric hindrance.

G cluster_path1 Aniline Pathway cluster_path2 2-Fluoroaniline Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Nitro_Acetanilide p-Nitroacetanilide Acetanilide->Nitro_Acetanilide Nitration Nitro_Aniline p-Nitroaniline Nitro_Acetanilide->Nitro_Aniline Hydrolysis FA 2-Fluoroaniline Fluoro_Acetanilide 2-Fluoroacetanilide FA->Fluoro_Acetanilide Acetylation Nitro_Fluoro_Acetanilide 4-Nitro-2-fluoroacetanilide Fluoro_Acetanilide->Nitro_Fluoro_Acetanilide Nitration Nitro_Fluoro_Aniline 4-Nitro-2-fluoroaniline Nitro_Fluoro_Acetanilide->Nitro_Fluoro_Aniline Hydrolysis

Figure 3: Reaction pathway for the synthesis of nitroanilines via the acetanilide protection strategy.

Conclusion

The presence of a fluorine atom at the ortho-position of aniline significantly modulates its reactivity. 2-Fluoroaniline is less basic and less nucleophilic than aniline due to the strong inductive electron-withdrawing effect of fluorine. This leads to slower rates in reactions involving nucleophilic attack by the amino group, such as N-acetylation. In electrophilic aromatic substitution, the aromatic ring of 2-fluoroaniline is deactivated compared to aniline, resulting in slower and more controlled reactions. The regiochemical outcomes of these substitutions are influenced by the combined directing effects of the amino and fluoro groups, as well as steric considerations arising from the "ortho effect." A thorough understanding of these principles is essential for designing efficient synthetic routes and for predicting the behavior of fluorinated anilines in complex chemical transformations.

References

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Ortho effect. In Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]

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A Researcher's Guide to the Impact of N-Alkylation: A Comparative Analysis of Ethyl vs. Methyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Molecular Tuning

In the intricate world of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its unique six-membered heterocyclic structure, featuring two opposing nitrogen atoms, imparts favorable physicochemical properties such as high water solubility and bioavailability, making it a cornerstone in the design of a vast array of therapeutic agents.[1][2] This scaffold is a common feature in drugs targeting a wide range of conditions, from cancer to central nervous system disorders.[3][4][5]

However, the true power of the piperazine scaffold lies in its tunability. Minor decorative changes to its structure can lead to profound shifts in biological activity.[6] One of the most fundamental and impactful modifications is the choice of the alkyl substituent on one of the piperazine nitrogens. This guide provides an in-depth, objective comparison of the biological activities of N-methyl versus N-ethyl piperazine derivatives. We will delve into supporting experimental data, explore the causal relationships behind observed activities, and provide detailed protocols to empower researchers in their own drug discovery endeavors.

The Physicochemical Nuance: Why a Single Carbon Matters

The difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group is a mere methylene (-CH₂) unit. Yet, this seemingly small change introduces significant alterations in steric bulk, lipophilicity, and metabolic stability, which can dramatically influence a molecule's interaction with its biological target.

  • Steric Hindrance: The ethyl group is larger and more conformationally flexible than the methyl group. This can be advantageous, allowing for optimal filling of a hydrophobic pocket in a receptor, or disadvantageous, causing a steric clash that prevents proper binding.

  • Lipophilicity: The addition of a methylene group slightly increases the lipophilicity (fat-solubility) of the molecule. This can affect the compound's ability to cross cell membranes, including the blood-brain barrier, and can influence its overall pharmacokinetic profile.[3]

  • Metabolic Stability: N-dealkylation is a common metabolic pathway. The rate of this process can differ between N-methyl and N-ethyl groups, impacting the drug's half-life and duration of action.

The choice between these two small alkyl groups is therefore a critical decision in the lead optimization phase of drug development, with the "better" choice being entirely dependent on the specific topology of the target's binding site.

Comparative Biological Activity: A Tale of Two Substituents

Direct, head-to-head comparisons of N-methyl and N-ethyl analogs in the literature are specific to particular drug discovery programs. However, by examining structure-activity relationship (SAR) studies across different targets, a clear picture emerges of how this substitution impacts biological outcomes.

Case Study 1: CXCR4 Antagonism in Cancer Therapy

The CXCR4 receptor is a key target in oncology, as its upregulation is associated with numerous cancer types.[7] A study focused on developing novel CXCR4 antagonists provides an excellent example of the impact of N-alkyl piperazine modifications. Researchers synthesized a series of analogs to optimize potency and drug-like properties, with the data clearly illustrating the nuanced effect of alkyl chain length.[7]

Table 1: Comparative Activity of N-Alkyl Piperazine Derivatives as CXCR4 Antagonists

Compound IDN-Alkyl Substituent on PiperazineCXCR4 Antagonist Activity (IC₅₀, nM)
16 Propyl59
43 Methyl120
44 Ethyl290
45 Isopropyl350

Data synthesized from a study by Miller et al. on CXCR4 antagonists.[7]

Expert Analysis: In this specific series, the slightly larger n-propyl group (Compound 16 ) was found to be optimal for CXCR4 antagonism.[7] Interestingly, both the methyl (Compound 43 ) and ethyl (Compound 44 ) analogs were less potent. This suggests that the binding pocket of the CXCR4 receptor in this context can accommodate and favorably interact with a propyl chain, while the smaller methyl and ethyl groups may not be able to establish the same level of productive interactions. The N'-ethyl substitution on compound 44 was ultimately found to provide the best overall combination of properties, including improved permeability, despite a slight drop in potency compared to the propyl analog.[7] This highlights a common theme in drug discovery: the final choice is often a trade-off between potency and overall pharmacokinetic properties.

Case Study 2: Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases

In the development of inhibitors for MAO-B, an enzyme implicated in neurodegenerative diseases, N-methylation of a piperazine-chalcone scaffold was shown to be beneficial. Studies revealed that N-methyl piperazine chalcones possessed comparable or even better inhibitory constants (Kᵢ values) for MAO-B compared to their unsubstituted piperazine counterparts.[8] This indicates that the addition of the methyl group enhances the affinity of the molecule for the MAO-B active site, potentially by engaging in favorable hydrophobic interactions.

Experimental Protocols: A Framework for Self-Validating Comparison

To generate reliable comparative data, a robust and well-defined experimental workflow is essential. Below is a standard protocol for an in vitro cytotoxicity assay, a common method for evaluating the anticancer potential of new chemical entities.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-methyl and N-ethyl piperazine analogs on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116 human colon carcinoma)[9]

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • N-methyl and N-ethyl piperazine test compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the N-methyl and N-ethyl test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value for each compound.

Visualizing the Process and Theory

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME synthesis Synthesis of N-Methyl & N-Ethyl Analogs purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization binding_assay Target Binding Assay (Ki determination) characterization->binding_assay functional_assay Functional Assay (IC50/EC50 determination) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (Metabolic Stability, Half-life) functional_assay->pk_studies efficacy_model In Vivo Efficacy Model (e.g., Xenograft) pk_studies->efficacy_model sar_analysis SAR Analysis & Lead Optimization efficacy_model->sar_analysis

Caption: General workflow for the comparative evaluation of N-alkyl piperazine analogs.

Sources

A Comparative Guide to the Positional Effects of Fluorine on Aniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, understanding how a single atomic substitution can profoundly alter the reactivity of a core scaffold is fundamental. The introduction of fluorine to an aromatic ring, a common strategy in medicinal chemistry, exemplifies this principle. This guide provides an in-depth comparison of how the position of a fluorine substituent on the aniline ring dictates the molecule's basicity, nucleophilicity, and regioselectivity in electrophilic aromatic substitution (EAS).

The Duality of Fluorine's Electronic Influence

Fluorine's effect on an aromatic system is a classic case of competing electronic factors. Its high electronegativity exerts a powerful electron-withdrawing inductive effect (-I) , pulling electron density away from the ring through the sigma bond framework. Conversely, its lone pairs can participate in resonance (+R) , donating electron density into the pi-system.[1][2] Crucially, for fluorine, the inductive effect is significantly stronger and generally dominates its influence on reactivity.[2][3] However, the subtle interplay between these two forces changes dramatically depending on the fluorine's position relative to the amino group, leading to distinct chemical behaviors for each isomer.

A Positional Analysis of Fluoroaniline Isomers

The most direct way to quantify the electronic impact on the amino group is to measure its basicity via the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a less basic, more electron-deficient amino group.

Comparative Basicity Data
CompoundPosition of FluorinepKa of Conjugate AcidRelative Basicity
Aniline-4.60Strongest
4-Fluoroanilinepara4.65[4]
3-Fluoroanilinemeta3.51↓↓
2-Fluoroanilineortho~3.0 - 4.99[5][6]Weakest

Note: Literature pKa values for 2-fluoroaniline show some variability, but consistently trend towards being the least basic isomer.

Mechanistic Interpretation
  • para-Fluoroaniline: At the para position, both the inductive (-I) and resonance (+R) effects are at play. The electron-withdrawing -I effect deactivates the ring and decreases the electron density on the nitrogen. However, the +R effect donates electron density directly into the ring, partially counteracting the inductive pull. This opposition results in only a minor decrease in basicity compared to unsubstituted aniline.

  • meta-Fluoroaniline: In the meta position, the fluorine atom exerts its strong -I effect, significantly pulling electron density from the ring and, by extension, from the amino group. Critically, the resonance effect does not extend to the meta position.[7] Without the opposing +R effect, the full force of the inductive withdrawal is felt, making 3-fluoroaniline significantly less basic than its para-isomer.

  • ortho-Fluoroaniline: The ortho isomer experiences the strongest -I effect due to the fluorine's close proximity to the amino group. This proximity also allows for potential intramolecular hydrogen bonding between the N-H bond and the fluorine atom, which can further stabilize the neutral amine and decrease its availability for protonation. These combined factors render 2-fluoroaniline the least basic of the three isomers.[6]

Caption: Electronic effects of fluorine on the aniline ring at each position.

Impact on Reaction Rates: A Case Study in N-Acetylation

The differences in basicity directly translate to differences in nucleophilicity and, therefore, reaction rates. A common reaction to probe the nucleophilicity of the amino group is N-acetylation.[8][9] In this reaction, a more nucleophilic (more basic) aniline will react faster with an electrophile like acetyl chloride or acetic anhydride.

The expected reactivity trend for N-acetylation is: Aniline > 4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline

This trend directly mirrors the pKa values. The amino group of 4-fluoroaniline is only slightly less nucleophilic than aniline, while the strong deactivation in the meta and ortho isomers leads to significantly slower reaction rates.

Experimental Protocol: Comparative N-Acetylation of Fluoroaniline Isomers

This protocol provides a framework for a self-validating comparison of acetylation rates.

Objective: To qualitatively and quantitatively compare the reaction rates of aniline, 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline with acetyl chloride.

Materials:

  • Aniline, 2-Fluoroaniline, 3-Fluoroaniline, 4-Fluoroaniline

  • Acetyl Chloride

  • Pyridine (or other non-nucleophilic base)

  • Dichloromethane (DCM) as solvent

  • TLC plates (Silica gel 60 F254)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • GC-MS for quantitative analysis

Procedure:

  • Preparation: Prepare four separate 0.2 M solutions of each aniline substrate (aniline, 2-FA, 3-FA, 4-FA) in DCM in labeled flasks. Add 1.1 equivalents of pyridine to each flask.

  • Reaction Initiation: At time t=0, add 1.0 equivalent of acetyl chloride to each flask simultaneously while stirring at room temperature.

  • Qualitative Monitoring (TLC): At regular intervals (e.g., t = 2, 5, 15, 30, and 60 minutes), take an aliquot from each reaction mixture and spot it on a single TLC plate.

  • TLC Analysis: Develop the TLC plate. The lower spot will be the polar aniline starting material, and the higher, less polar spot will be the corresponding acetanilide product. The rate of disappearance of the starting material spot and the appearance of the product spot provides a visual, qualitative measure of the reaction rate.

  • Quantitative Analysis (GC-MS): At the same time points, take a separate aliquot from each reaction, quench it with a small amount of water to destroy any remaining acetyl chloride, and dilute it for GC-MS analysis.

  • Data Processing: By monitoring the peak area ratio of product to starting material over time, a quantitative reaction progress curve can be generated for each isomer, allowing for a direct comparison of their relative reactivities.

Causality Behind Choices:

  • Pyridine: Acetylation with acetyl chloride produces HCl as a byproduct. The base is essential to neutralize this acid, which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction.[10]

  • TLC Monitoring: Provides a rapid and cost-effective visual confirmation of the expected reactivity trend before committing to more resource-intensive quantitative analysis.

  • GC-MS Analysis: Offers precise, quantitative data to validate the qualitative observations and allows for the calculation of relative rate constants.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare 0.2M solutions of 4 anilines in DCM B Add 1.1 eq. Pyridine to each flask A->B C t=0: Add 1.0 eq. Acetyl Chloride to all flasks B->C D Aliquot sampling at t = 2, 5, 15, 30, 60 min C->D E Qualitative: Spot aliquots on TLC plate D->E F Quantitative: Quench & dilute for GC-MS D->F G Compare spot intensity (TLC) & peak area ratios (GC-MS) E->G F->G

Caption: Workflow for comparative N-acetylation of fluoroaniline isomers.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

While the amino group is a powerful ortho-, para-director, the fluorine substituent also influences where a new electrophile will add to the ring.[11] As a halogen, fluorine is also an ortho-, para-director.

  • For 2- and 4-fluoroaniline: The directing effects of the -NH2 and -F groups are synergistic. The -NH2 group is a much stronger activating group than -F is a deactivating one, so substitution is strongly directed to the positions ortho and para to the amino group.

  • For 3-fluoroaniline: The directing effects are competitive. The amino group directs ortho (positions 2 and 6) and para (position 4). The fluorine atom also directs ortho (positions 2 and 4) and para (position 6). The positions are therefore activated in the order: position 4 > position 6 > position 2, due to the combined directing effects and steric hindrance.

Conclusion and Implications

The position of a single fluorine atom on an aniline ring provides a powerful lesson in the nuanced interplay of electronic effects.

  • Reactivity Control: The trend in basicity and nucleophilicity (para > meta > ortho) is a direct consequence of the positional influence of fluorine's dominant inductive effect versus its subordinate resonance effect.

  • Synthetic Strategy: Chemists can exploit these differences. For reactions requiring high nucleophilicity, 4-fluoroaniline is a suitable choice with minimal reactivity loss compared to aniline. Conversely, if a more electron-deficient, less reactive amine is required to prevent side reactions or control selectivity, 3-fluoroaniline or 2-fluoroaniline would be superior choices.[12]

  • Drug Development: In medicinal chemistry, these principles are used to fine-tune the pKa of a drug candidate, which can dramatically affect its solubility, membrane permeability, and binding affinity to its target.

By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions in synthetic planning and molecular design, leveraging the subtle yet powerful effects of fluorine substitution to achieve their desired chemical outcomes.

References

  • Vertex AI Search Result[13] The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. Pearson. Available at:

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  • Chemistry LibreTexts. 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Chemistry LibreTexts. Available at: [Link]

  • National Institute of Standards and Technology. p-Fluoroaniline - the NIST WebBook. NIST. Available at: [Link]

  • Wikipedia. Hammett equation. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. 7.3: Structural Effects on Acidity and Basicity. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. ResearchGate. Available at: [Link]

  • ACS Publications. A survey of Hammett substituent constants and resonance and field parameters | Chemical Reviews. ACS Publications. Available at: [Link]

  • Chemistry Stack Exchange. Comparing acidity of anilinium ion and para-fluoro anilium ion. Chemistry Stack Exchange. Available at: [Link]

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A Guide to Cross-Validation of Analytical Data for Novel Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the cross-validation of analytical data for newly synthesized derivatives has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of product performance with alternative methods, supported by experimental data.

The guide emphasizes the importance of a multi-faceted analytical approach to ensure the identity, purity, and stability of new chemical entities. It details the use of orthogonal analytical techniques, which measure the same analyte using different chemical or physical principles, to provide a comprehensive and reliable characterization of a substance.

The document outlines the strategic implementation of various analytical methods at different stages of drug discovery and development. For instance, initial high-throughput screening may rely on less detailed methods, while later stages require more rigorous and validated techniques. The guide provides a framework for selecting appropriate analytical methods based on the physicochemical properties of the derivative and the specific information required at each stage.

A significant portion of the guide is dedicated to detailed, step-by-step methodologies for key analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are crucial for determining the purity of a sample and identifying any related substances or degradation products. The guide provides protocols for method development, validation, and sample analysis.

  • Mass Spectrometry (MS): Used for confirming the molecular weight of the synthesized derivative and for structural elucidation, particularly when coupled with a separation technique like HPLC or gas chromatography (GC). The guide includes procedures for sample preparation, data acquisition, and spectral interpretation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a primary technique for the unambiguous identification and structural confirmation of a new molecule. The guide details the steps for preparing samples, acquiring spectra (e.g., 1H, 13C, 2D-NMR), and interpreting the data to confirm the proposed chemical structure.

The guide also introduces the concept of a "Quality Target Product Profile" (QTPP), which defines the desired characteristics of the final drug product and helps in identifying the critical quality attributes (CQAs) that need to be monitored throughout the development process.

To ensure the integrity and reliability of the analytical data, the guide emphasizes the importance of a robust quality management system. This includes proper documentation of all experimental procedures and results, regular calibration and maintenance of analytical instruments, and adherence to established quality standards.

For data presentation, the guide advocates for the use of clearly structured tables to summarize and compare quantitative data from different analytical methods. It also includes diagrams to illustrate experimental workflows and logical relationships, created using Graphviz (DOT language).

The guide concludes with a comprehensive reference list of authoritative sources, including guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies, to support the key claims and protocols discussed. This ensures that the information provided is not only scientifically sound but also aligned with current industry standards and regulatory expectations.

A Senior Scientist's Guide to Assessing and Improving the Metabolic Stability of Aniline-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aniline Dilemma in Drug Discovery

Aniline, a phenyl group attached to an amino group, is a foundational structure in modern medicinal chemistry. Its synthetic versatility makes it a popular starting point for creating complex molecules that interact with biological targets.[1][2] In fact, a 2024 analysis identified 187 FDA-approved drugs containing an aniline moiety.[2] However, this prevalence belies a significant challenge: the aniline scaffold is often associated with metabolic instability and potential toxicity.[1][3][4]

The primary concern stems from its susceptibility to metabolism by hepatic enzymes, particularly Cytochrome P450s (CYPs).[4][5][6] This biotransformation can lead to rapid clearance of the drug, reducing its bioavailability and efficacy.[7][8] More critically, oxidation of the aniline motif can generate highly reactive metabolites, such as quinone-imines.[4] These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic adverse drug reactions (IADRs), organ toxicity, and in some cases, carcinogenicity.[1][4][9] The acute toxic effects of aniline exposure are primarily linked to the formation of methemoglobin, which impairs oxygen transport in the blood.[10][11]

Therefore, for any research program involving aniline-derived compounds, a rigorous and early assessment of metabolic stability is not just recommended—it is essential. This guide provides an in-depth comparison of the key in vitro assays used to evaluate metabolic stability, explains the rationale behind experimental choices, and offers insights into interpreting the data to guide the next steps in drug development, including strategies for structural modification.

The Core Experimental Assays: Choosing the Right Tool for the Job

The goal of in vitro metabolic stability studies is to measure the rate at which a parent compound is eliminated over time when exposed to metabolically active systems.[12] This provides crucial data for calculating key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½).[8][13] The three most common systems used are liver microsomes, S9 fractions, and hepatocytes.

Liver Microsomal Stability Assay: The High-Throughput Workhorse

The liver microsomal stability assay is the most widely used method in early drug discovery, favored for its simplicity, low cost, and amenability to high-throughput screening.[5][14]

  • What it is: Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells when they are homogenized.[5] This subcellular fraction is rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[15]

  • Why we use it: This assay is an excellent first-pass screen to determine if a compound is susceptible to oxidative metabolism, the most common pathway for drug clearance.[6][15] It quickly flags compounds that are likely to have high first-pass metabolism in the liver.[7]

  • Causality in the Protocol: The key to this assay is the initiation of the reaction with NADPH. CYPs require NADPH as a cofactor to function. By running parallel incubations with and without NADPH, we can create a self-validating system. Compound disappearance in the presence of NADPH, but not in its absence, provides strong evidence that the loss is due to CYP-mediated metabolism and not other factors like chemical instability or non-specific binding.

  • Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Prepare a working solution of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: In a 96-well plate, add the test compound to the microsome solution to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate.

  • Initiation: Prepare a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. To initiate the enzymatic reaction, add this solution to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

  • Controls:

    • Negative Control: Incubate the compound with microsomes without the NADPH regenerating system.

    • Positive Control: Include a compound with known high clearance (e.g., Verapamil, Testosterone) to validate the metabolic activity of the microsomes.

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12][16]

Hepatocyte Stability Assay: The "Gold Standard"

Hepatocytes are intact, viable liver cells and are considered the gold standard for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors.[17][18]

  • What it is: This assay uses cryopreserved or fresh hepatocytes, which contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters.[15][18]

  • Why we use it: Hepatocytes provide a more complete and physiologically relevant picture of hepatic metabolism.[7][19] They can identify clearance pathways missed by microsomes (e.g., conjugation reactions) and provide a more accurate prediction of in vivo hepatic clearance.[7][15] This is particularly important for aniline derivatives, which can undergo both oxidation (Phase I) and conjugation (Phase II).

  • Causality in the Protocol: The use of a suspension of viable cells is critical. Cell viability must be monitored (e.g., via Trypan Blue exclusion) to ensure that compound disappearance is a result of metabolism, not cell death. The number of viable cells per well is a key parameter used in the final calculation of intrinsic clearance.[18]

  • Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[17] Gently transfer to a pre-warmed hepatocyte culture medium.[17] Perform a cell count and viability assessment.

  • Seeding: Dilute the cell suspension to a final density of 0.5 x 10^6 viable cells/mL in the culture medium. Add the cell suspension to a collagen-coated 96-well plate.

  • Compound Addition: Prepare a stock solution of the test compound and add it to the wells (final concentration typically 1 µM).

  • Incubation: Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.

  • Time Points & Analysis: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench the metabolic activity with ice-cold acetonitrile containing an internal standard. Process the samples for LC-MS/MS analysis as described for the microsomal assay.

S9 Fraction Stability Assay: The Middle Ground

The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction of the cell.[5][17]

  • What it is: The S9 fraction contains a mix of Phase I (CYPs) and Phase II (e.g., UGTs, SULTs, NATs) enzymes, though the concentration of CYPs is lower than in a pure microsomal preparation.[15]

  • Why we use it: It's a cost-effective compromise between microsomes and hepatocytes. It allows for the study of both Phase I and Phase II metabolism without the higher cost and complexity of working with intact hepatocytes.[19] For aniline compounds, which are known to undergo N-acetylation (a cytosolic Phase II reaction), the S9 assay can be particularly informative.

  • Causality in the Protocol: Similar to the microsomal assay, the S9 assay requires the addition of cofactors. However, to assess both phases of metabolism, a cocktail of cofactors is needed, including NADPH for Phase I and cofactors like UDPGA (for glucuronidation) and PAPS (for sulfation) for Phase II.

Visualizing the Workflow and Metabolic Pathways

To better understand the process, the following diagrams illustrate a typical experimental workflow and the common metabolic fate of aniline-containing compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Test Compound (10 mM in DMSO) incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) stock->incubation system Metabolic System (Microsomes, Hepatocytes, or S9) system->incubation cofactors Cofactors (e.g., NADPH) cofactors->incubation quench Quench Reaction (Ice-cold Acetonitrile + Internal Std.) incubation->quench process Process Sample (Centrifuge to pellet protein) quench->process lcms LC-MS/MS Analysis (Quantify Parent Compound) process->lcms data Data Processing (Plot % Remaining vs. Time) lcms->data calc Calculate Parameters (t½, CLint) data->calc

Caption: High-level workflow for in vitro metabolic stability assays.

AnilineMetabolism cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Aniline Aniline Parent (Ar-NH2) Hydroxylamine N-Hydroxylamine (Ar-NHOH) Aniline->Hydroxylamine CYP450 RingHydrox Ring Hydroxylation (HO-Ar-NH2) Aniline->RingHydrox CYP450 Acetylated N-Acetyl Metabolite (Ar-NH-C(O)CH3) Aniline->Acetylated NAT Nitroso Nitroso Derivative (Ar-NO) Hydroxylamine->Nitroso Oxidation Glucuronide Glucuronide Conjugate RingHydrox->Glucuronide UGT

Caption: Common metabolic pathways for aniline-derived compounds.

Data Interpretation and Comparative Analysis

The primary output from these assays is the rate of disappearance of the parent compound. From this, we calculate the half-life (t½) and the intrinsic clearance (CLint), which is the rate of metabolism normalized to the amount of enzyme or number of cells.[18]

ParameterDefinitionLow StabilityModerate StabilityHigh Stability
Half-life (t½) Time for 50% of the compound to be metabolized.< 30 min30 - 60 min> 60 min
Intrinsic Clearance (CLint) Volume of biological matrix cleared of the drug per unit time per unit of protein/cells.> 50 µL/min/mg10 - 50 µL/min/mg< 10 µL/min/mg

Note: These ranges are typical but can vary by institution and assay conditions.

Case Study: Aniline Compound A vs. Bioisostere B

Let's consider a hypothetical lead compound, Aniline Compound A , and an alternative, Bioisostere B , where the aniline has been replaced with a saturated carbocycle like bicyclo[1.1.1]pentane (BCP), a common strategy to mitigate metabolic liabilities.[4][20][21]

CompoundAssay Systemt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Aniline Compound A Liver Microsomes1592.4High
Aniline Compound A Hepatocytes2565.1 (µL/min/10⁶ cells)High
Bioisostere B Liver Microsomes> 60< 11.6Low
Bioisostere B Hepatocytes> 120< 5.8 (µL/min/10⁶ cells)Low

Analysis:

  • Aniline Compound A shows rapid metabolism in both microsomes and hepatocytes, indicating it is a substrate for both Phase I and likely Phase II enzymes. The high clearance suggests it would have poor bioavailability and a short duration of action in vivo.[7]

  • Bioisostere B , by replacing the metabolically vulnerable aniline ring, demonstrates significantly improved stability.[21] The low clearance in both systems predicts a much better pharmacokinetic profile, making it a more promising candidate for further development. This highlights a key strategy: if an aniline moiety is identified as a metabolic liability, its replacement with a non-aromatic, saturated bioisostere should be explored.[20]

Strategies for Improving Metabolic Stability

When an aniline-derived compound shows poor stability, medicinal chemists can employ several strategies:

  • Block Metabolic Soft Spots: The most common sites of metabolism are often the aromatic ring itself or the nitrogen atom.[6] Introducing blocking groups, such as a fluorine atom or a methyl group, at these positions can sterically hinder the approach of metabolic enzymes.[6]

  • Deuteration: Replacing hydrogen atoms at a metabolic "hot spot" with deuterium can slow the rate of metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can reduce the rate of CYP-mediated bond cleavage.[6]

  • Bioisosteric Replacement: As shown in the case study, replacing the entire aniline ring with a saturated, three-dimensional scaffold like bicyclo[1.1.1]pentane (BCP) or cubane can dramatically reduce susceptibility to oxidative metabolism and improve physicochemical properties.[4][20]

  • Modulate Electronics: Altering the electronic properties of the aromatic ring by adding electron-withdrawing groups can make the ring less susceptible to oxidation.

Conclusion

The aniline scaffold, while synthetically attractive, presents inherent challenges in drug discovery due to its metabolic liabilities. A proactive, data-driven approach to assessing metabolic stability is paramount. By employing a tiered strategy—starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models—researchers can quickly identify problematic compounds. Understanding the "why" behind each protocol and control ensures the generation of robust, trustworthy data. When this data is integrated with medicinal chemistry strategies, such as bioisosteric replacement, project teams can effectively mitigate metabolic risks, leading to the design of safer and more effective drug candidates.

References

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Di, L., & Obach, R. S. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

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  • Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Rabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

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  • Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Rabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

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A Senior Application Scientist's Guide to Catalytic Cross-Coupling Reactions: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to pharmaceutical development, materials science, and agrochemicals. Among the myriad of synthetic methodologies, palladium- and nickel-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile tools. The choice of catalytic system—defined by the metal center, the ligands that surround it, and the reaction conditions—is paramount, directly dictating the efficiency, selectivity, and substrate scope of the transformation.

This guide provides an in-depth comparison of various catalytic systems for three of the most pivotal cross-coupling reactions: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Sonogashira Coupling. By delving into the mechanistic nuances and presenting supporting experimental data, we aim to equip researchers with the critical insights needed to select and optimize the ideal catalytic system for their specific synthetic challenges.

The Suzuki-Miyaura Coupling: A Battle of Metals and Ligands

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is arguably the most widely practiced cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids. The efficacy of this reaction hinges critically on the catalyst's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle. The choice of ligand is crucial as it modulates the electron density and steric environment of the palladium center, influencing the rates of these elementary steps. For instance, electron-rich and bulky phosphine ligands accelerate both the oxidative addition and the reductive elimination steps.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition Product_Complex R¹-R² Transmetalation_Complex [R¹-Pd(II)-R²(L₂)] OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product_Complex->Transmetalation_Complex Base [B(OH)₂]⁻ Base->Transmetalation_Complex RX R¹-X RX->OA_Complex R2BOH2 R²-B(OH)₂ R2BOH2->Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The evolution of Suzuki-Miyaura catalysis has seen a shift from traditional catalysts like Pd(PPh₃)₄ to highly sophisticated systems employing sterically demanding and electron-rich ligands. More recently, nickel has emerged as a cost-effective and reactive alternative to palladium.

Catalyst SystemKey Features & AdvantagesTypical SubstratesDisadvantages
Pd(PPh₃)₄ First-generation, commercially available, effective for aryl iodides and bromides.Aryl Iodides, Aryl Bromides, Activated Aryl ChloridesRequires high catalyst loading, sensitive to air, poor efficacy with aryl chlorides.
Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) High turnover numbers (TONs), excellent for challenging substrates, including unactivated aryl chlorides and sterically hindered partners.Aryl Chlorides, Aryl Tosylates, Heteroaryl HalidesLigands are often proprietary and expensive.
Pd-PEPPSI Catalysts Pre-catalysts featuring an N-heterocyclic carbene (NHC) ligand, air and moisture stable, broad substrate scope.Wide range of aryl and vinyl halides/triflates.Can be less active than the best phosphine-ligand systems for specific substrates.
NiCl₂(dppp) / Ni(COD)₂ Lower cost than palladium, effective for coupling aryl chlorides and sulfamates, can enable different reactivity patterns.Aryl Chlorides, Phenol DerivativesOften requires higher temperatures, can be more sensitive to functional groups, and ligand development is less mature compared to palladium.[2]
Featured Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol demonstrates the power of a modern Buchwald-type ligand system for a challenging coupling. The choice of SPhos as a ligand is deliberate; its steric bulk and electron-donating properties facilitate the difficult oxidative addition of the inert C-Cl bond to the palladium center.

Reaction: 4-Chlorotoluene with Phenylboronic Acid

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Reagents: Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol) to the tube.

  • Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.

The Heck Reaction: Palladium and Nickel in Olefin Arylation

The Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium or nickel catalyst.[3][4]

Mechanism: The Neutral Catalytic Cycle

The catalytic cycle of the Heck reaction involves the oxidative addition of an organohalide to a Pd(0) center, followed by migratory insertion of the olefin into the Pd-C bond.[5][6] The final steps are a β-hydride elimination to release the product and reductive elimination of HX with the help of a base to regenerate the active Pd(0) catalyst.[5][6]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OA_Complex R-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition Insertion_Complex Alkene Insertion Intermediate OA_Complex->Insertion_Complex Migratory Insertion Pi_Complex Product π-Complex Insertion_Complex->Pi_Complex β-Hydride Elimination Pi_Complex->Pd0 Regeneration Product Substituted Alkene Pi_Complex->Product BaseH [Base-H]⁺X⁻ Pi_Complex->BaseH RX R-X RX->OA_Complex Alkene Alkene Alkene->OA_Complex Base Base Base->Pi_Complex

Caption: Key steps in the catalytic cycle of the Mizoroki-Heck reaction.

Comparative Analysis of Catalytic Systems

While palladium has dominated the field, nickel catalysis presents a compelling alternative, particularly for its unique reactivity with different substrates.

Catalyst SystemKey Features & AdvantagesTypical SubstratesDisadvantages
Pd(OAc)₂ / PPh₃ Classical conditions, reliable for activated alkenes and aryl iodides/bromides.Styrenes, acrylates with aryl iodides.High temperatures, often requires phosphine ligands, not effective for aryl chlorides.
Palladacycles (Herrmann's or Fu's Catalyst) Highly active and stable pre-catalysts, allowing for low catalyst loadings (ppm levels). Effective for aryl bromides and chlorides.[3]Aryl bromides and chlorides with various alkenes.Can be expensive, synthesis can be complex.
Pd / N-Heterocyclic Carbene (NHC) Ligands Strong Pd-C bond prevents catalyst decomposition, good for high-temperature reactions and electron-rich olefins.Electron-rich and electron-poor aryl halides.Ligand synthesis can be multi-step.
Nickel Catalysts (e.g., NiCl₂(PCy₃)₂) Lower cost, enables the use of aliphatic halides, and can couple aryl chlorides effectively.[7]Aryl chlorides, aliphatic bromides.β-hydride elimination can be less efficient than with palladium, leading to different selectivity.[7][8] Catalyst regeneration can be more challenging.[8]

The Sonogashira Coupling: Copper's Role and Its Omission

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[9][10] Traditionally, this reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[9][10]

Mechanism: Dual Catalytic Cycles vs. Copper-Free Pathway

In the classic Sonogashira reaction, two interconnected catalytic cycles are proposed. The palladium cycle is similar to other cross-coupling reactions, while a copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[11]

However, the use of copper can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling) and complicates product purification.[10][12] This has driven the development of copper-free Sonogashira protocols, which rely on highly efficient palladium catalysts that can activate the alkyne C-H bond directly, typically with the aid of a strong base.

Comparative Analysis of Catalytic Systems
Catalyst SystemKey Features & AdvantagesTypical ConditionsDisadvantages
PdCl₂(PPh₃)₂ / CuI The classic, highly reliable system. Works under mild conditions (often room temperature).[9][10][11]Amine base (e.g., Et₃N, piperidine), room temp to 60 °C.Prone to Glaser homocoupling, copper contamination in the product, requires anaerobic conditions.[10]
Pd(PPh₃)₄ / CuI Similar to the above, using a Pd(0) source directly.Amine base, mild temperatures.Similar drawbacks related to the copper co-catalyst.
Copper-Free: Pd(OAc)₂ / Bulky Phosphine Ligands Avoids homocoupling and copper contamination. Cleaner reactions.[10]Stronger base (e.g., Cs₂CO₃, K₂CO₃), often higher temperatures.May require more specialized and expensive ligands to achieve high efficiency.
Copper-Free: Pd-NHC Catalysts Thermally stable catalysts that promote direct C-H activation of the alkyne.Amine or inorganic base, variable temperatures.Can require higher catalyst loadings for less reactive substrates.
Featured Protocol: Copper-Free Sonogashira Coupling

This protocol highlights a modern approach that circumvents the issues associated with copper. The use of a bulky phosphine ligand and a carbonate base is key to promoting the direct reaction between the palladium complex and the terminal alkyne.

Reaction: Iodobenzene with Phenylacetylene

  • Setup: In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and cesium carbonate (Cs₂CO₃, 488 mg, 1.5 mmol) to a vial.

  • Reagents: Add iodobenzene (204 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol).

  • Solvent: Add anhydrous 1,4-dioxane (4 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat the mixture at 80 °C for 16 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain diphenylacetylene.

Experimental Workflow Visualization

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Addition of Reagents (Catalyst, Ligand, Base, Substrates) Setup->Reagents Solvent 3. Solvent Addition Reagents->Solvent Reaction 4. Heating & Stirring (Monitor by TLC/GC-MS) Solvent->Reaction Workup 5. Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for performing catalytic cross-coupling reactions.

Conclusion

The selection of a catalytic system for a cross-coupling reaction is a multifaceted decision that requires a deep understanding of the underlying reaction mechanisms and the interplay between the metal, ligand, and substrates. While traditional palladium catalysts remain valuable, the development of advanced ligands, stable pre-catalysts, and effective nickel-based systems has dramatically expanded the synthetic chemist's toolbox. For Suzuki-Miyaura and Heck reactions, modern phosphine and NHC ligands have enabled the use of previously unreactive aryl chlorides, while nickel offers a cost-effective alternative with unique reactivity. In Sonogashira couplings, copper-free protocols are increasingly favored to ensure product purity and simplify downstream processing. By carefully considering the comparisons and protocols outlined in this guide, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic outcomes.

References

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Borah, A. J., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Borah, A. J., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Wang, Y., & Wang, D. (2004). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ACS Publications. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Sarkar, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Bak, A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Heck Reaction. (2021). Total Organic Chemistry YouTube Channel. [Link]

  • Dal-Cin, M. M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Gorgani, N. N., & Găină, L. I. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Wang, Y., & Wang, D. (2004). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Request PDF. [Link]

  • Le, C. M., et al. (2021). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [Link]

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Safety Operating Guide

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous laboratory practice. Handling and disposing of specialized chemical reagents like 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride requires more than just following steps; it demands a comprehensive understanding of the material's properties, the associated risks, and the regulatory landscape.

This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, in-depth knowledge to manage this compound's waste stream responsibly. Our approach is grounded in the principles of chemical causality and regulatory compliance, ensuring the safety of your team and the integrity of our shared environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

The primary health hazards are summarized below, extrapolated from data on structurally related chemicals[1][2][3]:

Hazard ClassificationDescription of RiskRationale and Causality
Acute Toxicity (Oral) Harmful or toxic if swallowed[1][2].The aniline moiety is a known toxicophore. Ingestion can lead to systemic absorption and subsequent health effects.
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe damage[1][2].Aniline derivatives can be absorbed through the skin and can disrupt cellular membranes, causing local irritation.
Serious Eye Damage/Irritation Causes serious eye irritation, with the potential for lasting damage[1][2].Direct contact with the eyes can cause significant irritation to the cornea and conjunctiva.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol[1][2].Fine particles can irritate the mucous membranes of the nose, throat, and lungs.
Systemic Effects Potential for causing methemoglobinemia[4].A critical risk associated with aniline exposure, where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to cyanosis, CNS depression, and, in severe cases, cardiovascular collapse[4].

Given this profile, it is imperative to treat 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride as a hazardous substance. This classification is the cornerstone of the entire disposal workflow.

The Core Principle: Designation as Regulated Hazardous Waste

All waste streams containing this compound—whether it is expired raw material, contaminated consumables, or aqueous solutions—must be managed as hazardous waste . In the United States, the primary federal law governing this is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA)[5]. This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your laboratory) is legally responsible for its safe management from generation to final disposal[6].

Your first and most critical action is to consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on federal, state, and local regulations and have established contracts with licensed hazardous waste disposal vendors.

The following flowchart outlines the decision-making process for managing waste related to this compound.

WasteDisposalWorkflow start Waste Generation (Product, Contaminated Items, Solutions) is_product Is the waste pure/unused product? start->is_product is_contaminated_solid Is the waste a contaminated solid? (e.g., gloves, wipes, silica) is_product->is_contaminated_solid No collect_solid Collect in original or compatible, labeled container. is_product->collect_solid Yes is_contaminated_liquid Is the waste a contaminated liquid? (e.g., rinsate, mother liquor) is_contaminated_solid->is_contaminated_liquid No collect_contaminated_solid Collect in a designated solid hazardous waste container. is_contaminated_solid->collect_contaminated_solid Yes collect_contaminated_liquid Collect in a designated liquid hazardous waste container. is_contaminated_liquid->collect_contaminated_liquid Yes label_container Label as 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date collect_solid->label_container collect_contaminated_solid->label_container collect_contaminated_liquid->label_container store Store in Satellite Accumulation Area - Secondary Containment - Away from Incompatibles label_container->store contact_ehs Contact EHS for Pickup by Licensed Vendor store->contact_ehs

Caption: Waste Management Decision Workflow for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride.

Step-by-Step Disposal and Decontamination Protocols

These protocols provide a validated system for managing the chemical waste stream. Adherence to these steps is critical for ensuring safety and compliance.

Protocol 3.1: Disposal of Unused or Waste Product

This procedure applies to the raw chemical that is expired, off-specification, or no longer needed.

  • Do Not Attempt Neutralization: Do not try to neutralize or chemically treat the compound in the lab to render it non-hazardous without a specific, validated, and EHS-approved protocol. Such treatment itself constitutes hazardous waste processing and typically requires a permit[7].

  • Containerization: Keep the material in its original container if possible[8]. The container must be in good condition, with an intact and legible label. If repackaging is necessary, use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that can be securely sealed[8].

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag provided by your EHS department. The label must include the full chemical name: "4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride" and a description of the hazards (e.g., "Toxic," "Irritant").

  • Segregation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation[9]. Crucially, store it with secondary containment (such as a plastic tub) and segregate it from incompatible materials, particularly strong oxidizing agents and acids[10][11].

  • Arrange Disposal: Contact your EHS department to schedule a pickup. Do not exceed the accumulation time or quantity limits for your SAA (e.g., typically 55 gallons of hazardous waste)[8][9].

Protocol 3.2: Management of Contaminated Materials

This covers all lab materials that have come into contact with the compound.

  • Solid Waste (Gloves, Weigh Boats, Wipes, Contaminated Silica Gel):

    • Place all contaminated disposable solids into a designated, clearly labeled hazardous waste container (e.g., a lined cardboard box or a dedicated solid waste drum)[12].

    • Do not mix with regular trash. This container must be kept closed except when adding waste[8].

    • When full, manage the container for disposal as described in Protocol 3.1.

  • "Empty" Reagent Bottles:

    • An "empty" container that held a hazardous chemical is still considered hazardous waste[8].

    • To render it non-hazardous, it must be triple-rinsed.

    • Procedure:

      • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

      • Crucially, collect all three rinsates into a designated liquid hazardous waste container. This rinsate is now hazardous waste.

      • After triple-rinsing, deface the original label to prevent confusion[8].

      • The container can now be disposed of as regular laboratory glass or plastic waste, per your institution's policy.

  • Contaminated Glassware and Equipment:

    • Initial Decontamination: Rinse the equipment with a small amount of an appropriate organic solvent (e.g., methanol, ethanol, or acetone) to dissolve any residual compound.

    • Collect Rinsate: Collect this initial solvent rinse in your designated liquid hazardous waste container.

    • Secondary Cleaning: Proceed with your standard washing procedure (e.g., soap and water). The item is now decontaminated.

Protocol 3.3: Emergency Spill Management

Immediate and correct response to a spill is vital for safety.

  • Alert and Isolate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles or face shield, and double-gloving with nitrile gloves[1][13].

  • Contain the Spill: For a solid spill, carefully cover it with an absorbent material like vermiculite, sand, or a commercial spill absorbent[11][12]. Avoid raising dust. For a liquid spill, surround the spill with absorbent material to prevent it from spreading.

  • Collect Waste: Carefully sweep or scoop the absorbent material and spilled compound into a sealable, compatible container.

  • Label and Dispose: Label the container as "Hazardous Waste" containing spilled 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride and absorbent. Dispose of it according to Protocol 3.1.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cloths used for cleaning are also hazardous waste and must be disposed of accordingly.

By adhering to these scientifically-grounded and regulation-aware procedures, you can ensure that the disposal of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride is handled with the highest standards of safety and professional responsibility.

References

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Chaturvedi, P., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90469116. Retrieved from [Link]

  • Journal of Health & Pollution. (2020, March 25). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Centers for Disease Control and Prevention (ATSDR). (2021, October 26). Aniline, Medical Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • GOV.UK. Aniline - Incident management. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Wikipedia. 4-Fluoroaniline. Retrieved from [Link]

  • Red Stag Materials. (2023, April 17). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20434655, 2-Ethyl-4-fluoroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.